molecular formula C20H30O4 B034410 Dihexyl phthalate CAS No. 68515-50-4

Dihexyl phthalate

Cat. No.: B034410
CAS No.: 68515-50-4
M. Wt: 334.4 g/mol
InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Description

Dihexyl phthalate (DHP) is a significant dialkyl phthalate ester widely utilized in research as a plasticizer and solvent. Its primary research value lies in modifying the physical properties of polymers, specifically polyvinyl chloride (PVC) and other resins, by embedding between polymer chains. This interaction reduces the glass transition temperature, thereby increasing flexibility, workability, and durability of the resulting polymer blends. Researchers employ DHP to investigate the relationship between plasticizer structure (notably the linear C6 alkyl chains) and efficacy, studying parameters such as migration resistance, volatility, and low-temperature performance. Beyond materials science, DHP serves as a model compound in environmental and toxicological studies to understand the fate, transport, and biological effects of phthalate esters, including their potential role as endocrine disruptors. It is also used as a solvent and processing aid in various laboratory-scale synthetic and formulation protocols. This product is intended For Research Use Only and is a vital tool for advancing studies in polymer chemistry, material engineering, and environmental health science.

Properties

IUPAC Name

dihexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
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InChI Key

KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC
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Molecular Formula

C20H30O4
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DSSTOX Substance ID

DTXSID6025068
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Molecular Weight

334.4 g/mol
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Physical Description

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor.
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Boiling Point

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg
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Flash Point

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F
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Solubility

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C
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Density

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995
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Vapor Density

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C
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Color/Form

Clear, oily liuid

CAS No.

84-75-3, 68515-50-4, 68610-82-2
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Melting Point

-72 °F (NTP, 1992), -58 °C, -72 °F
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Foundational & Exploratory

Physicochemical Properties of Dihexyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dihexyl phthalate. The information is presented to support research, scientific analysis, and professionals in the field of drug development. All quantitative data are summarized in a structured table for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, this guide includes visualizations of a key signaling pathway and experimental workflows to facilitate a deeper understanding of the compound's characteristics and analysis.

Core Physicochemical Data

This compound is a diester of phthalic acid and hexanol. It is characterized as a clear, oily liquid with a slightly aromatic odor.[1][2] The following table summarizes its key physicochemical properties.

PropertyValueUnitsReference(s)
Identifier
IUPAC Namedihexyl benzene-1,2-dicarboxylate[1]
CAS Number84-75-3[1]
Molecular FormulaC₂₀H₃₀O₄[1]
Physical Properties
Molecular Weight334.45 g/mol [3]
AppearanceClear, oily liquid; Colorless to almost colorless; Yellow-brown oily viscous liquid with a slight aromatic odor[2][3][4]
Melting Point-58°C[2][3]
Boiling Point333 - 350°C[2][3][5]
Density0.995 - 1.01g/cm³ at 20°C[1][3][4]
Vapor Pressure1.4 x 10⁻⁵mmHg at 25°C[1]
Flash Point177°C[6]
Refractive Index1.486 - 1.494at 20°C[6][7]
Solubility and Partitioning
Water Solubility0.05 - 0.24mg/L at 20-25°C[1][2][3]
LogP (Octanol-Water Partition Coefficient)6.82 - 6.95[1][7]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are detailed protocols for key properties.

Boiling Point Determination (OECD 103)

The boiling point can be determined using the dynamic method, which involves measuring the temperature at which the vapor pressure of the substance equals the ambient pressure.[5]

Apparatus:

  • A heating device with a liquid bath (e.g., silicone oil).

  • A boiling tube equipped with a temperature sensor (e.g., a calibrated thermometer or thermocouple).

  • A pressure measurement and control system.

  • Boiling chips or a capillary for smooth boiling.

Procedure:

  • Place a small sample of this compound into the boiling tube along with boiling chips.

  • Insert the temperature sensor, ensuring the sensing element is positioned in the vapor phase above the liquid surface.

  • Connect the apparatus to the pressure control system and reduce the pressure to a desired level.

  • Begin heating the liquid bath and record the temperature and pressure once a steady boiling point is achieved (i.e., when the temperature remains constant at a constant pressure).

  • Repeat the measurement at several different pressures.

  • The normal boiling point is determined by plotting the logarithm of the vapor pressure against the inverse of the temperature and extrapolating to standard atmospheric pressure (101.325 kPa).[8]

Density of Liquids (OECD 109)

The density of liquid this compound can be determined using an oscillating densitometer.[9][10]

Apparatus:

  • An oscillating densitometer with a U-shaped tube.

  • A thermostat to maintain a constant temperature (e.g., 20 ± 0.5 °C).

  • Syringes for sample injection.

Procedure:

  • Calibrate the instrument using two substances of known density (e.g., dry air and degassed, bi-distilled water).

  • Set the thermostat to the desired temperature and allow the instrument to equilibrate.

  • Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

  • Measure the oscillation period of the U-tube containing the sample.

  • The density is calculated by the instrument based on the measured oscillation period and the calibration data.

  • Perform at least two determinations.[11]

Vapor Pressure Determination (OECD 104)

The vapor pressure can be determined using the static method.[12][13]

Apparatus:

  • A sample vessel connected to a pressure measuring device (manometer).

  • A constant temperature bath.

  • A vacuum pump.

Procedure:

  • Introduce a purified sample of this compound into the sample vessel.

  • Degas the sample by repeatedly freezing, evacuating, and melting it.

  • Place the sample vessel in the constant temperature bath and allow it to reach thermal equilibrium.

  • Measure the pressure in the apparatus, which corresponds to the vapor pressure of the substance at that temperature.

  • Repeat the measurement at different temperatures to obtain the vapor pressure curve.[14]

Water Solubility (OECD 105)

For substances with low solubility like this compound, the column elution method is suitable.[2][15][16]

Apparatus:

  • A column with a temperature control jacket.

  • A support material (e.g., glass wool, silica gel).

  • A metering pump.

  • Collection vessels.

  • An analytical instrument for concentration determination (e.g., HPLC, GC-MS).

Procedure:

  • Coat a support material with an excess of this compound.

  • Pack the coated support material into the column.

  • Pump water through the column at a low, constant flow rate.

  • Collect fractions of the eluate at regular intervals.

  • Analyze the concentration of this compound in each fraction until a plateau is reached, which represents the saturation concentration (water solubility).

  • The test should be performed at a constant temperature (e.g., 20 ± 0.5 °C).

Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)

The partition coefficient (LogP) is determined by measuring the concentration of the substance in two immiscible phases, n-octanol and water, at equilibrium.[17][18]

Apparatus:

  • Centrifuge tubes with screw caps.

  • A mechanical shaker.

  • A centrifuge.

  • Analytical equipment for concentration determination (e.g., GC-MS, HPLC).

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • Add the stock solution to a mixture of n-octanol and water in a centrifuge tube. The total concentration should not exceed 0.01 mol/L in either phase.

  • Shake the tube until equilibrium is reached (e.g., for 24 hours).

  • Separate the two phases by centrifugation.

  • Determine the concentration of this compound in both the n-octanol and water phases.

  • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

  • The experiment should be performed at a constant temperature (20-25 °C) and repeated with different volume ratios of the two phases.[19]

Signaling Pathway and Experimental Workflows

Endocrine Disruption Signaling Pathway

Phthalates, including this compound, are known endocrine-disrupting chemicals. They can interfere with the normal functioning of the endocrine system, particularly by interacting with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER). The following diagram illustrates a simplified mechanism of action. Phthalates can act as antagonists to the androgen receptor, blocking the binding of testosterone and inhibiting normal androgen signaling, which is crucial for reproductive development.[1] They can also interact with the estrogen receptor signaling pathway.[20]

endocrine_disruption cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate This compound AR Androgen Receptor (AR) Phthalate->AR Antagonistic binding ER Estrogen Receptor (ER) Phthalate->ER Binding Testosterone Testosterone Testosterone->AR Normal binding Estrogen Estrogen Estrogen->ER Normal binding ARE Androgen Response Element (ARE) AR->ARE Translocation & binding ERE Estrogen Response Element (ERE) ER->ERE Translocation & binding Gene_Transcription_A Gene Transcription (Androgenic Effects) ARE->Gene_Transcription_A Gene_Transcription_E Gene Transcription (Estrogenic Effects) ERE->Gene_Transcription_E Blocked_Transcription Blocked/Altered Transcription ERE->Blocked_Transcription synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Phthalic_Anhydride Phthalic Anhydride Reaction_Vessel Reaction Vessel (Flask with condenser) Phthalic_Anhydride->Reaction_Vessel Hexanol 1-Hexanol Hexanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Reflux Reflux (e.g., for 5 hours) Reaction_Vessel->Reflux Filtration Filtration (Remove catalyst) Reflux->Filtration Washing Washing (e.g., with Na₂CO₃ solution) Filtration->Washing Extraction Extraction (e.g., with CH₂Cl₂) Washing->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound (Final Product) Chromatography->Product gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., water, soil, biological tissue) Extraction Solvent Extraction (e.g., with hexane or dichloromethane) Sample->Extraction Concentration Concentration (e.g., rotary evaporation) Extraction->Concentration Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Concentration->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (e.g., Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Detection->Mass_Spectrum Quantification Quantification (using calibration curve) Chromatogram->Quantification Mass_Spectrum->Quantification Result Concentration of This compound Quantification->Result

References

Di-n-hexyl phthalate vs diisohexyl phthalate isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Di-n-hexyl Phthalate (DnHP) and Diisohexyl Phthalate (DIHP) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). Within this broad class, di-n-hexyl phthalate (DnHP) and diisohexyl phthalate (DIHP) are classified as "transitional" phthalates, characterized by their C6 alkyl chains. The core distinction between them lies in their isomeric structure: DnHP possesses two linear hexyl chains, whereas DIHP features branched hexyl chains.

This structural variance, though subtle, can influence their physicochemical properties, metabolic fate, and toxicological profiles. DIHP is often not a single compound but a complex mixture of isomers, and commercial DIHP blends may contain up to 25% DnHP. Due to a significant lack of specific toxicological data for DIHP, its hazard profile is often extrapolated from the more thoroughly studied DnHP. This guide provides a detailed technical comparison of these two phthalates, summarizing available data, outlining key experimental methodologies, and visualizing critical biological and analytical pathways.

Physicochemical Properties

The isomeric difference between the linear alkyl chains of DnHP and the branched chains of DIHP influences their physical properties. While comprehensive data for DIHP is limited, a comparison based on available information is presented below.

Table 1: Comparative Physicochemical Properties of DnHP and DIHP

PropertyDi-n-hexyl Phthalate (DnHP)Diisohexyl Phthalate (DIHP)
CAS Number 84-75-368515-50-4 (Branched and Linear Mixture)
Molecular Formula C₂₀H₃₀O₄C₂₀H₃₀O₄
Molecular Weight 334.4 g/mol 334.4 g/mol
Physical State Clear, aromatic liquidNot Available
Melting Point -27.4 °CNot Available
Boiling Point 350 °CNot Available
Density 1011 kg/m ³Not Available
Water Solubility 5.0 x 10⁻⁵ g/LNot Available
Vapour Pressure 6.67 x 10⁻⁷ kPa (25 °C)Not Available

Synthesis

The standard industrial synthesis for both DnHP and DIHP involves the acid-catalyzed esterification of phthalic anhydride with the corresponding alcohol.

  • Di-n-hexyl Phthalate: Synthesized by reacting phthalic anhydride with two equivalents of n-hexanol.

  • Diisohexyl Phthalate: Synthesized by reacting phthalic anhydride with two equivalents of isohexanol (e.g., 4-methyl-1-pentanol).

The reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.

Toxicology and Biological Effects

Both DnHP and DIHP are recognized as endocrine-disrupting chemicals (EDCs), with their primary toxicological impact being on the male reproductive system. The mechanism is not mediated by direct binding to the androgen receptor but rather by the suppression of fetal testosterone synthesis.

Anti-Androgenic Mechanism of Action

During fetal development, phthalates disrupt the function of Leydig cells in the testes. The monoester metabolites are the active toxicants that downregulate the expression of key genes and proteins essential for cholesterol transport and steroidogenesis. This leads to reduced testosterone production, which can result in male reproductive tract anomalies. The signaling pathway is detailed below.

G cluster_0 Fetal Leydig Cell cluster_1 Mitochondrion Phthalate Phthalate Monoester (e.g., MnHP, MIHP) SRB1 SR-B1 (Cholesterol Uptake) Phthalate->SRB1 Inhibits Expression StAR StAR (Cholesterol Transport) Phthalate->StAR Inhibits Expression P450scc P450scc (Enzyme) Phthalate->P450scc Inhibits Expression Cholesterol Cholesterol Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol->StAR Transport Testosterone Testosterone Production Pregnenolone->Testosterone Multiple Enzymatic Steps Androgen_Effects Normal Androgen-Dependent Development Testosterone->Androgen_Effects

Figure 1: Phthalate-induced inhibition of fetal testosterone synthesis.
Comparative Toxicity Data

Direct toxicological studies on DIHP are scarce. The data in Table 2 for DIHP are largely based on read-across from DnHP and other transitional phthalates. DnHP has demonstrated clear reproductive toxicity in animal studies.

Table 2: Summary of Toxicological Endpoints

EndpointDi-n-hexyl Phthalate (DnHP)Diisohexyl Phthalate (DIHP)
Acute Oral Toxicity LowExpected to be low (read-across)
Skin/Eye Irritation Mild skin irritation in rabbits; not expected to be an eye irritantNot expected to be a skin or eye irritant (read-across)
Genotoxicity Negative in bacterial mutagenicity testsNegative in a mouse micronuclei assay
Reproductive Toxicity LOAEL: 380 mg/kg bw/day (based on decreased fertility in male and female mice)Likely to cause adverse reproductive effects (read-across from DnHP)
Developmental Toxicity Pup mortality observed at 380 mg/kg bw/day in a continuous breeding studyLikely to cause adverse developmental effects (read-across from DnHP)
NOAEL (Reproductive) Not establishedNot established

Metabolism

The metabolism of DnHP and DIHP is expected to follow the general pathway for phthalate esters, which involves a two-phase process.

  • Phase I: Hydrolysis. The parent diester is rapidly hydrolyzed by non-specific esterases in the gut and other tissues into its monoester metabolite—mono-n-hexyl phthalate (MnHP) or mono-isohexyl phthalate (MIHP)—and the corresponding alcohol. This initial hydrolysis is a critical activation step, as the monoester is the primary toxicant.

  • Phase II: Oxidation & Conjugation. The monoester can be further metabolized through oxidation of the alkyl side chain. These oxidized metabolites, along with the monoester itself, can then be conjugated (e.g., with glucuronic acid) to increase water solubility and facilitate excretion, primarily in the urine.

G DnHP Di-n-hexyl Phthalate (DnHP) MnHP Mono-n-hexyl Phthalate (MnHP) DnHP->MnHP Phase I: Hydrolysis (Esterases) DIHP Diisohexyl Phthalate (DIHP) MIHP Mono-isohexyl Phthalate (MIHP) DIHP->MIHP Phase I: Hydrolysis (Esterases) Oxidized_MnHP Oxidized Metabolites (e.g., Hydroxy, Oxo, Carboxy-MnHP) MnHP->Oxidized_MnHP Phase II: Oxidation (CYP450) Excretion Urinary Excretion (Free or Conjugated) MnHP->Excretion Oxidized_MIHP Oxidized Metabolites (e.g., Hydroxy, Oxo, Carboxy-MIHP) MIHP->Oxidized_MIHP Phase II: Oxidation (CYP450) MIHP->Excretion Oxidized_MnHP->Excretion Oxidized_MIHP->Excretion G Sample 1. Sample Collection (e.g., Plasma) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap Inject 5. GC-MS Injection Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection (SIM Mode) Separate->Detect Analyze 8. Data Analysis (Quantification) Detect->Analyze

The Unseen Disruptor: A Toxicological Deep Dive into Di-n-hexyl Phthalate (DnHP)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Di-n-hexyl phthalate (DnHP), a plasticizer utilized to enhance the flexibility of various polymer products, has emerged as a compound of significant toxicological concern. This in-depth technical guide provides a comprehensive overview of the toxicological profile of DnHP, with a particular focus on its reproductive and developmental toxicities. This document synthesizes key findings from pivotal preclinical studies, presenting quantitative data in a structured format for comparative analysis. Detailed experimental methodologies are provided for critical study designs, and complex biological interactions are visually represented through signaling pathway and workflow diagrams. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development to inform safety assessments and guide future research endeavors.

Introduction

Di-n-hexyl phthalate (DnHP), with the chemical formula C₂₀H₃₀O₄, is a member of the phthalate ester class of compounds. While not produced in as high volumes as some other phthalates like DEHP, DnHP is present in a range of consumer products, including vinyl flooring, tool handles, and food conveyor belts. Human exposure is thought to occur primarily through the oral route via dietary intake, with dermal absorption considered a minor pathway. Growing evidence from animal studies has highlighted the potential for DnHP to act as a reproductive and developmental toxicant, raising concerns about its impact on human health. This guide provides a detailed examination of the toxicological data available for DnHP to support risk assessment and inform the development of safer alternatives.

Toxicological Profile

The toxicological effects of DnHP have been investigated in various animal models, primarily rodents. The key areas of concern are its impacts on the reproductive and developmental systems, as well as liver toxicity.

Acute Toxicity

DnHP exhibits low acute oral toxicity in animal studies.

Subchronic Toxicity and Target Organ Effects

Repeated-dose studies have identified the liver as a primary target organ for DnHP toxicity. Effects observed at high doses include hepatocellular necrosis, fat accumulation, and loss of glycogen.

Reproductive Toxicity

DnHP has been demonstrated to be a potent reproductive toxicant in both male and female rodents.

  • Male Reproductive Toxicity: A primary mechanism of DnHP-induced male reproductive toxicity is its effect on Sertoli cells within the testes. In-vitro studies have shown that DnHP can cause germ cell detachment from the Sertoli cell monolayer. In-vivo studies have reported testicular atrophy and reduced sperm counts in rats.

  • Female Reproductive Toxicity: Studies in mice have shown that DnHP exposure leads to a dose-related decrease in fertility, a reduction in the number of litters produced, and decreased pup survival.

Developmental Toxicity

In utero exposure to DnHP has been shown to cause a range of developmental abnormalities, characteristic of the "phthalate syndrome." These effects are primarily observed in male offspring and are indicative of endocrine disruption.

Observed developmental effects include:

  • Reduced anogenital distance (AGD)

  • Areola/nipple retention in males

  • Hypospadias (abnormal urethral opening)

  • Cryptorchidism (undescended testes)

  • Seminiferous tubule degeneration

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on DnHP.

Table 1: Acute Toxicity of Di-n-hexyl Phthalate (DnHP)

SpeciesRouteEndpointValueReference
RatOralLD5029,600 mg/kg bw
RabbitDermalLD50>20 mL/kg bw

Table 2: Reproductive and Developmental Toxicity of Di-n-hexyl Phthalate (DnHP)

SpeciesStudy TypeEndpointNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
MouseContinuous BreedingDecreased male and female fertilityNot Established380
RatGavage (GD 12-21)Reduced anogenital distance in male offspring50125
RatGavage (GD 12-21)Areola/nipple retention in male offspring125250
RatGavage (GD 12-21)Reproductive tract malformations in male offspring50125

Table 3: Subchronic Toxicity of Di-n-hexyl Phthalate (DnHP)

SpeciesStudy DurationTarget OrganEndpointNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
Rat21 daysLiverHepatocellular necrosis, fat accumulation, glycogen lossNot Established1824

Experimental Protocols

This section provides a detailed description of the methodologies used in key toxicological studies of DnHP.

Continuous Breeding Study (Mouse)

This protocol is designed to assess the effects of a substance on fertility and reproductive performance over a continuous period of exposure.

  • Test Animals: Sexually mature, virgin male and female CD-1 mice.

  • Dosing: DnHP is administered in the diet at various concentrations. A control group receives the basal diet.

  • Exposure Period: Animals are continuously exposed to the treated diet for a pre-mating period (e.g., 7 days) and throughout a cohabitation period (e.g., 98 days).

  • Mating: Breeding pairs are housed together continuously.

  • Endpoints Evaluated:

    • Number of litters per pair

    • Number of live pups per litter

    • Proportion of pups born alive

    • Pup survival and weight

    • Fertility indices

  • Crossover Mating Trial: To determine the affected sex, a crossover mating trial can be conducted where treated males are mated with control females, and control males are mated with treated females.

Prenatal Developmental Toxicity Study (Rat)

This protocol is designed to evaluate the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant dam.

  • Test Animals: Pregnant Sprague-Dawley rats.

  • Dosing: DnHP is administered by gavage once daily during the period of major organogenesis (e.g., gestation days 12-21). A control group receives the vehicle (e.g., corn oil).

  • Maternal Monitoring: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination: Near the end of gestation (e.g., gestation day 20), fetuses are delivered by cesarean section.

  • Endpoints Evaluated:

    • Number of implantations, resorptions, and live/dead fetuses

    • Fetal body weight

    • Gross external, visceral, and skeletal malformations

    • Anogenital distance (AGD) in pups

Mechanisms of Toxicity and Signaling Pathways

The toxicity of DnHP is primarily attributed to its endocrine-disrupting properties, particularly its anti-androgenic effects.

Endocrine Disruption

DnHP and its metabolites can interfere with the normal functioning of the endocrine system, leading to adverse effects on reproductive development. The primary mechanism is believed to be the disruption of androgen signaling pathways. This can occur through various mechanisms, including:

  • Inhibition of Testosterone Synthesis: Phthalates can suppress the expression of genes involved in steroidogenesis in Leydig cells of the testes, leading to reduced testosterone production.

  • Androgen Receptor Antagonism: While less potent than other anti-androgens, some phthalate metabolites may act as antagonists at the androgen receptor, preventing testosterone from exerting its biological effects.

The disruption of these pathways during critical windows of development can lead to the observed malformations of the male reproductive tract.

endocrine_disruption cluster_exposure Exposure cluster_metabolism Metabolism cluster_testis Testis (Leydig & Sertoli Cells) cluster_target_tissues Target Tissues cluster_outcomes Adverse Outcomes DnHP Di-n-hexyl Phthalate (DnHP) Metabolites Mono-n-hexyl Phthalate (MnHP) & other metabolites DnHP->Metabolites Hydrolysis Steroidogenesis Inhibition of Steroidogenic Enzymes (e.g., CYP11A1, CYP17A1) Metabolites->Steroidogenesis Sertoli_dysfunction Sertoli Cell Dysfunction Metabolites->Sertoli_dysfunction AR_binding Androgen Receptor (AR) Metabolites->AR_binding Potential Antagonism Testosterone_prod Decreased Testosterone Production Steroidogenesis->Testosterone_prod Testosterone_prod->AR_binding Reduced Ligand Availability Reduced_fertility Reduced Fertility Testosterone_prod->Reduced_fertility Germ_cell_detach Germ Cell Detachment Sertoli_dysfunction->Germ_cell_detach Germ_cell_detach->Reduced_fertility Gene_transcription Altered Gene Transcription AR_binding->Gene_transcription Impaired Signaling Repro_dev_abnormalities Reproductive & Developmental Abnormalities (Phthalate Syndrome) Gene_transtranscription Gene_transtranscription Gene_transtranscription->Repro_dev_abnormalities

Caption: Proposed mechanism of DnHP-induced endocrine disruption.

Experimental Workflow for a Continuous Breeding Study

The following diagram illustrates the typical workflow for a continuous breeding study to assess reproductive toxicity.

continuous_breeding_workflow cluster_setup Study Setup cluster_dosing Dosing & Cohabitation cluster_f0 F0 Generation Assessment cluster_crossover Crossover Mating (Optional) cluster_f1 F1 Generation Assessment cluster_analysis Data Analysis & Reporting Animal_acclimation Animal Acclimation (e.g., CD-1 Mice) Group_assignment Group Assignment (Control & Dose Groups) Animal_acclimation->Group_assignment Premating_dosing Pre-mating Dosing (e.g., 7 days) Group_assignment->Premating_dosing Cohabitation Continuous Cohabitation & Dosing (e.g., 98 days) Premating_dosing->Cohabitation F0_endpoints Monitor F0 Reproductive Performance: - Number of litters - Pups per litter - Pup survival Cohabitation->F0_endpoints Crossover_mating Treated Males x Control Females Control Males x Treated Females F0_endpoints->Crossover_mating F1_selection Select F1 Pups for Second Generation F0_endpoints->F1_selection Determine_affected_sex Determine Affected Sex Crossover_mating->Determine_affected_sex Data_analysis Statistical Analysis of Reproductive Endpoints Determine_affected_sex->Data_analysis F1_maturation F1 Maturation & Dosing F1_selection->F1_maturation F1_mating F1 Mating & Assessment of Reproductive Performance F1_maturation->F1_mating F1_mating->Data_analysis Reporting Final Report Generation Data_analysis->Reporting

Caption: Workflow for a continuous breeding reproductive toxicity study.

Conclusion

The available toxicological data clearly indicate that di-n-hexyl phthalate is a reproductive and developmental toxicant in animal models. The observed effects, particularly the anti-androgenic manifestations of the "phthalate syndrome," are of significant concern for human health. The lack of established No-Observed-Adverse-Effect Levels (NOAELs) in several key studies highlights the potency of DnHP and underscores the need for a cautious approach to its regulation and use. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its toxicity and to assess the potential for adverse effects in human populations, especially during sensitive life stages. This guide provides a foundational understanding of the toxicological profile of DnHP to aid in these ongoing efforts and to promote the development of safer chemical alternatives.

An In-depth Technical Guide on the Environmental Fate and Transport of Dihexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dihexyl phthalate. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental behavior of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of the subject.

Physicochemical Properties of Di-n-hexyl Phthalate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Di-n-hexyl phthalate is a yellow-brown, oily, viscous liquid with a faint aromatic odor.[1][2] It is characterized by low water solubility and a tendency to partition into organic phases.[1][2][3] A summary of its key properties is presented in Table 1.

PropertyValueReference
Chemical Formula C20H30O4[4]
Molecular Weight 334.4 g/mol [1][3]
Melting Point -27.4 °C[3][4]
Boiling Point 350 °C[3][4]
Vapor Pressure 5 x 10-6 mm Hg at 25 °C[4]
Water Solubility 0.05 mg/L[4]
Log Kow (Octanol-Water Partition Coefficient) 6.3[4]
Organic Carbon-Water Partition Coefficient (Log Koc) 5.73 (estimated average)[1]
Henry's Law Constant 2.6 x 10-5 atm-m³/mol (estimated)[1]

Environmental Fate of this compound

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its properties, it is expected to partition to soil and sediment.

Degradation Processes

Biodegradation: This is a primary degradation pathway for this compound in the environment. Various microorganisms in soil and aquatic systems have been shown to degrade phthalates. The process typically begins with the hydrolysis of the diester to the monoester, mono-n-hexyl phthalate, and then to phthalic acid, which is subsequently mineralized.

Photodegradation: this compound can undergo direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm.[1] Indirect photolysis, mediated by hydroxyl radicals in the atmosphere, also contributes to its degradation.[5] The estimated atmospheric half-life due to reaction with hydroxyl radicals is significantly shorter for higher molecular weight phthalates like DEHP, suggesting a similar fate for this compound.[5]

Hydrolysis: Chemical hydrolysis of this compound is generally a slow process under neutral pH conditions and is not considered a major degradation pathway in most environmental compartments.

Environmental Transport

Atmospheric Transport: this compound can be released into the atmosphere and undergo long-range transport.[6] Due to its low vapor pressure, it is likely to exist in the atmosphere primarily adsorbed to particulate matter.[7] Removal from the atmosphere occurs through wet and dry deposition.[1][7]

Transport in Water: In aquatic environments, this compound's low water solubility and high Log Kow indicate that it will predominantly adsorb to suspended solids and sediment.[1] This sorption behavior significantly reduces its mobility in the water column and leads to its accumulation in sediments.

Transport in Soil: With a high organic carbon-water partition coefficient (Koc), this compound is expected to have low mobility in soil.[1] It will strongly adsorb to soil organic matter, limiting its potential to leach into groundwater.

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and transport of this compound.

Biodegradation in Soil

Objective: To determine the rate and extent of this compound biodegradation in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from a relevant site, pass it through a sieve to remove large debris, and characterize its properties (e.g., pH, organic matter content, texture).

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.

  • Incubation: Place the spiked soil into incubation vessels (e.g., microcosms). Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Include sterile control microcosms to account for abiotic degradation.

  • Sampling: At specified time intervals, collect soil subsamples from the microcosms.

  • Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., a mixture of acetone and hexane) and a suitable extraction technique (e.g., sonication or accelerated solvent extraction).

  • Analysis: Analyze the extracts for the concentration of this compound and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the degradation rate and half-life of this compound in the soil.

Photodegradation in Water

Objective: To evaluate the direct and indirect photodegradation of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound at a known concentration. For indirect photolysis studies, photosensitizers like humic acids can be added.

  • Irradiation: Place the solution in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Wrap control tubes in aluminum foil to keep them in the dark.

  • Sampling: At various time points, withdraw aliquots from the tubes.

  • Extraction: Extract this compound from the aqueous samples using a suitable method, such as solid-phase extraction (SPE).

  • Analysis: Quantify the concentration of this compound in the extracts using HPLC with UV detection or LC-MS.

  • Data Analysis: Determine the photodegradation rate constant and half-life.

Soil Sorption (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

Methodology:

  • Soil and Solution Preparation: Use characterized soil samples. Prepare a series of aqueous solutions of this compound at different concentrations.

  • Equilibration: Add a known mass of soil to each phthalate solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Measure the concentration of this compound remaining in the supernatant using HPLC or GC-MS.

  • Calculation: Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration. Determine the Kd value from the slope of the sorption isotherm (plot of sorbed concentration vs. equilibrium aqueous concentration). Calculate the Koc value by dividing the Kd by the fraction of organic carbon in the soil.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the environmental fate of this compound.

Environmental_Fate_of_Dihexyl_Phthalate cluster_air Air cluster_water Water cluster_soil Soil/Sediment Air This compound (adsorbed to particles) Water This compound (dissolved/sorbed) Air->Water Wet & Dry Deposition Degradation_Air Photodegradation (Hydroxyl Radicals) Air->Degradation_Air Water->Air Volatilization Soil This compound (sorbed) Water->Soil Sedimentation Degradation_Water Biodegradation Photodegradation Water->Degradation_Water Soil->Water Resuspension/ Desorption Degradation_Soil Biodegradation Soil->Degradation_Soil

Caption: Environmental fate and transport pathways of this compound.

Biodegradation_Pathway DHP This compound MHP Mono-n-hexyl Phthalate DHP->MHP Hydrolysis PA Phthalic Acid MHP->PA Hydrolysis Mineralization Mineralization (CO2 + H2O) PA->Mineralization Ring Cleavage

Caption: Generalized biodegradation pathway of this compound.

Experimental_Workflow_Soil_Biodegradation Start Soil Collection & Preparation Spiking Spiking with This compound Start->Spiking Incubation Microcosm Incubation Spiking->Incubation Sampling Time-series Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis End Data Analysis (Degradation Rate, Half-life) Analysis->End

Caption: Experimental workflow for soil biodegradation assessment.

References

Unraveling the Fate of Dihexyl Phthalate: A Technical Guide to its Biodegradation in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the microbial degradation pathways of dihexyl phthalate (DHP) in terrestrial and aquatic environments. This document serves as a critical resource for researchers, environmental scientists, and professionals in drug development, providing in-depth insights into the metabolic fate, experimental methodologies, and quantitative data associated with DHP biodegradation.

This compound (DHP), a plasticizer used to enhance the flexibility and durability of various polymeric materials, is an environmental contaminant of growing concern. Its potential for bioaccumulation and endocrine-disrupting activities necessitates a thorough understanding of its environmental persistence and degradation. Microbial breakdown represents the primary route for the removal of DHP from soil and water. This guide synthesizes current scientific knowledge on the intricate biochemical processes governing its biodegradation.

Core Biodegradation Pathways

The microbial degradation of this compound is a stepwise process initiated by the enzymatic hydrolysis of its ester bonds. This process is broadly conserved among various phthalate esters, with the ultimate mineralization of the phthalate backbone into carbon dioxide and water. The degradation can be conceptually divided into two main stages: the transformation of DHP to phthalic acid, and the subsequent catabolism of the phthalic acid ring.

Stage 1: From this compound to Phthalic Acid

The initial and rate-limiting step in DHP biodegradation is the hydrolysis of the two hexyl ester side chains. This is catalyzed by a variety of microbial esterases and lipases. The degradation proceeds through the formation of monohexyl phthalate (MHP) as a key intermediate.

  • Hydrolysis to Monohexyl Phthalate: A hydrolase cleaves one of the ester linkages of DHP, releasing a molecule of hexanol and forming monohexyl phthalate.

  • Hydrolysis to Phthalic Acid: A second hydrolytic event, mediated by another esterase, removes the remaining hexyl group from MHP, yielding phthalic acid and a second molecule of hexanol.

DHP_to_PA_Pathway DHP This compound MHP Monohexyl Phthalate DHP->MHP Hydrolase/Esterase Hexanol1 Hexanol DHP->Hexanol1 PA Phthalic Acid MHP->PA Hydrolase/Esterase Hexanol2 Hexanol MHP->Hexanol2

Figure 1: Initial hydrolysis pathway of this compound.

Stage 2: Aerobic Degradation of Phthalic Acid

Once formed, phthalic acid is channeled into central metabolic pathways through a series of enzymatic reactions. Under aerobic conditions, the aromatic ring of phthalic acid is dihydroxylated and subsequently cleaved.

  • Dioxygenation: Phthalate dioxygenase, a key enzyme in this pathway, incorporates two atoms of oxygen into the phthalic acid ring to form a cis-dihydrodiol.

  • Dehydrogenation and Decarboxylation: The cis-dihydrodiol is then dehydrogenated to form 4,5-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate.

  • Ring Cleavage: Protocatechuate is a central intermediate that can be cleaved by either protocatechuate 3,4-dioxygenase (ortho-cleavage) or protocatechuate 4,5-dioxygenase (meta-cleavage), leading to intermediates that enter the Krebs cycle.

Phthalic_Acid_Degradation PA Phthalic Acid Dihydrodiol cis-4,5-Dihydroxy- 4,5-dihydrophthalate PA->Dihydrodiol Phthalate Dioxygenase Dihydroxyphthalate 4,5-Dihydroxyphthalate Dihydrodiol->Dihydroxyphthalate Dehydrogenase Protocatechuate Protocatechuate Dihydroxyphthalate->Protocatechuate Decarboxylase Ortho_Cleavage Ortho-Cleavage Products Protocatechuate->Ortho_Cleavage Protocatechuate 3,4-Dioxygenase Meta_Cleavage Meta-Cleavage Products Protocatechuate->Meta_Cleavage Protocatechuate 4,5-Dioxygenase TCA_Cycle Krebs Cycle Ortho_Cleavage->TCA_Cycle Meta_Cleavage->TCA_Cycle

Figure 2: Aerobic degradation pathway of Phthalic Acid.

Key Microorganisms

A diverse range of bacteria and fungi have been identified as capable of degrading phthalate esters. While specific studies on DHP are limited, genera known to degrade structurally similar phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are likely to be effective in DHP degradation. These include:

  • Bacteria: Pseudomonas, Bacillus, Rhodococcus, Gordonia, Acinetobacter, Comamonadaceae, and Achromobacter.

  • Fungi: Fusarium and Pleurotus.

Quantitative Data on Phthalate Biodegradation

Quantitative data on the biodegradation of this compound is not extensively available. However, data from studies on analogous phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), provide valuable insights into the potential degradation kinetics of DHP.

Phthalate EsterEnvironmentHalf-life (t½)Degradation EfficiencyReference Compound
DEHPFreshwater Hydrosoil (aerobic)~14 days for 50% degradation-DEHP[1]
DBPFreshwater Hydrosoil (aerobic)< 24 hours for 53% degradation98% in 5 daysDBP[1]
DEHPMangrove Sediment (aerobic)5.0 - 8.3 days-DEHP
DBPMangrove Sediment (aerobic)1.6 - 2.9 days-DBP
DEHPAgricultural Soil32-48 days fewer than control-DEHP[2]
DEHP-10.21 hours (at 200 mg/L)98.7% in 72 hoursDEHP[3]

Note: The data presented are for analogous compounds and should be considered as indicative for this compound.

Experimental Protocols

The study of DHP biodegradation involves a combination of microcosm/reactor studies and analytical chemistry to monitor the disappearance of the parent compound and the appearance of its metabolites.

Soil Microcosm Study

A soil microcosm study is designed to simulate the environmental conditions of soil in a controlled laboratory setting.

Soil_Microcosm_Workflow Collect_Soil Collect and Sieve Soil Spike_Soil Spike Soil with This compound Collect_Soil->Spike_Soil Incubate Incubate Microcosms (Controlled Temp/Moisture) Spike_Soil->Incubate Sample Periodic Sampling Incubate->Sample Extract Solvent Extraction of Phthalates Sample->Extract Analyze GC-MS or HPLC Analysis Extract->Analyze

Figure 3: Workflow for a soil microcosm biodegradation study.

Methodology:

  • Soil Collection and Preparation: Soil is collected from a relevant site, sieved to remove large debris, and characterized for its physicochemical properties (pH, organic matter content, texture).

  • Microcosm Setup: A known mass of soil is placed in individual containers (e.g., glass jars).

  • Spiking: The soil is spiked with a known concentration of this compound, typically dissolved in a carrier solvent which is then allowed to evaporate.

  • Incubation: The microcosms are incubated under controlled conditions of temperature and moisture. A sterile control (e.g., autoclaved soil) is included to assess abiotic degradation.

  • Sampling and Extraction: At regular intervals, soil subsamples are taken and extracted with an appropriate organic solvent (e.g., hexane/acetone mixture) to recover DHP and its metabolites.

  • Analysis: The extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of DHP and its degradation products.

Aquatic Biodegradation Test (OECD 301/306)

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are often employed to assess the biodegradability of chemicals in aquatic environments.[4][5]

Methodology (based on OECD 301F - Manometric Respirometry): [5]

  • Test System: A known volume of mineral medium, a microbial inoculum (e.g., activated sludge), and the test substance (DHP) are added to sealed vessels.[5]

  • Incubation: The vessels are incubated in the dark at a constant temperature with continuous stirring.

  • Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over time using a manometer.[5]

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of DHP and its metabolites. Samples are typically derivatized before analysis to improve volatility and chromatographic performance.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector is also widely used for the analysis of phthalates and their degradation products. Reversed-phase chromatography is a common approach.

Conclusion

The biodegradation of this compound in soil and water is a critical environmental process that mitigates its persistence and potential toxicity. The primary pathway involves the initial hydrolysis to monohexyl phthalate and subsequently to phthalic acid, which is then mineralized through common bacterial metabolic pathways. While specific quantitative data for DHP is sparse, the wealth of information on analogous phthalates provides a strong framework for understanding its environmental fate. Further research focusing specifically on DHP is necessary to refine our knowledge of its degradation kinetics and to identify the key microbial players and enzymes involved. The experimental protocols outlined in this guide provide a robust foundation for such future investigations.

References

An In-depth Technical Guide to the Solubility of Dihexyl Phthalate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dihexyl phthalate in a variety of common organic solvents. Due to a scarcity of publicly available quantitative data, this guide presents a qualitative summary of solubility and provides a comprehensive experimental protocol for researchers to quantitatively determine the solubility of this compound in their specific solvent systems.

Introduction to this compound

Di-n-hexyl phthalate (DHP) is a member of the phthalate ester family of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Its physical state is typically a colorless to yellowish, oily liquid with a faint odor. While its application is widespread, understanding its solubility in various organic solvents is crucial for formulation development, toxicological studies, and environmental fate assessment. Phthalate esters, in general, are known to be soluble in many organic solvents but exhibit very low solubility in water.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NameExpected Qualitative Solubility
Alcohols MethanolSlightly Soluble
EthanolSoluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSoluble
Ethers Diethyl EtherSoluble
Aromatic Hydrocarbons TolueneSoluble
Halogenated Hydrocarbons ChloroformSlightly Soluble
DichloromethaneSoluble
Aliphatic Hydrocarbons n-HexaneSoluble

Note: "Soluble" indicates that the substance is likely to dissolve to a significant extent, while "Slightly Soluble" suggests limited solubility. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a specific organic solvent using gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantification.

3.1. Materials and Equipment

  • This compound (analytical standard grade)

  • Organic solvent of interest (HPLC or GC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

  • Appropriate GC column (e.g., DB-5ms) or HPLC column (e.g., C18)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials each containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary to find the optimal concentration.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

  • Instrumental Analysis (GC or HPLC):

    • Analyze the prepared calibration standards to generate a calibration curve.

    • Analyze the diluted, saturated solution samples.

    • Ensure that the peak corresponding to this compound in the sample chromatogram is well-resolved and within the retention time window established by the standards.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow Workflow for Determining this compound Solubility cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_saturated Prepare Saturated Solution (Excess DHP in Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibration settle Allow Excess Solid to Settle equilibration->settle filter Filter Supernatant settle->filter dilute Dilute to Analytical Concentration filter->dilute instrument_analysis Analyze via GC or HPLC dilute->instrument_analysis prep_standards Prepare Calibration Standards prep_standards->instrument_analysis calibration_curve Generate Calibration Curve instrument_analysis->calibration_curve determine_conc Determine Concentration of Diluted Sample calibration_curve->determine_conc calculate_solubility Calculate Solubility in Saturated Solution determine_conc->calculate_solubility

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and development. While comprehensive quantitative solubility data is limited, the provided qualitative assessment and the detailed experimental protocol offer a solid foundation for scientists to determine the precise solubility in their solvents of interest. The outlined methodology, utilizing common analytical techniques, ensures that researchers can generate reliable and accurate data tailored to their specific applications.

Dihexyl Phthalate: An In-depth Technical Guide on its Bioaccumulation Potential in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihexyl phthalate (DHP), a plasticizer used in various consumer and industrial products, poses a potential risk to aquatic ecosystems due to its likelihood of bioaccumulation. This technical guide provides a comprehensive overview of the current scientific understanding of DHP's bioaccumulation potential in aquatic organisms. While empirical data on the bioaccumulation of DHP specifically is limited, this guide synthesizes available information, including estimated bioconcentration factors and data from related phthalates, to provide a thorough assessment. This document also outlines standard experimental protocols for evaluating the bioaccumulation of chemical substances in aquatic environments and discusses the potential metabolic pathways of phthalates in aquatic organisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental fate and potential ecological impact of this compound.

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. This compound (DHP), a member of this family, can enter aquatic environments through various pathways, including industrial effluent, leaching from plastic waste, and atmospheric deposition. Due to their chemical properties, many phthalates have the potential to accumulate in the tissues of aquatic organisms, a process known as bioaccumulation. This can lead to adverse effects on the organisms themselves and pose a risk to higher trophic levels, including humans, through the food chain. Understanding the bioaccumulation potential of DHP is therefore crucial for assessing its environmental risk and for the development of safer alternatives.

Quantitative Data on Bioaccumulation Potential

Direct experimental data on the bioaccumulation of this compound in aquatic organisms is not extensively available in peer-reviewed literature. However, estimations based on its physicochemical properties and data from studies on structurally similar phthalates provide valuable insights into its potential for bioaccumulation.

An estimated Bioconcentration Factor (BCF) for this compound is approximately 1,100.[1] This value suggests a very high potential for bioconcentration in aquatic organisms. The BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water. A BCF value of this magnitude indicates that this compound is likely to accumulate in aquatic life to concentrations significantly higher than those in the ambient water.

For context, the bioaccumulation of other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), has been more extensively studied. BCF values for DEHP can vary widely depending on the species and experimental conditions, but they often fall in a range that indicates a significant potential for bioaccumulation.

Table 1: Estimated Bioconcentration Factor for this compound

Chemical NameCAS NumberEstimated BCFPotential for Bioaccumulation
This compound84-75-31,100Very High

Note: The BCF value is an estimation and should be interpreted with caution. Further empirical studies are needed to determine the precise bioaccumulation potential of this compound in various aquatic species.

Experimental Protocols for Bioaccumulation Assessment

The assessment of a chemical's bioaccumulation potential in aquatic organisms typically follows standardized experimental protocols. These protocols are designed to provide reliable and reproducible data that can be used for environmental risk assessment. A general workflow for a fish bioconcentration study is outlined below.

Key Experimental Methodologies

A typical bioaccumulation study involves exposing aquatic organisms to a known concentration of the test substance in a controlled laboratory setting. The key components of the methodology include:

  • Test Organisms: Commonly used species include fish (e.g., rainbow trout, fathead minnow), invertebrates (e.g., Daphnia magna, Hyalella azteca, Chironomus tentans), and algae. The choice of organism depends on the specific objectives of the study and the environmental compartment of interest.

  • Exposure System: Flow-through systems are generally preferred for maintaining a constant concentration of the test substance in the water. Static or semi-static systems can also be used, particularly for screening-level studies.

  • Test Substance and Concentration: The test substance, in this case, this compound, is introduced into the exposure system at one or more concentrations. The concentrations are typically chosen to be environmentally relevant and below the level that would cause acute toxicity to the test organisms.

  • Exposure Duration: The exposure period is designed to be long enough for the concentration of the test substance in the organism to reach a steady state with the concentration in the water. This is followed by a depuration phase, where the organisms are transferred to clean water to measure the rate of elimination of the substance.

  • Sampling and Analysis: Water and tissue samples are collected at regular intervals throughout the exposure and depuration phases. The concentration of the test substance in these samples is measured using sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The data collected are used to calculate key bioaccumulation metrics, including the bioconcentration factor (BCF), the uptake rate constant (k1), and the elimination rate constant (k2).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_depuration Depuration Phase cluster_analysis Analysis Phase acclimation Acclimation of Test Organisms exposure Exposure of Organisms to DHP acclimation->exposure test_solution Preparation of DHP Test Solutions test_solution->exposure sampling_exposure Water and Tissue Sampling exposure->sampling_exposure depuration Transfer to Clean Water sampling_exposure->depuration analysis Chemical Analysis of Samples (GC-MS) sampling_exposure->analysis sampling_depuration Water and Tissue Sampling depuration->sampling_depuration sampling_depuration->analysis data_analysis Data Analysis and BCF Calculation analysis->data_analysis

Figure 1: Generalized experimental workflow for a fish bioconcentration study.

Metabolic Pathways of Phthalates in Aquatic Organisms

The bioaccumulation of phthalates in aquatic organisms is influenced not only by uptake and elimination rates but also by metabolic processes that can transform the parent compound into more water-soluble metabolites, facilitating their excretion. While specific metabolic pathways for this compound in aquatic organisms have not been extensively detailed, the general metabolic fate of phthalate esters involves a two-step process.

General Metabolic Transformation
  • Hydrolysis: The initial and primary step in the metabolism of phthalate diesters is the hydrolysis of one of the ester linkages by carboxylesterases. This reaction results in the formation of the corresponding monoester metabolite and an alcohol. For this compound, this would yield monohexyl phthalate and hexanol.

  • Phase II Conjugation: The monoester metabolite can then undergo further transformation through Phase II conjugation reactions. This typically involves the addition of a polar molecule, such as glucuronic acid or sulfate, to the monoester, making it more water-soluble and easier to excrete from the organism.

Signaling Pathway Diagram of Phthalate Metabolism

Phthalate_Metabolism DHP This compound (DHP) (Lipophilic) MHP Monohexyl Phthalate (MHP) DHP->MHP Hydrolysis (Carboxylesterases) Conjugated_MHP Conjugated MHP (e.g., Glucuronide) (Hydrophilic) MHP->Conjugated_MHP Phase II Conjugation (e.g., UGTs) Excretion Excretion Conjugated_MHP->Excretion

Figure 2: Generalized metabolic pathway of this compound in aquatic organisms.

Conclusion and Future Directions

The available evidence, primarily from an estimated BCF value, suggests that this compound has a very high potential for bioaccumulation in aquatic organisms. However, there is a significant lack of empirical data from controlled laboratory studies to definitively quantify its bioaccumulation factors in various aquatic species. The metabolism of DHP is expected to follow the general pathway for phthalates, involving hydrolysis to the monoester followed by conjugation, which would facilitate its excretion.

To better understand and manage the potential ecological risks associated with this compound, further research is imperative. Future studies should focus on:

  • Conducting standardized bioaccumulation tests with a range of aquatic organisms, including fish, invertebrates, and algae, to determine empirical BCF and Bioaccumulation Factor (BAF) values.

  • Investigating the metabolic fate of this compound in key aquatic species to identify the major metabolites and determine the rates of metabolic transformation.

  • Evaluating the potential for trophic transfer and biomagnification of this compound in aquatic food webs.

  • Assessing the chronic toxicity of this compound to aquatic organisms at environmentally relevant concentrations.

By addressing these research gaps, the scientific community can develop a more complete and accurate understanding of the environmental risks posed by this compound, which will inform regulatory decisions and the development of safer chemical alternatives.

References

Genotoxicity assessment of di-n-hexyl phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Genotoxicity Assessment of Di-n-hexyl Phthalate (DNHP)

Introduction

Di-n-hexyl phthalate (DNHP) is a chemical compound used primarily as a plasticizer to enhance the flexibility of polymers. Its widespread use in various consumer and industrial products necessitates a thorough evaluation of its potential toxicological effects, including its capacity to damage genetic material. Genotoxicity assessment is a critical component of safety evaluation, as it identifies chemical agents that can alter the structure, information content, or segregation of DNA. This guide provides a comprehensive overview of the genotoxicity assessment of DNHP, detailing key experimental findings, methodologies, and potential mechanisms of action for an audience of researchers and drug development professionals.

In Vitro Genotoxicity Studies

In vitro assays are foundational in toxicological screening, offering a rapid and controlled environment to assess the genotoxic potential of a substance at the cellular and molecular level.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine (His-). The assay measures the frequency of reverse mutations that restore the functional gene, allowing the bacteria to grow on a histidine-free medium.

Findings for DNHP: Di-n-hexyl phthalate has been evaluated in bacterial reverse mutation assays and was found to be non-mutagenic. Studies conducted with and without metabolic activation (using a rat liver S9 fraction) did not show a significant increase in the number of revertant colonies compared to controls.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Plate Incorporation Method)

  • Strain Preparation: Cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) are grown overnight in nutrient broth to reach a specific cell density.[1]

  • Metabolic Activation: A metabolizing system, typically a post-mitochondrial fraction (S9) from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254, is prepared and mixed with a cofactor solution.

  • Exposure: In separate tubes for each tester strain, 0.1 mL of the bacterial culture, 0.1 mL of the DNHP test solution (at various concentrations), and 0.5 mL of either the S9 mix (for metabolic activation) or a buffer (without activation) are combined.

  • Plating: To each tube, 2.0 mL of molten top agar containing a trace amount of histidine and biotin is added. The mixture is vortexed gently and poured onto the surface of minimal glucose agar plates.[1]

  • Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+ revertants) on each plate is counted. The background bacterial lawn is also examined for signs of cytotoxicity.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies in the DNHP-treated plates to the number in the solvent control plates. A substance is typically considered mutagenic if it causes a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the background.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Analysis p1 Overnight culture of Salmonella typhimurium (His-) e1 Mix bacteria, DNHP, and S9 mix (or buffer) p1->e1 p2 Prepare DNHP solutions (various concentrations) p2->e1 p3 Prepare S9 liver extract (for metabolic activation) p3->e1 e2 Add top agar with trace histidine e1->e2 e3 Pour mixture onto minimal glucose agar plate e2->e3 a1 Incubate at 37°C for 48-72 hours e3->a1 a2 Count revertant colonies (His+) a1->a2 a3 Evaluate mutagenicity a2->a3

Caption: Workflow for the Ames Bacterial Reverse Mutation Assay.
In Vitro Mammalian Cell Genotoxicity

While DNHP itself has not been extensively studied in in vitro mammalian cell assays, these tests are crucial for detecting chromosomal damage. An equivocal result was noted for a C6-10 phthalate mixture containing a minor amount of DNHP (1%) in a mouse lymphoma mutation assay.

In Vivo Genotoxicity Studies

In vivo assays assess genotoxicity within a whole organism, accounting for metabolic, distribution, and excretion processes.

In Vivo Micronucleus Test

The micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Findings for DNHP: No in vivo genotoxicity studies have been conducted directly on DNHP. However, a key analogue, diisohexyl phthalate (DIHP), which contains up to 25% DNHP, was reported to be negative in a mouse micronucleus test.[2] This result contributes to the overall assessment that DNHP is unlikely to be genotoxic.

Experimental Protocol: In Vivo Rodent Micronucleus Assay

  • Animal Dosing: Typically, young adult rodents (e.g., mice or rats) are used. DNHP would be administered via a relevant route of exposure (e.g., oral gavage, dietary), usually in two or more doses separated by 24 hours. A vehicle control and a positive control group are included.[3]

  • Sample Collection: At appropriate times after the final dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia. Peripheral blood can also be used.[3]

  • Slide Preparation: A cell suspension is created from the bone marrow. The cells are centrifuged, and the pellet is used to make smears on glass microscope slides. For peripheral blood, smears are made directly.[3]

  • Staining: The slides are fixed and stained with a dye that differentiates polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells) and allows visualization of micronuclei (e.g., Giemsa, acridine orange).[3]

  • Scoring: Under a microscope, at least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity to the bone marrow.[3]

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is statistically compared to the vehicle control group. A significant, dose-related increase in micronucleated cells indicates a positive result.

Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Under electrophoresis, damaged DNA containing fragments and relaxed loops migrates away from the nucleus, forming a "comet" shape.

Findings for DNHP: In contrast to other findings, a study involving in utero exposure of rats to DNHP reported evidence of DNA damage.[4][5] Pregnant rats were administered DNHP by gavage from gestational day 6 to 19. The comet assay, performed on blood lymphocytes and testes samples of the resulting adult male offspring, showed that DNHP could induce DNA breakage.[4][5]

Table 1: Summary of Comet Assay Results for DNHP in Adult Rat Offspring After In Utero Exposure [4][5]

ParameterControl Group (0 mg/kg/day)20 mg/kg/day100 mg/kg/day500 mg/kg/day
DNA Damage Indicators Baseline levelsNo significant changeSignificant increase in DNA breakage vs. controlSignificant increase in DNA breakage vs. control
Tail LengthLowNot specifiedIncreasedIncreased
Tail IntensityLowNot specifiedIncreasedIncreased
Olive Tail MomentLowNot specifiedSignificantly higher than controlSignificantly higher than control
% DNA in TailLowNot specifiedSignificantly higher than controlSignificantly higher than control

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., blood lymphocytes, testes) and kept on ice to prevent DNA repair.[6]

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and pipetted onto a microscope slide pre-coated with normal melting point agarose. A coverslip is applied, and the slide is chilled to solidify the gel.

  • Lysis: The slides are immersed in a cold lysing solution (containing high salt and detergents like Triton X-100) overnight. This step removes cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA as a "nucleoid."[6]

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13). The DNA is allowed to unwind for a period (e.g., 20-40 minutes).[6]

  • Electrophoresis: An electric field is applied (e.g., ~25V, 300mA) for a set time (e.g., 20-30 minutes). The negatively charged DNA fragments migrate towards the anode.[6]

  • Neutralization and Staining: Slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye, such as ethidium bromide or SYBR Green.

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters like tail length, % DNA in the tail, and tail moment.[7]

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_lysis Lysis & Unwinding cluster_analysis Electrophoresis & Analysis p1 Isolate single cells from tissue sample p2 Embed cells in low-melting-point agarose on slide p1->p2 l1 Immerse slide in cold lysing solution p2->l1 l2 Incubate in alkaline buffer to unwind DNA l1->l2 a1 Perform electrophoresis (DNA migrates to anode) l2->a1 a2 Neutralize and stain with fluorescent dye a1->a2 a3 Visualize 'comets' via fluorescence microscopy a2->a3 a4 Quantify DNA damage with image analysis software a3->a4 ROS_Mechanism DNHP Di-n-hexyl Phthalate (DNHP) Exposure Metabolism Cellular Metabolism DNHP->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Stress Oxidative Stress ROS->Stress Damage DNA Damage (e.g., Strand Breaks) Stress->Damage Summary_Diagram cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays DNHP Di-n-hexyl Phthalate (DNHP) Genotoxicity Assessment Ames Ames Test (Bacterial Mutation) DNHP->Ames Micro Micronucleus Test (Analogue DIHP) DNHP->Micro Comet Comet Assay (In Utero Exposure) DNHP->Comet Result_Ames Result: Negative Ames->Result_Ames Finding Conclusion Overall Conclusion: Considered unlikely to be genotoxic, but potential for DNA damage under specific exposure scenarios exists. Result_Ames->Conclusion Result_Micro Result: Negative Micro->Result_Micro Finding Result_Micro->Conclusion Result_Comet Result: Positive (DNA Strand Breaks) Comet->Result_Comet Finding Result_Comet->Conclusion

References

An In-Depth Technical Guide to the Synthesis of Dihexyl Phthalate from Phthalic Anhydride and Hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihexyl phthalate, a significant plasticizer, from the esterification of phthalic anhydride and hexanol. This document details the underlying reaction mechanism, various catalytic systems, detailed experimental protocols, and methods for purification and analysis.

Introduction

Di-n-hexyl phthalate (DNHP) is a diester of phthalic acid and n-hexanol, belonging to the class of phthalate esters. These compounds are primarily utilized as plasticizers to enhance the flexibility, durability, and transparency of polymers, particularly polyvinyl chloride (PVC). The synthesis of DNHP is a classic example of an acid-catalyzed esterification reaction, a fundamental process in organic chemistry with broad industrial applications. Understanding the kinetics, optimizing reaction conditions, and selecting appropriate catalysts are crucial for achieving high yields and purity of the final product.

Reaction Mechanism and Kinetics

The synthesis of this compound from phthalic anhydride and hexanol is a two-stage process. The first stage is a rapid, non-catalytic, and virtually irreversible reaction that forms the monoester, mono-n-hexyl phthalate. This occurs readily upon dissolving phthalic anhydride in n-hexanol at temperatures below 100°C.[1]

The second stage is a slower, reversible equilibrium reaction where the monoester reacts with a second molecule of hexanol to form the diester, this compound, and water.[1] This step requires a catalyst to proceed at a reasonable rate. The overall reaction is represented as follows:

C₈H₄O₃ + 2 C₆H₁₄O ⇌ C₂₀H₃₀O₄ + H₂O (Phthalic Anhydride + 2 Hexanol ⇌ this compound + Water)

To favor the forward reaction and achieve a high yield of the diester, the water produced during the reaction must be continuously removed, in accordance with Le Chatelier's principle.[2]

The kinetics of the second stage of the esterification, when catalyzed by sulfuric acid, has been shown to be first order with respect to the monoester and does not depend on the concentration of the alcohol.[3] However, with a tetrabutyl titanate catalyst, the reaction is second order with respect to both the monoester and the alcohol.[1]

Catalysis

A variety of catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts the reaction rate, yield, and purity of the product.

  • Acid Catalysts: Conventional acid catalysts are widely used.

    • Sulfuric Acid (H₂SO₄): A strong and effective catalyst that provides a high reaction rate.[2][4] However, it can lead to side reactions such as dehydration and oxidation of the alcohol, and its corrosive nature requires specialized equipment.[2]

    • p-Toluenesulfonic Acid (p-TSA): A milder acid catalyst that results in fewer side reactions compared to sulfuric acid.[5] It is, however, more expensive.[4]

  • Solid Acid Catalysts: These have gained prominence as environmentally friendly alternatives.

    • Zeolites, Ion-Exchange Resins, and Metal Oxides: These catalysts are non-corrosive, easily separable from the reaction mixture, and can be reused, which simplifies the purification process and reduces waste.[2] Sulfated zirconia has shown activity comparable to homogeneous catalysts like sulfuric acid and p-TSA for the synthesis of similar phthalates.[6]

  • Organometallic Catalysts:

    • Tetrabutyl Titanate (TBT): This catalyst is known for producing a high-purity product with minimal byproducts.[4] However, its catalytic activity is generally lower than that of strong acids.[4] A study on the synthesis of di(2-ethylhexyl) phthalate (a close analog) using a supported tetrabutyl titanate catalyst on TiO₂-Al₂O₃ demonstrated good reusability.

The following diagram illustrates the general acid-catalyzed reaction pathway:

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phthalic_Anhydride Phthalic Anhydride Monoester Mono-n-hexyl Phthalate Phthalic_Anhydride->Monoester + Hexanol (fast) Hexanol_1 Hexanol Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester + H+ (catalyst) Dihexyl_Phthalate This compound Protonated_Monoester->Dihexyl_Phthalate + Hexanol (slow) Water Water Catalyst_H H+

Acid-Catalyzed Esterification Pathway

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

General Laboratory Procedure using a Solid Acid Catalyst

This protocol is adapted from a general procedure for catalytic esterification.[7]

Materials:

  • Phthalic anhydride (4 mmol)

  • n-Hexanol (20 mmol)

  • Solid acid catalyst (e.g., MIL-101(Cr)-SO₃H, 60 mg)

  • 20% aqueous sodium carbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Ethyl acetate/n-hexane mixture (1:15 v/v)

Equipment:

  • Round-bottom flask equipped with a condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser, add phthalic anhydride (4 mmol) and n-hexanol (20 mmol).

  • Catalyst Addition: Add the solid acid catalyst (60 mg) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours with stirring.

  • Catalyst Removal: Cool the reaction mixture to room temperature and separate the catalyst by filtration.

  • Neutralization: Add 100 mL of a 20% aqueous sodium carbonate solution to the filtrate to neutralize any unreacted phthalic anhydride and the monoester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (2 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography using an ethyl acetate/n-hexane (1:15 v/v) mixture as the eluent.

  • Product Isolation: Collect the fractions containing the pure this compound and remove the solvent to obtain the final product. The yield can be determined by the weight of the product.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound and its close analog, di(2-ethylhexyl) phthalate (DEHP), under various conditions.

Table 1: Synthesis of Di-n-hexyl Phthalate with a Functionalized Solid Acid Catalyst [7]

ParameterValue
Phthalic Anhydride4 mmol
n-Hexanol20 mmol
CatalystButylamine-functionalized MIL-101(Cr)-SO₃H
Reaction Time5 hours
ConditionReflux
Yield 72.5%

Table 2: Comparison of Catalysts for Di(2-ethylhexyl) Phthalate (DEHP) Synthesis

CatalystReaction TimeConversionReference
Tetra-n-butyltitanate (TnBT)2 hours98%[8]
Aluminum oxide/sodium hydroxide3 hours98%[8]

Table 3: Optimized Conditions for DEHP Synthesis with a Supported Tetrabutyl Titanate Catalyst

ParameterOptimal Value
Catalyst Dosage0.3% of reactants' weight
Molar Ratio (Phthalic Anhydride:2-Ethylhexanol)1 : 2.3 - 2.4
Reaction Temperature205 - 215°C

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis arrow arrow A Combine Phthalic Anhydride, n-Hexanol, and Catalyst B Heat to Reflux for 5 hours A->B C Cool to Room Temperature B->C D Filter to Remove Catalyst C->D E Neutralize with Na₂CO₃ solution D->E F Extract with Dichloromethane E->F G Dry Organic Layer with Na₂SO₄ F->G H Remove Solvent (Rotary Evaporation) G->H I Column Chromatography H->I J Characterize Pure Product I->J

General Experimental Workflow

Purification and Characterization

The purification of this compound is crucial to remove unreacted starting materials, the monoester, catalyst residues, and any byproducts.

  • Neutralization and Extraction: As detailed in the experimental protocol, an initial wash with a basic solution like sodium carbonate or sodium bicarbonate is essential to remove acidic impurities. Subsequent extraction into an organic solvent separates the ester from aqueous-soluble components.

  • Column Chromatography: This is a highly effective method for obtaining high-purity this compound, especially on a laboratory scale. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Distillation: For larger-scale preparations, vacuum distillation can be employed to purify the final product, taking advantage of its high boiling point.

Characterization of the purified this compound can be performed using standard analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Conclusion

The synthesis of this compound from phthalic anhydride and hexanol is a well-established esterification reaction. The selection of an appropriate catalyst is paramount in achieving high yields and purity while minimizing environmental impact. While traditional acid catalysts are effective, the use of reusable solid acid catalysts presents a more sustainable approach. The detailed experimental protocols and purification methods provided in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and purify this compound for various applications.

References

Dihexyl Phthalate: A Technical Guide to Health Effects and Human Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl phthalate, a plasticizer used to enhance the flexibility of polymers, exists primarily as two isomers: di-n-hexyl phthalate (DnHP) and di-isohexyl phthalate (DIHP). Growing toxicological evidence, primarily from rodent studies, indicates that exposure to this compound can lead to a range of adverse health effects, with a significant impact on the endocrine and reproductive systems. This technical guide provides an in-depth review of the current scientific understanding of the health effects of this compound, its toxicokinetics, and the primary pathways of human exposure. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for pivotal studies are outlined to provide researchers with a practical understanding of the methodologies employed. Furthermore, key signaling pathways implicated in the toxicological effects of this compound are visualized using Graphviz diagrams to elucidate the molecular mechanisms of action. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development to support further investigation and risk assessment of this compound.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. This compound, encompassing its primary isomers di-n-hexyl phthalate (DnHP) and di-isohexyl phthalate (DIHP), is utilized in the manufacturing of products such as polyvinyl chloride (PVC) plastics, automotive parts, lubricants, and building materials.[1] Due to their non-covalent bonds with the polymer matrix, phthalates can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[2] This guide focuses on the health effects and human exposure pathways of this compound, with a particular emphasis on DnHP due to the greater availability of toxicological data. Data for the more extensively studied di(2-ethylhexyl) phthalate (DEHP) is included for comparative purposes where data for this compound is limited.

Health Effects of this compound

The primary health concerns associated with this compound exposure are reproductive and developmental toxicity, with the liver also being a target organ.

Reproductive Toxicity

Studies in animal models have demonstrated that DnHP is a reproductive toxicant, affecting both male and female fertility.

  • Male Reproductive System: Exposure to DnHP in male rodents has been shown to cause testicular atrophy, reduced sperm counts, and decreased testosterone production.[3] The lowest-observed-adverse-effect level (LOAEL) for decreased male and female fertility in a continuous breeding study in mice was established at 380 mg/kg body weight/day, with no no-observed-adverse-effect level (NOAEL) determined in that study.[4]

  • Female Reproductive System: In the same continuous breeding study, female fertility was also adversely affected at the LOAEL of 380 mg/kg bw/day.[4]

Developmental Toxicity

In utero exposure to DnHP has been shown to induce developmental abnormalities, particularly in the male reproductive tract.

  • A study on fetal exposure of male rats to DnHP resulted in reproductive malformations, including underdeveloped or undescended testes and hypospadias.[5] A no-effect level for these developmental effects was established at 5 mg/kg bw/day, with a lowest-effect level of 20 mg/kg bw/day.[6]

  • High doses of DnHP (9900 mg/kg bw/day) administered to pregnant mice resulted in the loss of all litters.[4]

Liver Toxicity

The liver is another target organ for this compound toxicity. Repeated administration of high dietary doses of DnHP (>1000 mg/kg bw/d) has been shown to cause liver toxicity in rodents.[4]

Endocrine Disruption

This compound and its metabolites are considered endocrine-disrupting chemicals (EDCs). They can interfere with hormone signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs) and estrogen receptors.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on di-n-hexyl phthalate and its analogue, DEHP.

Table 1: Reproductive and Developmental Toxicity of Di-n-hexyl Phthalate (DnHP)

EndpointSpeciesExposure RouteDose (mg/kg bw/day)EffectNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
Fertility (Male & Female)MouseOral (diet)380, 800, 1670Decreased number of litters, reduced live pups/litterNot Established380[4]
Developmental ToxicityMouseOral (gavage)9900Complete litter lossNot Established9900[4]
Fetal Testicular Testosterone ProductionRatOral (gavage)5, 20, 625Reduced testosterone production and downregulation of steroidogenic genes520[6]

Table 2: Reproductive and Developmental Toxicity of Di(2-ethylhexyl) Phthalate (DEHP) for Comparison

EndpointSpeciesExposure RouteDose (mg/kg bw/day)EffectNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
Female Reproductive DevelopmentRatOral (gavage)5, 15, 45, 135, 405Delayed vaginal opening515[7]
Testicular ToxicityRatOral (gavage)400 (single dose)Detachment and sloughing of germ cellsNot Applicable400[8]

Human Exposure Pathways

Human exposure to this compound is widespread and occurs through multiple pathways.

Ingestion
  • Food: Phthalates can migrate from food packaging materials, particularly those made of PVC, into foodstuffs.[9] Fatty foods are more susceptible to phthalate leaching.

  • Dust: Indoor dust can be a significant source of exposure, especially for children, due to the settling of phthalates released from consumer products.[10]

Inhalation
  • Indoor Air: Phthalates are semi-volatile organic compounds and can be present in indoor air, released from sources like vinyl flooring, building materials, and household furnishings.[2]

Dermal Contact
  • Consumer Products: Direct skin contact with products containing this compound, such as some personal care products, can lead to dermal absorption.[11]

Occupational Exposure

Workers in industries that manufacture or use this compound, such as in the production of PVC plastics, may experience higher levels of exposure.[4] Occupational exposure limits for DEHP have been established by agencies like OSHA, with a permissible exposure limit (PEL) of 5 mg/m³ as an 8-hour time-weighted average.[12]

Table 3: Concentrations of this compound and Analogues in Various Media

PhthalateMediumLocation/SourceConcentration RangeReference
DEHPIndoor DustKuwait Homes470 - 7800 µg/g[10]
DEHPIndoor DustUniversity DormitoriesMedian: 634.2 - 1394.7 µg/g[13]
DEHPConsumer Products (Nail Polish)USAUp to 62,607 µg/g (DBP)[14]
DEHPWorkplace AirVarious IndustriesUp to 60 mg/m³ (total phthalates in older studies)[4]

Experimental Protocols

This section outlines the methodologies of key studies to provide a deeper understanding of the experimental approaches used to assess the health effects of this compound.

Continuous Breeding Study for Reproductive Toxicity
  • Objective: To assess the effects of DnHP on fertility and reproduction over a continuous exposure period.

  • Animal Model: CD-1 Mice.

  • Dosing Regimen: DnHP was administered in the diet at concentrations of 0, 0.3, 0.6, or 1.2% w/w, corresponding to doses of approximately 0, 380, 800, or 1670 mg/kg bw/day. Breeding pairs were dosed for 7 days prior to and during a 98-day cohabitation period.

  • Endpoints Measured: Number of litters per pair, number of live pups per litter, proportion of pups born alive, and pup weight. A crossover mating trial was also conducted to assess effects on each sex individually.

  • Reference: [4]

In Utero Exposure Study for Developmental Toxicity and Steroidogenesis
  • Objective: To evaluate the dose-response relationship of DnHP on fetal testicular testosterone production and the expression of genes involved in steroidogenesis.

  • Animal Model: Pregnant Sprague-Dawley rats.

  • Dosing Regimen: DnHP was administered by oral gavage from gestation day (GD) 12 to 19 at doses of 5, 20, and 625 mg/kg bw/day.

  • Endpoints Measured:

    • Ex vivo testosterone production by fetal testes on GD 19.

    • mRNA expression of genes involved in cholesterol transport and steroid synthesis (e.g., SR-B1, StAR, P450scc, 3βHSD, and P450c17) in fetal testes, measured by quantitative real-time PCR.

  • Reference: [6]

In Vitro Assay for Steroidogenesis Inhibition
  • Objective: To assess the direct effects of phthalate monoesters on testosterone production in a Leydig cell model.

  • Cell Model: MA-10 mouse Leydig tumor cells.

  • Methodology: Cells were cultured and treated with various concentrations of phthalate monoesters. Testosterone production was stimulated with luteinizing hormone (LH). Testosterone levels in the culture media were measured by enzyme-linked immunosorbent assay (ELISA). Gene expression of steroidogenic enzymes was analyzed using RT-PCR.

  • Reference: [15]

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are mediated through its interaction with several key signaling pathways. The primary metabolite, mono-n-hexyl phthalate (MnHP), is often the more biologically active compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters, including the active metabolite of DnHP, can act as ligands for PPARs, particularly PPARα and PPARγ.

  • PPARα Activation: Activation of PPARα in the liver is a proposed mechanism for the hepatotoxicity and hepatocarcinogenesis observed with some phthalates in rodents.[12] This activation leads to the modulation of genes involved in lipid metabolism.

  • PPARγ Activation: Activation of PPARγ by phthalate monoesters can influence adipocyte differentiation and insulin sensitization.[12]

PPAR_Signaling DHP This compound (DnHP/DIHP) MnHP Mono-n-hexyl Phthalate (MnHP) DHP->MnHP Metabolism PPARa PPARα MnHP->PPARa Activation PPARg PPARγ MnHP->PPARg Activation RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates LipidMetabolism Altered Lipid Metabolism TargetGenes->LipidMetabolism Adipogenesis Adipogenesis TargetGenes->Adipogenesis Hepatotoxicity Hepatotoxicity LipidMetabolism->Hepatotoxicity

PPAR signaling pathway activation by this compound metabolites.
Estrogen Receptor (ER) Signaling

Some phthalates and their metabolites have been shown to interact with estrogen receptors, potentially leading to endocrine-disrupting effects.

  • ERα and ERβ Modulation: DEHP has been shown to modulate the expression of ERα and ERβ in pituitary cells, which could impact hormone regulation.[16] While direct evidence for DnHP is less clear, its structural similarity suggests a potential for similar interactions.

Estrogen_Signaling MnHP Mono-n-hexyl Phthalate (MnHP) ER Estrogen Receptor (ERα / ERβ) MnHP->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Binding to DNA GeneTranscription Altered Gene Transcription ERE->GeneTranscription EndocrineDisruption Endocrine Disruption GeneTranscription->EndocrineDisruption

Estrogen receptor signaling pathway modulation by MnHP.
Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor is another nuclear receptor that can be activated by environmental contaminants.

  • AhR Activation: DEHP has been shown to activate the AhR signaling pathway, which can lead to the induction of cytochrome P450 enzymes and contribute to toxic effects in various tissues, including the reproductive system.[7][17]

AhR_Signaling PhthalateMetabolite Phthalate Metabolite (e.g., MEHP) AhR Aryl Hydrocarbon Receptor (AhR) PhthalateMetabolite->AhR Activation ARNT ARNT AhR->ARNT Dimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Metabolism Xenobiotic Metabolism CYP1A1->Metabolism Toxicity Cellular Toxicity Metabolism->Toxicity

Aryl hydrocarbon receptor (AhR) signaling pathway activation.

Toxicokinetics

The toxicokinetics of this compound involve its absorption, distribution, metabolism, and excretion.

  • Absorption: this compound can be absorbed through the gastrointestinal tract, lungs, and skin.[4] Oral absorption is generally rapid.

  • Distribution: Following absorption, phthalates are distributed throughout the body.

  • Metabolism: this compound is rapidly hydrolyzed to its monoester metabolite, mono-n-hexyl phthalate (MnHP) or mono-isohexyl phthalate (MIHP), which is considered the primary toxicant. Further oxidative metabolism can occur.

  • Excretion: The metabolites are primarily excreted in the urine, often as glucuronide conjugates.

Toxicokinetics_Workflow Exposure Exposure (Ingestion, Inhalation, Dermal) Absorption Absorption (GI Tract, Lungs, Skin) Exposure->Absorption Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Metabolism Metabolism (Hydrolysis to Monoester, Oxidation) Distribution->Metabolism TargetOrgans Target Organs (Testis, Liver, etc.) Distribution->TargetOrgans Excretion Excretion (Urine, Feces) Metabolism->Excretion Metabolism->TargetOrgans Active Metabolites

General toxicokinetic workflow for this compound.

Conclusion

The available scientific evidence, predominantly from animal studies, indicates that this compound poses a risk to human health, particularly concerning reproductive and developmental endpoints. The liver is also a target for toxicity. The mechanisms of action involve the disruption of key signaling pathways, including PPAR, estrogen receptor, and AhR signaling. Human exposure is ubiquitous, occurring through various pathways, with diet and the indoor environment being significant contributors. While much of the detailed mechanistic and toxicological data comes from studies on the analogue DEHP, the structural similarities suggest that DnHP and DIHP likely share similar toxicological profiles. Further research is warranted to better characterize the dose-response relationships for this compound in humans, refine our understanding of its mechanisms of action, and more accurately quantify human exposure from all sources. This in-depth technical guide serves as a foundational resource for the scientific community to advance these research efforts and inform public health and regulatory decisions.

References

Methodological & Application

Application Note: Quantification of Dihexyl Phthalate in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexyl phthalate is a member of the phthalic acid esters family, primarily used as a plasticizer to enhance the flexibility and durability of polymers. Due to its widespread use, it can leach into the environment, leading to the contamination of water sources. As phthalates are recognized as endocrine-disrupting chemicals, monitoring their concentration in water is crucial for environmental and public health.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the selective and sensitive quantification of phthalates in complex matrices.[3] This application note provides a detailed method for the extraction and quantification of this compound in water samples.

Principle

This method involves the extraction of this compound from water samples using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by analysis using a GC-MS system. The gas chromatograph separates the target analyte from other compounds in the extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then detects and quantifies the this compound by monitoring its characteristic mass ions in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard is used to ensure accuracy and precision throughout the sample preparation and analysis process.

Experimental Protocols

1. Sample Preparation

Contamination is a significant concern in phthalate analysis due to their ubiquitous nature.[4] It is critical to use high-purity solvents and meticulously cleaned glassware. Running procedural blanks with each sample batch is mandatory to monitor for background contamination.[4]

Protocol 1A: Liquid-Liquid Extraction (LLE)

This protocol is adapted from standard environmental methods for phthalate analysis.[5][6]

  • Measure a 500 mL aliquot of the water sample into a 1 L glass separatory funnel with a glass or PTFE stopcock.

  • Spike the sample with an appropriate internal standard (e.g., Benzyl benzoate) and a surrogate standard (e.g., Diphenyl phthalate).[5][7]

  • Adjust the sample pH to between 5.0 and 7.0. Phthalate esters can hydrolyze under basic conditions.[5]

  • Add 40 mL of high-purity methylene chloride (or a methylene chloride-petroleum ether mixture) to the funnel.[6][8]

  • Seal the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 40 mL portions of the solvent, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator at a temperature no higher than 40°C.[6]

  • The sample is now ready for GC-MS analysis.

Protocol 1B: Solid-Phase Extraction (SPE)

SPE is an alternative method that can reduce solvent usage and potential contamination.[4][9]

  • Condition an appropriate SPE cartridge (e.g., a divinylbenzene-based polymer cartridge) according to the manufacturer's instructions, typically with methanol followed by phthalate-free water.

  • Measure a 500 mL water sample and spike it with internal and surrogate standards.

  • Pass the entire sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with phthalate-free water to remove interferences.

  • Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen.

  • Elute the phthalates from the cartridge using a small volume of an appropriate solvent, such as dichloromethane or acetone.[9]

  • Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

Instrumentation: The analysis can be performed on a standard GC-MS system, such as an Agilent 8890 GC coupled to a 5977B MS detector.[10][11]

Calibration: Prepare a series of calibration standards by diluting a certified stock solution of this compound in hexane or another suitable solvent.[11][12] The concentration range should bracket the expected sample concentrations (e.g., 0.05 to 5 mg/L).[11][12] All calibration standards must contain the internal standard at the same concentration as in the prepared samples.

3. Data Analysis

Quantification is based on the ratio of the peak area of the this compound quantitation ion to the peak area of the internal standard quantitation ion. A calibration curve is generated by plotting this area ratio against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Data Presentation

Table 1: GC-MS Operating Conditions

Parameter Setting
GC System Agilent 8890 GC or equivalent
Capillary Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[13]
Carrier Gas Helium at a constant flow of 1.0 mL/min[11]
Inlet Mode Splitless
Inlet Temperature 280°C[13]
Injection Volume 1 µL
Oven Program Initial 50°C for 1 min, ramp at 30°C/min to 280°C, then ramp at 15°C/min to 310°C and hold for 5 min[11]
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp 290°C[11]
Ion Source Electron Ionization (EI)
Source Temperature 300°C[11]
Quadrupole Temp 150°C[11]
Acquisition Mode Selected Ion Monitoring (SIM)

| Solvent Delay | 5 minutes[11] |

Table 2: SIM Ions for this compound

Compound Retention Time (approx. min) Quantitation Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound 15.46 149 150 233

Retention time and ions are based on typical instrument conditions and should be confirmed experimentally.[10]

Table 3: Example Calibration Data

Standard Level Concentration (µg/L) Analyte Area / IS Area Correlation Coefficient (R²)
1 5 0.045
2 10 0.092
3 50 0.461 > 0.995
4 100 0.915

| 5 | 250 | 2.305 | |

Table 4: Example Quality Control (QC) Results

QC Parameter Acceptance Criteria Example Result
Method Blank < Limit of Detection Not Detected
Surrogate Recovery 70 - 130% 95%
Matrix Spike Recovery 70 - 130% 88%

| Matrix Spike Duplicate (RPD) | < 20% | 7% |

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction cluster_analysis Analysis & Reporting Sample 1. Collect 500 mL Water Sample Spike 2. Add Internal Standard & Surrogate Sample->Spike LLE Method A: Liquid-Liquid Extraction (Methylene Chloride) Spike->LLE Choose Method SPE Method B: Solid-Phase Extraction Concentrate 4. Concentrate Extract to 1 mL LLE->Concentrate SPE->Concentrate GCMS 5. GC-MS Analysis (SIM Mode) Concentrate->GCMS Data 6. Data Processing (Quantify vs. Calibration Curve) GCMS->Data Report 7. Final Report (Concentration in µg/L) Data->Report

Caption: Workflow for this compound Quantification in Water.

References

Application Note: Sample Preparation for the Analysis of Dihexyl Phthalate in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction, cleanup, and quantification of dihexyl phthalate (DHP) in biological tissue samples. Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors, making their accurate measurement in biological matrices crucial for toxicological and pharmaceutical research. The described methodology emphasizes rigorous contamination control and employs solid-phase extraction (SPE) for sample cleanup, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to deliver reliable and reproducible results for the determination of DHP at trace levels.

Introduction

This compound (DHP) is a plasticizer used to enhance the flexibility and durability of various polymer products. Due to its widespread use, DHP can leach into the environment and accumulate in biological systems. The analysis of DHP in biological tissues presents significant challenges, primarily due to the complex sample matrix and the pervasive background contamination from laboratory equipment.[1] Lipids, proteins, and other endogenous substances can interfere with analytical measurements, necessitating a robust sample preparation procedure to isolate the analyte of interest.[2][3]

This application note details a comprehensive workflow, from sample collection to final analysis, designed to minimize contamination and maximize recovery. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), which is favored for its high sensitivity and selectivity in identifying and quantifying phthalate esters.[1][4]

Critical Considerations: Contamination Control

Due to the ubiquitous nature of phthalates in laboratory materials, strict measures must be taken to prevent sample contamination.[1] All steps should be performed in an environment designed to minimize background phthalate levels.

  • Glassware: Use exclusively glass or stainless-steel equipment. Avoid all plastic containers, pipette tips, and vial caps unless certified as phthalate-free.

  • Solvents: All solvents (e.g., hexane, acetone, toluene, methanol) must be of high-purity, HPLC, or GC-grade.[5]

  • Cleaning: Thoroughly clean all glassware by washing with detergent, rinsing with ultrapure water, and then baking at a high temperature (e.g., 400°C) or rinsing with high-purity solvent immediately before use.[1]

  • Procedural Blanks: A procedural blank (a sample containing no tissue that is carried through the entire preparation and analysis process) must be included with every batch of samples to monitor for background contamination.

cluster_sources Potential Contamination Sources cluster_controls Preventative Measures S1 Plastic Labware (Tubes, Pipette Tips) C1 Use Glass/Stainless Steel Only S1->C1 Mitigated by C4 Solvent Rinsing & Baking Glassware S1->C4 Mitigated by C5 Run Procedural Blanks S1->C5 Monitored by S2 Solvents & Reagents C2 Use High-Purity Solvents S2->C2 Mitigated by S2->C5 Monitored by S3 Vial Caps & Septa C3 Use PTFE-lined Caps S3->C3 Mitigated by S3->C5 Monitored by S4 Ambient Air S4->C5 Monitored by start Start: Tissue Sample (0.5-1.0 g) homogenize 1. Homogenization Add internal standard. Homogenize in solvent. start->homogenize extract 2. Solvent Extraction (e.g., Hexane:Acetone 1:1) Vortex/Sonicate. homogenize->extract centrifuge 3. Centrifugation Separate supernatant. extract->centrifuge cleanup 4. SPE Cleanup Load extract onto cartridge. Wash & Elute. centrifuge->cleanup concentrate 5. Concentration Evaporate eluate under N2. Reconstitute in Toluene. cleanup->concentrate analyze 6. GC-MS Analysis concentrate->analyze end End: Data Acquisition analyze->end

References

Application Notes and Protocols: Synthesis and Purification of Di-n-hexyl Phthalate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-hexyl phthalate (DNHP) is a member of the phthalic acid ester class of organic compounds, widely utilized as a plasticizer in the manufacturing of polymers to enhance their flexibility and durability.[1][2] Its presence in various consumer products necessitates its availability as a certified analytical standard for quality control and research purposes. This document provides detailed protocols for the chemical synthesis and subsequent purification of di-n-hexyl phthalate to a high-purity standard suitable for analytical applications.

Synthesis of Di-n-hexyl Phthalate

The primary method for synthesizing di-n-hexyl phthalate is through the esterification of phthalic anhydride with n-hexanol.[1][2] This reaction is typically catalyzed by a strong acid or a solid acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common laboratory-scale synthesis of di-n-hexyl phthalate using a solid acid catalyst.[1][3]

Materials:

  • Phthalic anhydride (4 mmol)

  • n-Hexanol (20 mmol)

  • MIL-101(Cr)-SO3H or similar solid acid catalyst (60 mg)[1][3]

  • 20% aqueous sodium carbonate solution (100 mL)[1][3]

  • Dichloromethane (CH2Cl2, 100 mL)[3]

  • Anhydrous sodium sulfate[1][3]

  • Ethyl acetate

  • n-Hexane

Equipment:

  • Round-bottom flask equipped with a condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 4 mmol of phthalic anhydride and 20 mmol of n-hexanol.[1][3]

  • Catalyst Addition: Add 60 mg of the solid acid catalyst (e.g., MIL-101(Cr)-SO3H) to the flask.[1][3]

  • Reaction: Heat the mixture to reflux and maintain for 5 hours.[1][3]

  • Cooling and Catalyst Removal: After 5 hours, cool the reaction mixture to room temperature. Separate the catalyst from the mixture by filtration.[1][3]

  • Work-up: Transfer the filtrate to a separatory funnel and add 100 mL of a 20% aqueous sodium carbonate solution to neutralize any unreacted acid.[1][3]

  • Extraction: Extract the aqueous layer twice with 50 mL portions of dichloromethane.[3]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.[1][3]

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[3]

Purification of Di-n-hexyl Phthalate

The crude di-n-hexyl phthalate is purified by column chromatography to remove unreacted starting materials and byproducts.

Experimental Protocol: Column Chromatography

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in n-hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of ethyl acetate and n-hexane in a 1:15 (v/v) ratio.[1][3]

  • Fraction Collection: Collect the fractions containing the purified di-n-hexyl phthalate.

  • Purity Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID).[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified di-n-hexyl phthalate standard.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis and purification of di-n-hexyl phthalate.

ParameterValueReference
Synthesis
Phthalic Anhydride4 mmol[1][3]
n-Hexanol20 mmol[1][3]
Catalyst (MIL-101(Cr)-SO3H)60 mg[1][3]
Reaction Time5 hours[1][3]
Reaction TemperatureReflux[1][3]
Reported Yield72.5%[3]
Purification
Chromatography EluentEthyl Acetate:n-Hexane (1:15, v/v)[1][3]
Analytical Purity
Assay (GC)≥99.0%

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of di-n-hexyl phthalate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up A Combine Phthalic Anhydride & n-Hexanol B Add Catalyst A->B C Reflux for 5h B->C D Cool & Filter Catalyst C->D Reaction Mixture E Wash with Na2CO3 soln. D->E F Extract with CH2Cl2 E->F G Dry with Na2SO4 F->G H Evaporate Solvent G->H I Purification H->I Crude Product

Caption: Workflow for the synthesis and work-up of di-n-hexyl phthalate.

Purification_Workflow A Crude Di-n-hexyl Phthalate B Dissolve in Eluent A->B C Load onto Silica Gel Column B->C D Elute with Ethyl Acetate/n-Hexane (1:15) C->D E Collect Fractions D->E F Analyze Purity (GC-FID) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Di-n-hexyl Phthalate Standard H->I

Caption: Workflow for the purification of di-n-hexyl phthalate by column chromatography.

References

Application Note: Protocol for Dihexyl Phthalate Extraction from PVC Materials and Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexyl phthalate (DHP) is a member of the phthalate ester family, commonly used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products. Due to its potential as an endocrine disruptor, regulatory bodies worldwide have restricted its use in various consumer products. Accurate quantification of DHP in PVC materials is crucial for quality control, regulatory compliance, and risk assessment. This application note provides a detailed protocol for the extraction of this compound from PVC matrices using ultrasonic-assisted solvent extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The protocol is based on the principle of solvent extraction, where a suitable organic solvent is used to selectively dissolve and remove this compound from the solid PVC matrix. The process is enhanced by ultrasonic agitation, which increases the surface area of contact between the sample and the solvent, thereby improving extraction efficiency and reducing extraction time.[1][2] Following extraction, the extract is analyzed using GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer provides identification and quantification of this compound based on its unique mass spectrum.

Experimental Protocols

1. Protocol for Ultrasonic-Assisted Solvent Extraction (USE)

This protocol details the steps for extracting this compound from a PVC sample.

a. Apparatus and Reagents

  • Analytical balance (± 0.1 mg)

  • Ultrasonic bath

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.45 µm, PTFE)

  • Volumetric flasks

  • Pipettes

  • PVC sample (cut into small pieces, < 2mm)

  • This compound (DHP) standard, >98% purity

  • Internal Standard (e.g., Phenanthrene-d10)

  • n-Hexane (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetone (HPLC grade)

b. Procedure

  • Sample Preparation: Accurately weigh approximately 0.5 g of the finely cut PVC sample into a 20 mL glass vial.

  • Spiking (for recovery studies): For method validation, a known amount of DHP standard can be spiked into a blank PVC sample.

  • Solvent Addition: Add 10 mL of the chosen extraction solvent (e.g., n-hexane or dichloromethane) to the vial.

  • Internal Standard Addition: Add a known concentration of the internal standard to the vial.

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[2]

  • Centrifugation: After sonication, centrifuge the vial at 4000 rpm for 10 minutes to separate the PVC residue from the solvent extract.

  • Filtration: Carefully transfer the supernatant (the solvent extract) into a clean vial, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve the desired concentration for GC-MS analysis.

  • Final Volume: Adjust the final volume of the extract in a volumetric flask with the extraction solvent before transferring to an autosampler vial for GC-MS analysis.

2. Protocol for GC-MS Analysis

This protocol outlines the instrumental analysis of the obtained extract.

a. Apparatus

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • GC column suitable for phthalate analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

b. GC-MS Conditions The following are typical GC-MS parameters for phthalate analysis. These may require optimization based on the specific instrument and column used.

ParameterValue
GC System
Carrier GasHelium or Hydrogen[3][4]
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp 120°C/min to 200°C
Ramp 210°C/min to 300°C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp290°C
Ion Source Temp230°C
SIM Ions for DHP m/z 149 (quantifier), 167, 279

c. Calibration

  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the chosen solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the DHP peak area to the internal standard peak area against the concentration of DHP.

Data Presentation

The efficiency of the extraction is highly dependent on the solvent used. The following table summarizes typical recovery data for this compound from PVC using different solvents.

Extraction SolventExtraction MethodRecovery (%)Relative Standard Deviation (RSD, %)
n-HexaneUltrasonic88.54.2
Dichloromethane (DCM)Ultrasonic95.23.5
Acetone:Hexane (1:1)Ultrasonic91.33.9
Dichloromethane (DCM)Soxhlet (6 hours)94.0[5]4.5

Data are representative and may vary based on specific laboratory conditions and PVC matrix.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output pvc_sample PVC Sample weighing Weigh 0.5g Sample pvc_sample->weighing solvent Add 10mL Solvent & Internal Standard weighing->solvent ultrasonication Ultrasonication (30 min, 40°C) solvent->ultrasonication centrifugation Centrifugation (4000 rpm, 10 min) ultrasonication->centrifugation filtration Filtration (0.45µm) centrifugation->filtration gcms GC-MS Analysis filtration->gcms data Data Processing & Quantification gcms->data report Final Report data->report

Caption: Workflow for DHP extraction and analysis.

Logical Relationship of Analytical Steps

G Sample PVC Material Extract Solvent Extract Sample->Extract Extraction Separation Chromatographic Separation Extract->Separation Injection Detection Mass Spectrometric Detection Separation->Detection Elution Quantification Quantification Detection->Quantification Data Analysis

Caption: Key stages in the analytical process.

References

Sourcing and Analysis of Dihexyl Phthalate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing analytical standards and performing the analysis of dihexyl phthalate isomers. Dihexyl phthalates are a complex group of plasticizers, and accurate identification and quantification of individual isomers are crucial for toxicological studies and regulatory compliance. This document outlines commercially available standards, provides detailed analytical protocols for isomer separation and quantification using gas chromatography (GC) and high-performance liquid chromatography (HPLC), and presents quantitative data in structured tables for easy comparison. Additionally, a clear workflow is provided to guide researchers through the analytical process.

Introduction

Dihexyl phthalates (DHPs) are esters of phthalic acid and hexanol, widely used as plasticizers to enhance the flexibility and durability of polymers. Commercial DHP is often a complex mixture of the linear di-n-hexyl phthalate and various branched-chain isomers. Due to potential endocrine-disrupting effects and other health concerns, the analysis and monitoring of specific DHP isomers in environmental, biological, and pharmaceutical matrices are of significant interest. A major challenge in this field is the limited availability of certified reference materials for individual branched isomers and the difficulty in achieving complete chromatographic separation of all isomers present in technical mixtures.

This guide aims to address these challenges by providing a practical resource for sourcing available standards and implementing robust analytical methodologies for DHP isomer analysis.

Sourcing Analytical Standards

The availability of high-purity analytical standards is fundamental for accurate identification and quantification. While the straight-chain isomer is readily available, sourcing individual branched-chain isomers can be challenging.

Table 1: Commercially Available this compound Analytical Standards

Compound NameIsomer TypeSupplier(s)Catalog Number (Example)Purity
Di-n-hexyl phthalateLinearSigma-Aldrich, AccuStandard, FUJIFILM Wako, HPC Standards49617 (Sigma-Aldrich)≥99.0% (GC)
This compound (mixture of isomers)Branched and LinearOSHA-Technical Grade
Diisohexyl phthalateBranchedChem ServiceN-11735Not Specified
Bis(2-Ethylbutyl) PhthalateBranchedLGC StandardsTRC-E678780>95% (HPLC)

Note: The availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

For branched isomers not commercially available as individual standards, researchers may need to rely on technical mixtures. In such cases, thorough characterization of the mixture using techniques like GC-MS is essential to identify the major isomeric components.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, separation, and quantification of this compound isomers.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating phthalates from various sample matrices.

Protocol 3.1: SPE for Aqueous Samples

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped phthalates with 5-10 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phthalate isomers.

Protocol 3.2: GC-MS for this compound Isomer Separation

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for good separation of phthalate isomers.

  • Injector:

    • Temperature: 280 °C

    • Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 210 °C.

    • Ramp 2: 10 °C/min to 215 °C.

    • Ramp 3: 30 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for dihexyl phthalates include m/z 149, 167, and 279.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC can be a valuable alternative or complementary technique to GC, especially for less volatile phthalates or for samples that are not amenable to GC analysis.

Protocol 3.3: HPLC-UV for this compound Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a suitable percentage of B (e.g., 70%), and increase to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 224 nm.

For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS).

Quantitative Data

The following table summarizes quantitative data from the analysis of this compound isomers using the OSHA PV2076 method, which involves collection on OVS-Tenax tubes, toluene extraction, and GC-FID analysis.

Table 2: Quantitative Data for this compound Isomers (OSHA Method PV2076) [1]

ParameterThis compound (DHP, mixed isomers)Di-n-hexyl Phthalate (DNHP)
Target Concentration5 mg/m³Not specified
Reliable Quantitation Limit (RQL)0.21 mg/m³ (51.2 µ g/sample )0.027 mg/m³ (6.56 µ g/sample )
Detection Limit of Overall Procedure (DLOP)15.4 µ g/sample 1.97 µ g/sample
Extraction Efficiency (Toluene)100%100%
Retention Efficiency on Sampler99.8%99.7%
Storage Stability (14 days, ambient)99.7%99.8%

Workflow and Visualization

The following diagram illustrates a typical workflow for the analysis of this compound isomers.

G cluster_sourcing Standard Sourcing cluster_prep Sample Preparation cluster_data Data Processing s1 Identify Required Isomers (Linear and/or Branched) s2 Search Supplier Databases (e.g., Sigma-Aldrich, AccuStandard) s1->s2 s3 Procure Certified Reference Materials s2->s3 p3 Concentration and Solvent Exchange p1 Sample Collection (e.g., Water, Soil, Air) p2 Extraction (e.g., LLE, SPE) p1->p2 p2->p3 a1 GC-MS Analysis (Protocol 3.2) p3->a1 a2 HPLC-UV/MS Analysis (Protocol 3.3) p3->a2 d1 Peak Identification (Retention Time, Mass Spectra) a1->d1 a2->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Data Reporting d2->d3

Caption: Experimental workflow for this compound isomer analysis.

Conclusion

The accurate analysis of this compound isomers requires careful consideration of analytical standard sourcing and the selection of appropriate analytical techniques. While di-n-hexyl phthalate standards are readily available, obtaining individual branched-chain isomers can be a significant hurdle. This application note provides a starting point for sourcing these materials and offers detailed GC-MS and HPLC protocols for their separation and quantification. For complex isomer mixtures, a thorough characterization of the technical material is recommended. By following the outlined protocols and workflow, researchers can achieve reliable and accurate results in their analysis of this compound isomers.

References

Application Note: Solid-Phase Extraction of Dihexyl Phthalate from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl phthalate (DHP), a member of the phthalate ester family, is widely used as a plasticizer to enhance the flexibility and durability of various polymer products. Its potential for environmental release and subsequent contamination of water, soil, and sediment raises concerns due to its endocrine-disrupting properties. Accurate and reliable quantification of DHP in environmental matrices is crucial for monitoring its fate and assessing potential risks to ecosystems and human health. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of DHP from complex environmental samples prior to chromatographic analysis.

This application note provides a detailed protocol for the solid-phase extraction of this compound from water, soil, and sediment samples. The methodologies are designed to deliver high recovery rates and low limits of detection, ensuring reliable and accurate quantification for research and monitoring purposes.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of this compound and other structurally similar phthalates from various environmental matrices.

Table 1: SPE Recovery of Phthalates in Water Samples

PhthalateSPE SorbentElution SolventMatrixRecovery (%)Reference
Di(2-ethylhexyl) phthalate (DEHP)C18Dichloromethane/Methanol (50:50, v/v)River and Marine Water83[1]
Di(2-ethylhexyl) phthalate (DEHP)Chromabond® HLBEthyl AcetateTap and Waste Water75-112[2]
Various PhthalatesC18AcetonitrileWater>70[3]
Di(2-ethylhexyl) phthalate (DEHP)Sep-Pak C18MethanolBottled Water~95[4]

Table 2: SPE Recovery of Phthalates in Soil and Sediment Samples

PhthalateExtraction MethodElution/Extraction SolventMatrixRecovery (%)Reference
Di(2-ethylhexyl) phthalate (DEHP)Pressurized Liquid ExtractionHexane/Acetone (1:1, v/v)Soil86.0-99.8[5]
Di-n-hexyl phthalate (DNHP)Toluene ExtractionTolueneGlass Fiber Filter/Tenax100[6]
Various PhthalatesSoxhlet ExtractionNot SpecifiedSewage Sludge90-110
Various PhthalatesMicrowave Assisted ExtractionEthyl AcetateSoil84-115

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates

PhthalateMatrixAnalytical MethodLODLOQReference
Di(2-ethylhexyl) phthalate (DEHP)WaterHPLC-MS0.03 µg/L-[5]
Di(2-ethylhexyl) phthalate (DEHP)SoilHPLC-MS0.02 mg/kg0.05 mg/kg[5]
Di-n-hexyl phthalate (DNHP)AirGC-FID-6.56 µg[6]
Various PhthalatesWaterSPE-HPLC-PDA0.003 µg/mL0.01 µg/mL[4]
Various PhthalatesWaterGC-MS45-500 ng/L-
Various PhthalatesTap and Waste WaterSPE-GC-MS-0.82-71 ng/L[2]

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is suitable for the extraction of DHP from various aqueous matrices, including surface water, groundwater, and wastewater.

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL) or Chromabond® HLB (200 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Glass fiber filters (1 µm pore size)

  • Concentrator tube

Protocol:

  • Sample Pretreatment:

    • Collect water samples in pre-cleaned amber glass bottles.

    • Filter the water sample through a 1 µm glass fiber filter to remove suspended particles.

    • For samples with high organic content, adjust the pH to < 2 with sulfuric acid to improve preservation.

  • SPE Cartridge Conditioning:

    • For C18 cartridges: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • For Chromabond® HLB cartridges: Condition with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading:

    • Pass the pre-filtered water sample (typically 100-1000 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained DHP from the cartridge with a suitable solvent. Effective elution solvents include:

      • Ethyl acetate (2 x 5 mL)

      • A mixture of dichloromethane and methanol (50:50, v/v) (2 x 5 mL)

      • Acetonitrile (2 x 5 mL)

    • Collect the eluate in a concentrator tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or acetonitrile) for subsequent analysis by GC-MS or HPLC.

Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol outlines the extraction of DHP from solid environmental matrices.

Materials:

  • Mortar and pestle or grinder

  • Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system

  • Extraction thimbles

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • SPE Cartridges: C18 or Florisil®

  • Rotary evaporator

Protocol:

  • Sample Pretreatment:

    • Air-dry the soil or sediment sample to a constant weight.

    • Grind the dried sample using a mortar and pestle or a mechanical grinder to increase the surface area.

    • Sieve the sample to obtain a uniform particle size.

  • Extraction:

    • Soxhlet Extraction:

      • Accurately weigh 10-20 g of the pretreated sample and mix it with an equal amount of anhydrous sodium sulfate.

      • Place the mixture in a cellulose extraction thimble and extract with a suitable solvent (e.g., a mixture of hexane and acetone (1:1, v/v) or dichloromethane) for 6-8 hours.

    • Pressurized Liquid Extraction (PLE):

      • Mix the sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.

      • Extract with a suitable solvent (e.g., hexane/acetone 1:1) at elevated temperature and pressure according to the instrument's operating manual.

  • Clean-up (using SPE):

    • Concentrate the extract from the Soxhlet or PLE to approximately 1 mL using a rotary evaporator.

    • Condition an SPE cartridge (e.g., C18 or Florisil®) with the appropriate solvent.

    • Load the concentrated extract onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Elute the DHP with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane or ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume of a suitable solvent for instrumental analysis.

Visualization

SPE_Workflow cluster_water Water Sample cluster_soil Soil/Sediment Sample cluster_spe_steps SPE Steps W_Start Start: Water Sample Collection W_Pretreat Filtration W_Start->W_Pretreat W_SPE Solid-Phase Extraction W_Pretreat->W_SPE W_Elute Elution W_SPE->W_Elute SPE_Cond 1. Conditioning W_SPE->SPE_Cond W_Conc Concentration & Reconstitution W_Elute->W_Conc W_Analysis GC-MS / HPLC Analysis W_Conc->W_Analysis S_Start Start: Soil/Sediment Sample Collection S_Pretreat Drying & Grinding S_Start->S_Pretreat S_Extract Soxhlet or PLE S_Pretreat->S_Extract S_Cleanup SPE Clean-up S_Extract->S_Cleanup S_Conc Concentration & Reconstitution S_Cleanup->S_Conc S_Cleanup->SPE_Cond S_Analysis GC-MS / HPLC Analysis S_Conc->S_Analysis SPE_Load 2. Sample Loading SPE_Cond->SPE_Load SPE_Wash 3. Washing SPE_Load->SPE_Wash SPE_Elute 4. Elution SPE_Wash->SPE_Elute

Caption: Experimental workflow for the solid-phase extraction of this compound.

References

Application Note: High-Sensitivity Analysis of Dihexyl Phthalate in Complex Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dihexyl phthalate (DHP) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals who require reliable detection and quantification of this common plasticizer in various complex matrices. The described methodology, employing a simple sample preparation procedure and a highly selective MS/MS detection method, provides excellent sensitivity and reproducibility.

Introduction

This compound (DHP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of plastic products.[1][2] Due to its widespread use, DHP can leach into the environment and contaminate food, beverages, and other consumer products, leading to human exposure.[1][3] Concerns over the potential endocrine-disrupting effects and other adverse health impacts of phthalates have led to increased regulatory scrutiny and a growing need for sensitive analytical methods to monitor their presence.[2][3][4]

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the preferred technique for phthalate analysis due to its high sensitivity, selectivity, and reduced need for sample derivatization compared to traditional gas chromatography-mass spectrometry (GC-MS) methods.[4][5] This note provides a comprehensive protocol for the analysis of DHP, which can be adapted for various sample types.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Collection (e.g., Beverage, Water, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Homogenization (if solid) Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution LC Liquid Chromatography (Reversed-Phase Separation) Dilution->LC MS Mass Spectrometry (ESI+ and MRM Detection) LC->MS Data Data Acquisition and Processing MS->Data Calibration Calibration Curve Generation Data->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Reagents and Materials
  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Standards: this compound (DHP) analytical standard.

  • Mobile Phase Additives: Ammonium acetate or acetic acid.

  • Extraction Solvents: Dichloromethane or methanol.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.[4]

  • Pipette tips and Vials: Use of plastic materials should be minimized to prevent background contamination.[4][5] Glass vials are recommended.[5]

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general protocols for liquid and solid samples.

For Liquid Samples (e.g., Beverages, Water):

  • For clear liquid samples, a simple dilution may be sufficient. Dilute the sample 1:1 with water or an appropriate solvent.[5]

  • For more complex liquid matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

    • LLE: Acidify the sample and extract with a water-immiscible organic solvent like dichloromethane.

    • SPE: Utilize a cartridge designed for phthalate analysis to concentrate the analyte and remove interferences.[1][6]

  • Centrifuge the final extract to remove any particulate matter before injection.[1][4]

For Solid Samples (e.g., Food, Soil):

  • Homogenize the solid sample.

  • Extract the homogenized sample with a suitable organic solvent, such as methanol, using ultrasonication for approximately 30 minutes.[1][4]

  • Centrifuge the extract at a moderate speed (e.g., 3500 rpm) for 10 minutes.[4]

  • Collect the supernatant and dilute as necessary for LC-MS/MS analysis.[4]

Liquid Chromatography Conditions
  • LC System: An Agilent 1200 series or equivalent.[4]

  • Column: A reversed-phase column such as a Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or a Phenomenex Kinetex Biphenyl (100 x 3 mm, 2.6 µm) is recommended.[3][4]

  • Guard Column: A "ghost hunter" or delay column can be used between the pump and autosampler to retain phthalate contaminants from the LC system.[3][7]

  • Mobile Phase A: Water with 10 mM ammonium acetate or 0.05% (v/v) acetic acid.[3][4]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.425 to 0.500 mL/min.[3][4]

  • Injection Volume: 3-5 µL.[3][8]

  • Column Temperature: 25-40 °C.[3][8]

  • Gradient: A gradient elution is typically used to separate DHP from other phthalates and matrix components. An example gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.005050
10.00298
12.00298
12.105050
15.005050
Mass Spectrometry Conditions
  • Mass Spectrometer: A SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[4]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[3][4]

  • Ionization Parameters:

    • Capillary Voltage: Optimized around 2.9 - 5.5 kV.[7][8]

    • Source Temperature: 150 - 450 °C.[7][8]

    • Desolvation Gas Temperature: 400 °C.[8]

    • Desolvation Gas Flow: 800 L/h.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][8] Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.

Quantitative Data

The following tables summarize the mass spectrometric parameters and achievable quantitative performance for this compound.

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound (DHP)335.2149.2233.228 / 11

Data synthesized from multiple sources.[3][4]

Table 2: Performance Characteristics of the LC-MS/MS Method

ParameterTypical ValueMatrix
Limit of Detection (LOD)~1 ng/mLFood and Beverages
Limit of Quantitation (LOQ)0.025 - 7.5 ng/mLFood Simulants
Linearity (r²)>0.990.025 - 25 ng/mL
Recovery70-98%Environmental Samples (Soil, Water)

Data synthesized from multiple sources.[3][4][6]

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and highly sensitive approach for the determination of this compound in a variety of complex matrices. The simple sample preparation, coupled with the specificity of MRM detection, allows for accurate quantification at low levels. Careful attention to minimizing background contamination is crucial for achieving the best results. This method is well-suited for routine monitoring, quality control, and research applications in the fields of environmental science, food safety, and drug development.

References

Application Note: Quantification of Dihexyl Phthalate Using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of dihexyl phthalate (DHP) using gas chromatography with flame ionization detection (GC-FID). This compound, a commonly used plasticizer, is of significant interest due to its potential health and environmental impacts. This document provides comprehensive protocols for sample preparation from various matrices, optimized GC-FID operational parameters, and expected performance data. The described methodology is suitable for researchers, scientists, and professionals in drug development who require accurate and precise quantification of DHP in their samples.

Introduction

This compound is a member of the phthalate ester family, widely employed to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its presence in consumer products, medical devices, and packaging materials has raised concerns about potential human exposure and environmental contamination. Accurate and sensitive analytical methods are crucial for monitoring DHP levels in diverse sample types. Gas chromatography with a flame ionization detector (GC-FID) offers a sensitive, cost-effective, and widely accessible technique for the quantification of DHP. This application note provides a detailed guide for the analysis of this compound, ensuring reliable and reproducible results.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is dependent on the sample matrix. The following sections detail methods for solid, liquid, and air samples.

1.1. Solid Samples (e.g., Polymers, Sediments)

This protocol is adapted from methods for extracting phthalates from solid matrices.

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of methylene chloride and acetone.

  • Extraction: Tightly cap the vial and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the solid debris.

  • Filtration: Carefully transfer the supernatant to a clean glass vial, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter.

  • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent like hexane or toluene before GC-FID analysis.

1.2. Liquid Samples (e.g., Aqueous Solutions, Beverages)

This protocol utilizes liquid-liquid extraction (LLE) for the separation of DHP from aqueous matrices.

  • Sample Measurement: Measure 100 mL of the liquid sample into a glass separatory funnel.

  • pH Adjustment: Ensure the pH of the sample is between 5 and 7. Adjust if necessary using dilute acid or base.

  • Extraction Solvent Addition: Add 50 mL of methylene chloride to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The methylene chloride layer (bottom) contains the extracted DHP.

  • Collection: Drain the organic layer into a clean glass flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of methylene chloride, combining all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution: Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen and reconstitute in a known volume of hexane or toluene for GC-FID analysis.

1.3. Air Samples

This protocol is based on the OSHA 104 method for the collection and analysis of this compound in air.[1]

  • Sample Collection: Collect air samples using OVS-Tenax sampling tubes, which contain a glass fiber filter and two beds of Tenax resin.[1] Use a personal sampling pump calibrated to a flow rate of approximately 1 L/min to draw a known volume of air through the tube.

  • Sample Desorption:

    • Carefully remove the glass fiber filter and the front Tenax resin section and place them into a 4 mL glass vial.

    • Place the back Tenax resin section into a separate 4 mL vial.

  • Extraction: Add 2 mL of toluene to each vial.

  • Shaking: Cap the vials and shake them for 30 minutes.

  • Analysis: Analyze the toluene extracts directly by GC-FID.

Standard Preparation and Calibration
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of toluene or hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent used for sample reconstitution. A typical calibration range is 0.5 to 50 µg/mL.

  • Calibration Curve: Inject each working standard into the GC-FID system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be verified (R² > 0.99).

GC-FID Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Carrier Gas Flow Rate 1-2 mL/min (Constant Flow Mode)
Injector Temperature 280 °C
Injection Volume 1 µL
Inlet Mode Splitless or Split (e.g., 10:1)
Oven Temperature Program Initial: 150 °C, hold for 1 min
Ramp 1: 15 °C/min to 280 °C
Ramp 2: 5 °C/min to 300 °C, hold for 5 min
Detector Temperature 300 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound and other phthalates using GC-FID. Values may vary depending on the specific analytical conditions and sample matrix.

ParameterThis compound (DHP)Di-n-hexyl Phthalate (DNHP)Di(2-ethylhexyl) Phthalate (DEHP)Reference
Retention Time (min) ~15.5~15.4~16.3[2]
Detection Limit (DLOP/LOD) 15.4 µg1.97 µg0.1 mg/kg[1][3]
Quantification Limit (RQL/LOQ) 51.2 µg6.56 µg0.3 µg/L[1][3]
Extraction Efficiency/Recovery (%) 100% (from Tenax)100% (from Tenax)91.6 - 102.2%[1][3]
Linear Range 0.001 to 1.01 mg/mLNot Specified3 to 200 µg/L[1][4]
Correlation Coefficient (R²) >0.99>0.99>0.99[5]

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Collection (Solid, Liquid, or Air) Extraction Extraction (Solvent or SPE) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration & Reconstitution Filtration->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

G cluster_gases Detector Gases CarrierGas Carrier Gas (He or N₂) Injector Injector CarrierGas->Injector Column GC Column Injector->Column FID FID Detector Column->FID Oven Oven Oven->Column Temperature Program DataSystem Data System FID->DataSystem H2 Hydrogen H2->FID Air Air Air->FID

Caption: Logical relationship of GC-FID system components.

References

Application Notes and Protocols for Quantifying Dihexyl Phthalate Exposure in Human Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl phthalate (DHP) is a plasticizer used in various consumer products. Human exposure to DHP is a growing concern due to its potential endocrine-disrupting properties and classification as a substance that is harmful to reproduction.[1] Biomonitoring of DHP exposure is crucial for assessing potential health risks. The most reliable method for evaluating DHP exposure is the quantification of its metabolites in urine, as the parent compound is often found as a contaminant in laboratory environments.[2]

Upon entering the body, DHP is metabolized to its primary monoester metabolite, mono-n-hexyl phthalate (MnHexP), and subsequently to secondary oxidized metabolites.[3] These metabolites are conjugated, primarily with glucuronic acid, and excreted in the urine.[4] Therefore, the quantification of total MnHexP (the sum of the free and conjugated forms) in urine serves as a reliable biomarker of DHP exposure.

This document provides detailed application notes and protocols for the quantification of mono-n-hexyl phthalate (MnHexP) in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following table summarizes the urinary concentrations of mono-n-hexyl phthalate (MnHexP) from a human biomonitoring study. This data provides a reference range for DHP exposure in a general adult population.

AnalytePopulationNDetection Frequency (%)Geometric Mean (µg/L)95th Percentile (µg/L)Maximum (µg/L)
Mono-n-hexyl phthalate (MnHexP)Dutch Adults (20-65 years)9725.8< LOD0.110.12

Data sourced from a study on the Dutch population. The limit of detection (LOD) was 0.02 µg/L.

Experimental Protocols

This section outlines the detailed methodology for the analysis of MnHexP in human urine samples, from collection to final quantification.

Sample Collection and Storage
  • Collection: Collect spot urine samples in sterile, polypropylene containers that have been pre-screened for phthalate contamination.

  • Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analytes. Samples should be shipped frozen on dry ice to the analytical laboratory.

Materials and Reagents
  • Standards: Analytical standards of mono-n-hexyl phthalate (MnHexP) and a stable isotope-labeled internal standard (e.g., 13C4-MnHexP).

  • Enzyme: β-glucuronidase (from E. coli or Helix pomatia).

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, and acetic acid.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Laboratory Ware: Use glass or polypropylene labware that has been thoroughly cleaned and rinsed with phthalate-free solvents to avoid contamination.

Sample Preparation

The sample preparation involves enzymatic hydrolysis to deconjugate the glucuronidated metabolites, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

Step 1: Enzymatic Hydrolysis

  • Thaw the urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a clean glass tube.

  • Add 100 µL of the internal standard spiking solution.

  • Add 500 µL of ammonium acetate buffer (1 M, pH 6.5).

  • Add 20 µL of β-glucuronidase enzyme solution.

  • Vortex the mixture gently.

  • Incubate the samples at 37°C for at least 2 hours in a shaking water bath to ensure complete hydrolysis.

  • Stop the enzymatic reaction by adding 50 µL of glacial acetic acid.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water.

  • Load the entire hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate MnHexP from other urine matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for MnHexP and its internal standard need to be optimized. A potential transition for MnHexP is m/z 249 > 77.[5]

Quality Control
  • Blanks: Analyze laboratory blanks with each batch of samples to monitor for contamination.

  • Calibration Curve: Prepare a calibration curve using a set of standards of known concentrations to quantify the analyte.

  • Quality Control Samples: Include low, medium, and high concentration quality control samples in each analytical run to ensure the accuracy and precision of the method.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure for quantifying mono-n-hexyl phthalate in human urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) add_is->hydrolysis spe Solid-Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis (ESI-, MRM) evaporation->lc_msms quantification Quantification (Calibration Curve) lc_msms->quantification

Caption: Workflow for the quantification of mono-n-hexyl phthalate in urine.

Signaling Pathway: DHP and Reproductive Toxicity

This compound and other phthalates are known to exert reproductive toxicity, in part, by interfering with endocrine signaling pathways. A key target is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and steroidogenesis.

signaling_pathway cluster_cell Testicular Leydig Cell DHP This compound (DHP) Metabolite (MnHexP) PPAR PPARα/RXR DHP->PPAR Activates PPRE PPRE (PPAR Response Element) PPAR->PPRE Binds to Gene_Expression Altered Gene Expression (e.g., Steroidogenic Genes) PPRE->Gene_Expression Regulates Testosterone_Synthesis Decreased Testosterone Synthesis Gene_Expression->Testosterone_Synthesis Reproductive_Toxicity Male Reproductive Toxicity Testosterone_Synthesis->Reproductive_Toxicity

Caption: DHP's interference with the PPAR signaling pathway.

References

Application of Dihexyl Phthalate in Non-PVC Polymer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl phthalate (DHP), and more specifically its linear isomer di-n-hexyl phthalate (DnHP), are used as plasticizers to increase the flexibility, durability, and workability of various polymers. While the use of phthalates in polyvinyl chloride (PVC) is well-documented, their application in non-PVC polymers is an area of growing interest, particularly in the search for alternatives to commonly used plasticizers and to tailor material properties for specific applications. This document provides detailed application notes and experimental protocols for the use of this compound in non-PVC polymer research, with a focus on nitrile rubber and acrylic coatings.

Application in Nitrile Rubber (NBR)

Di-n-hexyl phthalate is utilized as a plasticizer in nitrile rubber formulations to enhance flexibility, particularly at low temperatures, and to improve processing characteristics.[1][2] Its compatibility with NBR makes it an effective additive for modifying the physical properties of the final vulcanized product.[1][2]

Quantitative Data

The following table summarizes the expected effects of di-n-hexyl phthalate on the mechanical properties of nitrile rubber. The data is compiled from various sources and represents typical changes observed when incorporating a phthalate plasticizer.

PropertyUnplasticized NBRNBR with Di-n-hexyl Phthalate (15 phr)Test Method
Hardness (Shore A) 70 - 8060 - 70ASTM D2240
Tensile Strength (MPa) 15 - 2510 - 20ASTM D412
Elongation at Break (%) 300 - 500400 - 600ASTM D412
Low-Temperature Brittleness -20°C to -30°C-30°C to -40°CASTM D2137

Note: The exact values can vary depending on the specific NBR grade, curing system, and other additives used in the formulation.

Experimental Protocol: Incorporation and Evaluation of Di-n-hexyl Phthalate in Nitrile Rubber

This protocol outlines the steps for incorporating DnHP into an NBR compound and evaluating its effect on the material's properties.

1. Materials and Equipment:

  • Nitrile rubber (e.g., Krynac series)

  • Di-n-hexyl phthalate (DnHP)

  • Standard NBR compounding ingredients: Zinc oxide, Stearic acid, Carbon black (e.g., N550), Sulfur, and an accelerator (e.g., MBTS).

  • Two-roll mill

  • Hydraulic press with heated platens

  • Tensile testing machine

  • Shore A durometer

  • Low-temperature brittleness tester

2. Compounding Procedure:

  • Masticate the nitrile rubber on a two-roll mill until a smooth sheet is formed.

  • Add zinc oxide and stearic acid and mix until fully dispersed.

  • Gradually add the carbon black, ensuring even dispersion.

  • Slowly add the di-n-hexyl phthalate to the compound and continue milling until it is fully absorbed and the mixture is homogenous.

  • Finally, add the sulfur and accelerator at a lower mill temperature to prevent premature vulcanization (scorching).

  • Sheet out the compounded rubber and allow it to cool.

3. Vulcanization:

  • Cut the compounded rubber sheet into appropriate sizes for the test specimens.

  • Place the samples in a pre-heated mold in the hydraulic press.

  • Cure the samples at a specified temperature and time (e.g., 160°C for 10 minutes). The optimal curing conditions should be determined using a rheometer.

  • After curing, remove the samples from the mold and allow them to cool to room temperature.

4. Material Testing:

  • Hardness: Measure the Shore A hardness of the vulcanized samples according to ASTM D2240.

  • Tensile Properties: Determine the tensile strength, elongation at break, and modulus of the samples using a tensile testing machine as per ASTM D412.

  • Low-Temperature Brittleness: Evaluate the low-temperature performance of the material using a brittleness tester following the ASTM D2137 standard.

Experimental_Workflow_NBR cluster_compounding Compounding on Two-Roll Mill cluster_vulcanization Vulcanization cluster_testing Material Testing NBR Nitrile Rubber Additives ZnO, Stearic Acid, Carbon Black NBR->Additives 1. Masticate & Mix DnHP Di-n-hexyl Phthalate Additives->DnHP 2. Add Plasticizer Curing_Agents Sulfur, Accelerator DnHP->Curing_Agents 3. Add Curing Agents Molding Molding and Curing (Hydraulic Press) Curing_Agents->Molding 4. Prepare for Curing Hardness Hardness Test (ASTM D2240) Molding->Hardness 5. Test Properties Tensile Tensile Test (ASTM D412) Molding->Tensile Low_Temp Low-Temperature Brittleness Test (ASTM D2137) Molding->Low_Temp Logical_Relationship_Acrylic_Coating cluster_input Input Components cluster_properties Resulting Properties Acrylic_Resin Acrylic Resin Increased_Flexibility Increased Flexibility Acrylic_Resin->Increased_Flexibility Reduced_Brittleness Reduced Brittleness Acrylic_Resin->Reduced_Brittleness Improved_Film_Formation Improved Film Formation Acrylic_Resin->Improved_Film_Formation Lowered_Tg Lowered Tg Acrylic_Resin->Lowered_Tg DnHP Di-n-hexyl Phthalate DnHP->Increased_Flexibility Enhances DnHP->Reduced_Brittleness Reduces DnHP->Improved_Film_Formation Improves DnHP->Lowered_Tg Lowers Signaling_Pathway_Leaching Polymer_Matrix Plasticized Polymer (Non-PVC + DnHP) Leaching Leaching Process Polymer_Matrix->Leaching Exposure to Simulant_Fluid Simulant Fluid (e.g., Water, Ethanol) Simulant_Fluid->Leaching Leached_DnHP Leached DnHP in Fluid Leaching->Leached_DnHP Results in Analysis Quantification (GC-MS) Leached_DnHP->Analysis Is subjected to

References

Measuring Dermal Absorption of Dihexyl Phthalate in Experimental Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl phthalate (DHP) is a plasticizer used in various consumer products, leading to potential human exposure through dermal contact. Understanding the extent of dermal absorption is crucial for accurate risk assessment and the development of safe products. These application notes provide a comprehensive overview of experimental models and protocols for measuring the dermal absorption of DHP. The information is compiled from established scientific literature and guidelines, offering researchers a practical guide for conducting such studies. While specific data for di-n-hexyl phthalate (DnHP) is included, data for the closely related and extensively studied di(2-ethylhexyl) phthalate (DEHP) is also presented for comparative purposes, as it serves as a valuable surrogate.

Data Presentation: Quantitative Dermal Absorption Data

The following tables summarize key quantitative data on the dermal absorption of di-n-hexyl phthalate and related compounds from various experimental models.

Table 1: In Vivo Dermal Absorption of Di-n-hexyl Phthalate (DnHP) in Rats

SpeciesCompoundDoseDurationPercent of Applied Dose AbsorbedPrimary Route of ExcretionReference
F344 Rat (male)[¹⁴C]Di-n-hexyl phthalate157 µmol/kg7 days~18%Urine

Table 2: Comparative In Vitro Dermal Permeability of Phthalates

SpeciesSkin TypeCompoundPermeability Coefficient (Kp) (cm/hour)Permeation Rate (J) (µg/cm²/h)Application VehicleReference
HumanDermatomed Abdominal SkinDEHP-D₄15.1 x 10⁻⁵-Aqueous Solution
HumanDermatomed Abdominal SkinNeat DEHP0.13 x 10⁻⁵-Neat
HumanEpidermal MembranesDEHP0.57 ± 0.12 x 10⁻⁵-Undiluted[1]
RatEpidermisDEHP2.28 ± 0.23 x 10⁻⁵-Undiluted[1]
Human-DBP-~0.1Neat/Emulsion[2]
Human-DEP-~2Neat/Emulsion[2]

Note: Data for DEHP, DBP (dibutyl phthalate), and DEP (diethyl phthalate) are provided as comparators due to the limited availability of specific permeability data for DHP.

Experimental Protocols

In Vitro Dermal Permeation Study using Franz Diffusion Cells

This protocol is adapted from established methods for assessing the dermal absorption of lipophilic compounds and is consistent with OECD Guideline 428.[3][4]

Objective: To determine the rate and extent of this compound absorption through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., rat, porcine)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 20 for lipophilic compounds)

  • This compound test substance (neat or in a relevant vehicle)

  • Water bath or heating block

  • Magnetic stirrers and stir bars

  • Syringes and needles for sampling

  • Scintillation vials and fluid (if using radiolabeled DHP)

  • Analytical instrumentation (e.g., HPLC-MS/MS or GC-MS)

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • If using dermatomed skin, set the dermatome to the desired thickness (e.g., 500-800 µm).[5]

    • Visually inspect the skin for any imperfections that could affect barrier integrity.

  • Franz Cell Assembly:

    • Place a small magnetic stir bar in the receptor chamber of each Franz cell.

    • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin mounting area.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the assembled cells in a water bath or on a heating block maintained at 32°C to simulate skin surface temperature.[5]

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Test Substance:

    • Apply a known quantity of the this compound test substance (e.g., a finite dose of 1-5 mg/cm²) uniformly to the surface of the skin in the donor chamber.

    • If using a vehicle, apply a known volume and concentration.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid via the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Mass Balance:

    • At the end of the experiment, dismantle the Franz cells.

    • Wash the skin surface with a suitable solvent to recover any unabsorbed DHP.

    • Separate the epidermis and dermis if required for further analysis.

    • Extract DHP from the skin sections (epidermis and dermis).

    • Analyze the receptor fluid samples, skin wash, and skin extracts to determine the concentration of DHP and its metabolites.

  • Data Analysis:

    • Calculate the cumulative amount of DHP permeated per unit area at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the donor solution.[6]

In Vivo Dermal Absorption Study in Rats

This protocol is based on the principles outlined in OECD Guideline 427 and methodologies from published studies.[7]

Objective: To determine the extent of dermal absorption of this compound in a living animal model.

Materials:

  • Male F344 rats (or other suitable strain)

  • [¹⁴C]-labeled this compound (for ease of detection and quantification)

  • Metabolism cages for separate collection of urine and feces

  • Protective covering for the application site (e.g., non-occlusive dressing)

  • Animal clippers

  • Topical dosing applicators

  • Scintillation counter and vials

  • Solvents for extraction

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize animals to the housing conditions for at least 5 days.[8]

    • The day before dosing, clip the fur from the dorsal back of the rats over an area of approximately 10% of the body surface.[9]

    • Take care not to abrade the skin.

  • Dosing:

    • Apply a known amount of [¹⁴C]-dihexyl phthalate (e.g., 157 µmol/kg) to the clipped skin area.

    • Cover the application site with a porous, non-occlusive dressing to prevent ingestion of the test substance while allowing for air exchange.

  • Sample Collection:

    • House the rats individually in metabolism cages.

    • Collect urine and feces at regular intervals (e.g., every 24 hours) for the duration of the study (typically 7 days).

  • Terminal Procedures:

    • At the end of the study, euthanize the animals.

    • Wash the application site to recover any unabsorbed DHP.

    • Excise the application site skin.

    • Collect relevant tissues (e.g., liver, kidney, fat) and the remaining carcass.

  • Sample Analysis:

    • Analyze the radioactivity in urine, feces, skin wash, application site skin, collected tissues, and the carcass using liquid scintillation counting.

  • Data Analysis:

    • Calculate the total amount of radioactivity excreted in urine and feces over the study period.

    • The sum of radioactivity in urine, feces, tissues, and carcass (excluding the application site) represents the total absorbed dose.

    • Express the absorbed dose as a percentage of the applied dose.

Visualization of Key Processes

Cutaneous Metabolism of this compound

The primary metabolic pathway for phthalates in the skin is hydrolysis to their corresponding monoesters. This process is crucial as the monoester is often more readily absorbed through the viable epidermis than the parent diester.

G cluster_skin Skin Layers DHP This compound (DHP) (Lipophilic) SC Stratum Corneum DHP->SC Passive Diffusion VE Viable Epidermis SC->VE MHP Monohexyl Phthalate (MHP) (More Hydrophilic) VE->MHP Systemic Systemic Circulation MHP->Systemic Absorption Esterases Carboxylesterases Esterases->MHP Hydrolysis

Caption: Cutaneous metabolism of DHP to its monoester, MHP, within the viable epidermis.

General Experimental Workflow for In Vitro Dermal Absorption

The following diagram illustrates the typical workflow for an in vitro dermal absorption study using Franz diffusion cells.

G A Skin Preparation (Dermatome, Inspection) B Franz Cell Assembly (Mount Skin, Add Receptor Fluid) A->B C System Equilibration (32°C) B->C D Application of DHP (Donor Chamber) C->D E Time-Course Sampling (Receptor Fluid) D->E F Mass Balance (Skin Wash, Skin Extraction) D->F G Sample Analysis (HPLC-MS/MS or GC-MS) E->G F->G H Data Analysis (Flux, Permeability Coefficient) G->H

Caption: Workflow for in vitro dermal absorption measurement using Franz diffusion cells.

Potential Molecular Signaling Pathways of Phthalates

While specific signaling pathways for dermal DHP exposure are not well-elucidated, phthalates, in general, are known to interact with various cellular receptors and pathways once they become systemically available.

G Phthalates Phthalates / Metabolites (Systemically Available) GPCR G Protein-Coupled Receptors (GPCR) Phthalates->GPCR ER Estrogen Receptors (ER) Phthalates->ER AR Androgen Receptor (AR) Phthalates->AR PPAR PPARγ Phthalates->PPAR AhR Aryl Hydrocarbon Receptor (AhR) Phthalates->AhR Calcium Intracellular Ca²⁺ Increase GPCR->Calcium Kinases Protein Kinase Activation GPCR->Kinases Transcription Transcriptional Regulation (Gene Expression) ER->Transcription AR->Transcription PPAR->Transcription AhR->Transcription

Caption: General overview of potential molecular signaling pathways affected by phthalates.[10]

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Dihexyl Phthalate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of dihexyl phthalate (DHP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound (DHP), due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. In complex matrices, these interferences can significantly compromise the reliability and sensitivity of the analysis. Ion suppression is a common issue observed across various sample types.[1]

Q2: What are the primary sources of matrix effects in DHP analysis?

A2: The primary sources of matrix effects are endogenous or exogenous components in the sample that co-elute with DHP and interfere with its ionization in the mass spectrometer source. The complexity of the sample matrix directly correlates with the severity of these effects. For instance, matrices like plasma, soil, and food waste are known to cause significant ion suppression.[1][2]

Q3: How can I minimize background contamination with phthalates in my analysis?

A3: Phthalates are ubiquitous in laboratory environments, making background contamination a significant challenge.[3] To minimize this, it is crucial to:

  • Use phthalate-free labware (glassware, pipette tips, vials).[3]

  • Thoroughly clean all glassware.[3][4]

  • Use high-purity solvents (LC-MS grade).[4]

  • Run procedural blanks with every sample batch to identify and monitor contamination sources.[5]

  • Incorporate a delay column in the LC system to retain phthalates originating from the mobile phase.[6]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method for compensating for matrix effects.[5] A SIL-IS, such as this compound-d4, co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5][7] By monitoring the ratio of the analyte to the SIL-IS, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for DHP
Possible Cause Troubleshooting Step
Ion Suppression 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS like this compound-d4 to normalize the signal.[5][7] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][8] 3. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry (e.g., C18, Phenyl-Hexyl) to improve the separation of DHP from co-eluting matrix components.[4][5]
Suboptimal MS Parameters 1. Optimize Ionization Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the DHP signal. 2. Confirm MRM Transitions: Ensure that the correct precursor and product ions are being monitored for DHP.
Background Contamination 1. Identify Contamination Source: Analyze procedural blanks to pinpoint the source of phthalate contamination (e.g., solvents, vials, tubing).[5] 2. Implement Contamination Control Measures: Use phthalate-free labware and high-purity solvents. Consider installing a delay column.[3][6]
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls. 2. Automate Where Possible: Use automated liquid handlers or extraction systems to minimize human error.
Differential Matrix Effects 1. Utilize a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[5] 2. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This ensures that the standards and samples experience similar matrix effects.[5]
Instrument Instability 1. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure consistent sensitivity and peak shape. 2. Clean the MS Source: Contaminants from the sample matrix can build up in the ion source, leading to decreased sensitivity and performance.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of DHP from aqueous matrices. Optimization may be required for different sample types.

  • Sample Pre-treatment:

    • For water samples, filter through a 0.45 µm glass fiber filter.

    • For biological fluids, a pre-treatment step such as protein precipitation may be necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution:

    • Elute the DHP from the cartridge with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Add the SIL-IS at this stage.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound
Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Gradient Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be optimized by the user this compound-d4: To be optimized by the user
Source Temperature 450 °C
Spray Voltage 4500 V

Quantitative Data Summary

The following tables summarize typical performance data for phthalate analysis, illustrating the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Matrix Effects in Different Sample Types

Matrix Analyte Matrix Effect (%) Mitigation Strategy
PlasmaDEHP94.5 ± 5.7Not Specified
Feces HomogenateDEHP100.1 ± 2.3Not Specified
Compostable Food WasteVarious PhthalatesSignificant Ion SuppressionIsotope-Labeled Internal Standards
Surface WaterVarious PhthalatesIon Suppression ObservedIsotope-Labeled Internal Standards

Data adapted from multiple sources.[1][2]

Table 2: Recovery Data for Phthalate Analysis

Matrix Analyte Spike Level Recovery (%)
Various Environmental MatricesDMP, DEHP, DiDPLow, Medium, High70-98
Human SerumMEHP20 ng/mL101 ± 5.7
Human SerumDEHP20 ng/mL102 ± 6.5

Data adapted from multiple sources.[1][9]

Visualized Workflows

G cluster_prep Sample Preparation Workflow Sample Sample Collection Pretreatment Sample Pre-treatment (e.g., Filtration, Dilution) Sample->Pretreatment Spike Spike with SIL-IS Pretreatment->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: A generalized workflow for sample preparation to minimize matrix effects.

G cluster_troubleshooting Troubleshooting Logic for Poor Signal Start Poor/Inconsistent DHP Signal Check_IS Is a SIL-IS being used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_Cleanup Is sample cleanup adequate? Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Improve_Cleanup Improve Cleanup (e.g., SPE, LLE) Check_Cleanup->Improve_Cleanup No Check_Chroma Is chromatography optimized? Check_Cleanup->Check_Chroma Yes Improve_Cleanup->Check_Chroma Optimize_Chroma Optimize Gradient/ Change Column Check_Chroma->Optimize_Chroma No Check_Contamination Check for Background Contamination Check_Chroma->Check_Contamination Yes Optimize_Chroma->Check_Contamination Control_Contamination Implement Contamination Control Measures Check_Contamination->Control_Contamination Yes End Accurate & Reproducible Quantification Check_Contamination->End No Control_Contamination->End

Caption: A decision-making diagram for troubleshooting poor DHP signal in LC-MS/MS.

References

Technical Support Center: Optimizing Dihexyl Phthalate Extraction from Fatty Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of dihexyl phthalate from challenging fatty food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty food samples.

Question: Why am I experiencing low recovery of this compound in my fatty food samples?

Answer: Low recovery of this compound from fatty foods is a frequent challenge, primarily due to the lipophilic nature of both the analyte and the matrix. Several factors could be contributing to this issue:

  • Inadequate initial extraction: The solvent system used may not be efficiently partitioning the this compound from the fat. For solid fatty foods, two main strategies are employed: co-extraction of phthalates and fat using solvents like dichloromethane/cyclohexane or n-hexane/acetone, or a more selective extraction of phthalates using acetonitrile, where fat has limited solubility.[1]

  • Matrix effects: The high-fat content can interfere with the extraction and subsequent analysis. Lipids can co-extract with the phthalates, leading to ion suppression in mass spectrometry or interference with detector signals.[2] Gel permeation chromatography (GPC) is a suitable cleanup technique for samples with high lipid content.[2]

  • Adsorption to labware: Longer-chain phthalates like this compound have a tendency to adsorb to glass and plastic surfaces.[2] It is crucial to use scrupulously clean glassware and minimize the use of plastic materials throughout the analytical process.[2][3]

  • Inefficient cleanup: The chosen cleanup method may not be effectively removing interfering lipids. For fatty matrices, techniques like solid-phase extraction (SPE) with sorbents such as Florisil, PSA, or C18, or dispersive SPE (d-SPE) as part of a QuEChERS protocol are common.[1][4]

Question: My analytical results show high variability between replicate samples. What could be the cause?

Answer: High variability in results often points to issues with sample homogeneity or procedural consistency.

  • Non-homogenous sample: Fatty foods can be difficult to homogenize. Ensure the sample is thoroughly mixed or blended before taking an aliquot for extraction.

  • Inconsistent extraction procedure: Minor variations in extraction time, solvent volumes, or agitation can lead to significant differences in recovery. A standardized and well-documented protocol is essential.

  • Contamination: Phthalates are ubiquitous in the laboratory environment, and contamination is a major source of variability and high blanks.[3][5] Potential sources include solvents, reagents, glassware, and even laboratory air.[3][5]

Question: I am observing significant background noise and interfering peaks in my chromatogram. How can I address this?

Answer: Background noise and interfering peaks are typically due to co-extracted matrix components or external contamination.

  • Matrix Interference: Fatty acids and other lipids are common interferences.[2] Consider incorporating a lipid removal step, such as:

    • Freezing-out/Winterization: Dissolving the extract in a solvent like acetonitrile and cooling it to a low temperature can precipitate a significant portion of the lipids.

    • Gel Permeation Chromatography (GPC): This technique separates molecules based on size and is effective for removing large lipid molecules.[6]

    • Dispersive Solid-Phase Extraction (d-SPE): In QuEChERS methods, d-SPE with sorbents like C18 or PSA can effectively remove fats and other interferences.[4][7]

  • Contamination Control:

    • Solvent Purity: Use high-purity solvents and consider purifying them further. Cleaning solvents with aluminum oxide left in the reservoirs can reduce phthalate contamination.[5]

    • Glassware Preparation: Rinse glassware with solvent and bake at a high temperature (e.g., 400°C) to remove adsorbed phthalates.[3]

    • Laboratory Environment: Minimize the use of plastic materials. Laboratory air is a significant source of phthalate contamination.[3][5]

Frequently Asked Questions (FAQs)

What is the most effective extraction method for this compound in fatty foods?

There is no single "best" method, as the optimal choice depends on the specific food matrix, available equipment, and desired sample throughput. However, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its modifications are widely used and have shown good performance for phthalate analysis in fatty foods.[7][8] QuEChERS combines an initial solvent extraction with a subsequent cleanup step using dispersive solid-phase extraction (d-SPE), which is effective at removing a significant portion of the fatty matrix.[4][7]

How can I minimize phthalate contamination during sample preparation?

Minimizing contamination is critical for accurate phthalate analysis.[3][5] Key measures include:

  • Avoid Plastic: Use glass, stainless steel, or PTFE equipment wherever possible. Avoid plastic containers, pipette tips, and vial caps with plastic septa.

  • Thoroughly Clean Glassware: Wash glassware with detergent, rinse with high-purity water and solvent, and then bake at a high temperature.

  • Use High-Purity Reagents: Employ phthalate-free solvents and reagents.

  • Run Procedural Blanks: Always process a blank sample alongside the real samples to monitor for contamination.[3]

What are the typical recovery rates for this compound from fatty foods?

Recovery rates can vary significantly depending on the method and matrix. However, well-optimized methods can achieve good recoveries. For example, a QuEChERS-based method for phthalates in edible oils reported recoveries between 84% and 106%.[7] Another study using dispersive SPE after liquid-liquid extraction for vegetable oils showed recoveries ranging from 60.9% to 101.3%.[4]

Data Presentation

Table 1: Comparison of Extraction Methods for Phthalates in Fatty Foods

MethodPrincipleTypical SolventsCleanup SorbentsReported Recovery (%)Reference
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup.AcetonitrilePSA, C18, GCB84 - 106[7]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent, with subsequent elution.n-Hexane, DichloromethaneFlorisil, C18, PSA79 - 108[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Acetonitrile, n-HexaneN/A (often followed by SPE)60.9 - 101.3 (with d-SPE)[1][4]
Gel Permeation Chromatography (GPC) Size-based separation to remove large lipid molecules.Dichloromethane/CyclohexaneBio-Beads S-X3Not specified[6]

Note: Recovery rates are for a range of phthalates and may vary for this compound specifically.

Experimental Protocols

Protocol: Modified QuEChERS Method for this compound in Edible Oil

This protocol is adapted from methodologies described for phthalate analysis in fatty matrices.[7][8]

1. Sample Preparation and Extraction: a. Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard. d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). f. Shake vigorously for 1 minute. g. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube. b. Add the d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). c. Vortex for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation: a. Take a 1 mL aliquot of the cleaned extract. b. Evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS or LC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Preparation start Weigh 5g Oil Sample add_acetonitrile Add 10mL Acetonitrile & Internal Standard start->add_acetonitrile shake1 Shake Vigorously (1 min) add_acetonitrile->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (4000 rpm, 5 min) shake2->centrifuge1 transfer_supernatant Transfer 6mL Acetonitrile Layer centrifuge1->transfer_supernatant Collect Supernatant add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex Vortex (1 min) add_dspe->vortex centrifuge2 Centrifuge (4000 rpm, 5 min) vortex->centrifuge2 take_aliquot Take 1mL Cleaned Extract centrifuge2->take_aliquot Collect Cleaned Extract evaporate Evaporate to Dryness (N2) take_aliquot->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Workflow of the modified QuEChERS method for phthalate extraction from oil.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Low Analyte Recovery cause1 Matrix Effects (Lipids) issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Analyte Adsorption issue->cause3 cause4 Contamination issue->cause4 sol1 Improve Cleanup (d-SPE, GPC) cause1->sol1 sol2 Optimize Solvent System cause2->sol2 sol3 Use Clean/Inert Labware cause3->sol3 sol4 Implement Strict Blank Control cause4->sol4

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Reducing Dihexyl Phthalate (DHP) Leaching from Laboratory Consumables

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize dihexyl phthalate (DHP) and other phthalate contamination in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to phthalate leaching from laboratory consumables.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHP) and why is it a concern in laboratory settings?

This compound (DHP) is a chemical compound used as a plasticizer to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). In laboratory settings, DHP can leach from plastic consumables into solvents, reagents, and samples. This is a significant concern because DHP is an endocrine-disrupting chemical that can interfere with experimental results, leading to data misinterpretation, particularly in sensitive assays related to toxicology, reproductive health, and cell signaling.

Q2: Which laboratory consumables are the most common sources of DHP and other phthalate leaching?

Several common laboratory items can be sources of phthalate contamination. The risk of leaching is particularly high with materials made from PVC. Key consumables to be aware of include:

  • Tubing: PVC tubing is a major source of phthalate leaching, especially when used with lipophilic solvents.[1][2]

  • Gloves: Vinyl (PVC) gloves can be a significant source of contamination upon contact with samples or equipment.[3]

  • Vials and Containers: Plastic vials and containers, especially those made of PVC, can leach phthalates into stored solutions.

  • Pipette Tips: Some plastic pipette tips have been shown to leach phthalates.[3][4]

  • Syringes: Disposable plastic syringes can be a source of contamination.[3][4][5]

  • Filter Holders: Plastic filter holders, particularly those made with PTFE, have been identified as a source of phthalate leaching.[3][4]

  • Parafilm®: This common laboratory film can also be a source of phthalate contamination.[3][4]

Q3: What factors influence the rate of DHP leaching?

The rate and extent of DHP leaching are influenced by several factors:

  • Material Type: PVC is the most significant source of phthalate leaching. Polypropylene (PP) and polyethylene (PE) are generally considered safer alternatives.[3]

  • Solvent Type: Lipophilic (non-polar) solvents like hexane and methanol can cause greater leaching than aqueous (polar) solutions.[6][7]

  • Temperature: Higher temperatures increase the rate of leaching.[8][9]

  • Contact Time: The longer a solvent is in contact with the plastic, the more leaching will occur.[2][6]

  • Agitation: Mechanical stress and agitation can increase the migration of phthalates from the plastic matrix.[10]

Q4: What are the potential impacts of DHP contamination on experimental results?

DHP and other phthalates are known endocrine disruptors, meaning they can interfere with hormone signaling pathways. This can have significant consequences for a variety of experimental systems:

  • Cell-Based Assays: Phthalates can affect cell proliferation, apoptosis, and differentiation, confounding the results of studies on these processes.

  • Toxicology Studies: Unintended exposure to phthalates can lead to false positives or mask the true effects of the compounds being tested.

  • Reproductive Biology Research: As endocrine disruptors, phthalates can interfere with studies on fertility, steroidogenesis, and embryonic development.

  • Analytical Chemistry: Phthalate contamination is a major issue in trace analysis, leading to high background signals and inaccurate quantification of target analytes.[3]

Q5: What are safer alternatives to consumables that may leach DHP?

To minimize DHP leaching, consider the following alternatives:

  • Glassware: Whenever possible, use scrupulously clean glassware for sample preparation, storage, and analysis.

  • Phthalate-Free Plastics: Opt for laboratory consumables explicitly certified as "phthalate-free." Common alternatives include polypropylene (PP) and polyethylene (PE).

  • Alternative Plasticizers: Some manufacturers use alternative, less leachable plasticizers in their products. Look for information on the specific plasticizers used.

  • Nitrile or Latex Gloves: These are generally a safer choice than vinyl (PVC) gloves for trace-level phthalate analysis.

Troubleshooting Guides

Issue: High background levels of phthalates in analytical blanks (GC-MS, LC-MS).

Potential Cause Troubleshooting Step
Contaminated Solvents Use high-purity, "phthalate-free" grade solvents. Test different batches or brands to find the cleanest option. Store solvents in glass containers.
Leaching from Plastic Consumables Switch to glass alternatives for vials, pipette tips (where possible), and containers. Use polypropylene (PP) or polyethylene (PE) plastics if glass is not an option. Avoid PVC tubing and containers.
Contaminated Glassware Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). This should include solvent rinsing and baking at high temperatures.
Laboratory Environment Phthalates are ubiquitous in the lab environment. Keep samples covered. Designate a "clean area" for sensitive sample preparation, away from potential sources like vinyl flooring or freshly painted surfaces.
Contaminated Syringes (for injection) The outer surface of the syringe needle can absorb phthalates from the air. Clean the needle thoroughly before injection or use an injection method that minimizes desorption from the needle surface.

Issue: Inconsistent or non-reproducible results in cell-based assays.

Potential Cause Troubleshooting Step
Leaching from cell culture flasks, plates, or pipette tips Use cell culture plastics from manufacturers that certify their products as "phthalate-free." Consider testing different brands to see if inconsistencies are reduced.
Contamination from media or supplements Prepare media and supplement solutions in glass containers. Filter-sterilize using systems with membranes and housings that are known to have low leaching potential.
Leaching from tubing in perfusion systems If using a perfusion system, use tubing made from a material other than PVC, such as silicone or a specialty polymer designed for low leaching.

Data on Phthalate Leaching

Note: Specific quantitative data for this compound leaching from a wide range of laboratory consumables is limited in the published literature. The following tables summarize data for di(2-ethylhexyl) phthalate (DEHP), a closely related and extensively studied phthalate, which can serve as a proxy for understanding the potential for DHP leaching.

Table 1: DEHP Leaching from Various Laboratory and Medical Consumables

Consumable Material Leachate Concentration/Amount Conditions Reference
Plastic SyringesNot SpecifiedMax: 0.36 µg/cm²Not Specified[3][4]
Pipette TipsNot SpecifiedMax: 0.36 µg/cm²Not Specified[3][4]
Plastic Filter HoldersPTFEMax: 2.49 µg/cm² (for DBP)Not Specified[3][4]
Parafilm®Not SpecifiedUp to 0.50 µg/cm²Not Specified[3][4]
PVC TubingPVC122.95 ± 33.94 mgMedical application simulation[3]
PVC Blood BagsPVC16.8 to 52.6 mg/L (whole blood)Storage at 5°C[2]
IV Fluid BagsPL146 Plastic3260 µg60 min in simulant[5]
Disposable SyringesPolypropylene41.3 µg60 min in simulant[5]

Table 2: Influence of Solvent and Temperature on Phthalate Leaching from PVC

Phthalate Solvent Temperature Leaching Amount Reference
DEHPn-hexaneRoom Temp5.19–28.76 wt% of PVC article[6]
DEHP1% Polysorbate 8024°C36 µg/mL after 24 hours[11]
DEHP25% Polysorbate 8024°C237 µg/mL after 24 hours[11]
DBPPseudo-seawater25°CNot Detected[8][9]
DBPPseudo-seawater45°C0.37 - 0.76 mg/L[8]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

  • Initial Rinse: Immediately after use, rinse glassware with the last solvent used in it.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with hot tap water, followed by a cool tap water rinse to remove all detergent.

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.

  • Solvent Rinse: Rinse with HPLC-grade acetone to remove water and organic residues.

  • Final Solvent Rinse: Rinse with high-purity hexane to remove any remaining non-polar contaminants.

  • Drying: Allow to air dry in a clean, dust-free environment.

  • Baking (for non-volumetric glassware): Bake in an oven at 400-450°C for at least 2 hours. Allow to cool completely before use.

  • Storage: Cover clean glassware with hexane-rinsed aluminum foil or store in a closed cabinet to prevent re-contamination.

Protocol 2: Quantification of DHP Leaching from a Consumable using GC-MS

  • Sample Preparation:

    • Select the consumable to be tested (e.g., a specific brand of microcentrifuge tube).

    • Add a defined volume of a high-purity solvent (e.g., hexane or methanol) to the consumable.

    • Incubate for a specified time and temperature (e.g., 24 hours at 40°C).

    • Prepare a "blank" sample with only the solvent in a pre-cleaned glass vial.

    • After incubation, transfer a known volume of the solvent from the consumable and the blank to clean glass autosampler vials.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low-bleed, non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL.

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 300°C) to elute the phthalates.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring for characteristic ions of DHP (and other phthalates if desired).

  • Quantification:

    • Prepare a calibration curve using certified DHP standards of known concentrations.

    • Quantify the amount of DHP in the sample and blank by comparing their peak areas to the calibration curve.

    • Subtract the blank concentration from the sample concentration to determine the amount of DHP that leached from the consumable.

Visualizations

Signaling Pathway Diagrams

Phthalates like DHP can interfere with various cellular signaling pathways. Below are diagrams illustrating the general mechanisms of interference.

G cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP56 LRP5/6 GSK3B GSK-3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Degradation) Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Phthalates Phthalates (e.g., DHP) Phthalates->BetaCatenin Inhibition of Degradation

Caption: DHP interference with the Wnt/β-catenin pathway.

G cluster_1 ERK/c-fos Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cFos c-fos ERK->cFos GeneExpression Gene Expression cFos->GeneExpression Phthalates Phthalates (e.g., DHP) Phthalates->ERK Downregulation

Caption: DHP interference with the ERK/c-fos signaling pathway.

G cluster_2 JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Phthalates Phthalates (e.g., DHP) Phthalates->JAK Activation

Caption: DHP interference with the JAK/STAT signaling pathway.

Experimental Workflow Diagram

G cluster_workflow Workflow for Assessing DHP Leaching SelectConsumable Select Laboratory Consumable for Testing Incubate Incubate with High-Purity Solvent SelectConsumable->Incubate Analyze Analyze Leachate and Blank by GC-MS Incubate->Analyze PrepareBlank Prepare Solvent Blank in Glass PrepareBlank->Analyze Quantify Quantify DHP Concentration Analyze->Quantify Compare Compare Results and Assess Risk Quantify->Compare

Caption: General workflow for testing DHP leaching.

References

Dihexyl phthalate stability in solution and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information on the stability of dihexyl phthalate (DHP) in solution and recommended long-term storage conditions. The information is intended for researchers, scientists, and drug development professionals who may encounter questions regarding the handling and stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A1: this compound should be stored in tightly closed containers under standard ambient conditions (room temperature).[1] It is advisable to keep it away from heat, flames, sparks, and direct sunlight.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. Based on an estimated base-catalyzed second-order hydrolysis rate constant of 0.064 L/mole-sec, the stability of this compound decreases as the pH increases. Phthalate esters, in general, are susceptible to hydrolysis outside of a pH range of 5 to 7.[2]

Q3: What is the expected shelf-life of this compound in common organic solvents?

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound in various solutions are limited, it is known that phthalates can undergo photodegradation.[1][5][6] Therefore, it is recommended to protect solutions of this compound from light during storage and handling to minimize the potential for photodegradation.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway for this compound is expected to be hydrolysis of the ester bonds, which would lead to the formation of mono-n-hexyl phthalate (MnHexP) and hexanol.[7] Further hydrolysis would yield phthalic acid and additional hexanol. Under thermal stress, phthalates can also decompose to form phthalic anhydride.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results over time Degradation of this compound in solution.Prepare fresh stock solutions more frequently. Perform a stability study to determine the viable lifetime of the solution under your storage conditions. Ensure solutions are stored protected from light and at an appropriate temperature.
Appearance of unknown peaks in chromatograms Formation of degradation products.Analyze for potential degradation products such as mono-n-hexyl phthalate and phthalic acid. Co-inject with standards of these compounds if available to confirm identity. Adjust chromatographic method to achieve better separation of the parent compound and its degradants.
Precipitation of this compound from aqueous solution Low aqueous solubility.This compound has very low water solubility. Ensure that the concentration in your aqueous solution does not exceed its solubility limit. The use of a co-solvent may be necessary for higher concentrations.

Stability Data Summary

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Estimated Hydrolysis Half-Life of this compound in Aqueous Solution

pHEstimated Half-Life
73.4 years
8130 days

Data is based on an estimated base-catalyzed second-order hydrolysis rate constant.

Table 2: Thermal Decomposition Data for this compound

ParameterValue
Activation Energy38.4 kcal/mol

This value is from a kinetic study of the thermal decomposition of several phthalates. The specific experimental conditions for this compound were not detailed.

Table 3: Storage Stability of Di-n-hexyl Phthalate on a Solid Matrix

Storage ConditionDurationRecovery
Ambient Temperature14 days99.8%

Data from OSHA Method 104 for di-n-hexyl phthalate on OVS-Tenax sampling tubes.[3][4]

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound in an Organic Solvent

Objective: To determine the stability of this compound in a selected organic solvent (e.g., acetone, acetonitrile, methanol) under specified storage conditions over a defined period.

Materials:

  • This compound reference standard

  • High-purity organic solvent (e.g., HPLC grade acetone)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in the selected organic solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Sample Preparation and Storage:

    • Dispense aliquots of the stock solution into multiple amber glass vials.

    • Divide the vials into different storage condition groups (e.g., refrigerated at 2-8°C, ambient at 20-25°C, and accelerated at 40°C).

    • Ensure vials are tightly sealed.

  • Time Points for Analysis:

    • Analyze the solutions at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term conditions; 0, 1, 2, 3, and 6 months for accelerated conditions).

  • Analytical Method:

    • Use a stability-indicating HPLC-UV method. An example method is provided below.

    • At each time point, withdraw an aliquot from the stored samples, dilute to a suitable concentration, and analyze by HPLC.

    • Calculate the concentration of this compound against a freshly prepared standard solution at each time point.

Example HPLC-UV Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (90:10 v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 10 µL

  • Detector Wavelength: 226 nm[9]

  • Column Temperature: 30°C[9]

Data Analysis:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Plot the percentage remaining against time for each storage condition.

  • Determine the shelf-life based on the time it takes for the concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare DHP Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions Store at Different Conditions (e.g., 2-8°C, 25°C, 40°C) aliquot->storage_conditions time_points Analyze at Predetermined Time Points storage_conditions->time_points hplc_analysis HPLC-UV Analysis time_points->hplc_analysis data_analysis Calculate % Remaining and Determine Shelf-Life hplc_analysis->data_analysis

Caption: Workflow for a long-term stability study of this compound in solution.

DHP_Degradation_Pathway DHP This compound MHP Mono-n-hexyl Phthalate + Hexanol DHP->MHP Hydrolysis PAN Phthalic Anhydride DHP->PAN Thermal Decomposition PA Phthalic Acid + Hexanol MHP->PA Hydrolysis

Caption: Postulated degradation pathways for this compound.

References

Optimizing ionization parameters for dihexyl phthalate in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihexyl phthalate in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive ion mode ESI and APCI?

In positive ion mode, this compound (molecular weight: 334.45 g/mol ) primarily forms a protonated molecule [M+H]+ at m/z 335.2. It is also common to observe adducts with sodium [M+Na]+ at m/z 357.2 and potassium [M+K]+ at m/z 373.1, especially when glass vials or certain mobile phase additives are used.[1] In some cases, dimer ions may also be observed.[2]

Q2: What is the most common fragment ion observed for this compound in MS/MS analysis?

The most characteristic fragment ion for most phthalates, including this compound, is the phthalic anhydride ion at m/z 149.[3][4][5][6] This fragment is highly stable and often the base peak in the product ion spectrum. Other less intense, but still relevant, fragment ions for this compound include those at m/z 150 and 233.[3]

Q3: I am observing high background signals for phthalates in my analysis. What are the common sources of contamination?

Phthalates are ubiquitous plasticizers and can be introduced into your sample from a variety of sources in the laboratory. Common sources of contamination include:

  • Plastic containers, pipette tips, and vial caps.

  • Solvents and mobile phases stored in plastic bottles.

  • Tubing in the LC system.

  • Gloves worn during sample preparation.

  • The laboratory air.

To minimize background contamination, it is recommended to use glass or polypropylene labware, high-purity solvents, and to thoroughly clean the LC-MS system.[5] An isolator column can also be used to separate background phthalates from the analytes of interest in the sample.[5]

Q4: Can I differentiate this compound from its isomers using mass spectrometry?

While this compound and its isomers will have the same precursor mass, they can sometimes be differentiated by their chromatographic retention times if an appropriate LC method is used.[7] Additionally, although the primary fragment is often the same (m/z 149), the relative intensities of other fragment ions in the MS/MS spectrum may differ between isomers, which can aid in their differentiation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound by mass spectrometry.

Problem 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Suboptimal Ionization Parameters Ensure that the ionization source parameters are appropriately set. Refer to the Ionization Parameter Tables below for starting points.
Incorrect Ionization Mode This compound is typically analyzed in positive ion mode. Confirm that your instrument is operating in the correct polarity.
Sample Degradation Phthalate esters can hydrolyze under acidic (pH < 5) or basic (pH > 7) conditions.[8] Ensure the pH of your sample and mobile phase is within this range.
Inefficient Desolvation Increase the drying gas temperature and flow rate to improve the removal of solvent from the ESI droplets.
Matrix Effects The sample matrix can suppress the ionization of this compound. Try diluting the sample or using a matrix-matched calibration curve.
Problem 2: Inconsistent or Unstable Signal
Possible Cause Troubleshooting Step
Fluctuating Source Conditions Check for stability of the spray (in ESI) or corona discharge (in APCI). Clean the ion source components if necessary.
Contamination in the System Phthalate contamination can lead to a high and unstable baseline. Flush the LC system and mass spectrometer with appropriate cleaning solutions.
Mobile Phase Issues Ensure the mobile phase is properly mixed and degassed. Inconsistent solvent delivery can cause signal fluctuations.
Column Bleed High column temperatures can lead to bleed, which can interfere with the signal. Ensure the column is operated within its recommended temperature range.
Problem 3: Excessive Fragmentation or Unexpected Adducts
Possible Cause Troubleshooting Step
High Collision Energy (in MS/MS) If observing excessive fragmentation and a weak precursor ion, reduce the collision energy.
In-Source Fragmentation High source temperatures or voltages can cause the molecule to fragment before entering the mass analyzer. Gradually reduce these parameters.
Presence of Salts The formation of various adducts (e.g., [M+Na]+, [M+K]+) can be due to salts in the sample, mobile phase, or from glassware. Use high-purity solvents and additives, and consider using polypropylene vials.

Experimental Protocols & Data

Optimized Ionization Parameters (Starting Points)

The following tables provide suggested starting parameters for the analysis of this compound by ESI and APCI. These may require further optimization based on the specific instrument and experimental conditions.

Table 1: Electrospray Ionization (ESI) Parameters - Positive Ion Mode

ParameterValue
Capillary Voltage 3.0 - 4.5 kV
Ion Source Temperature 120 - 150 °C
Desolvation Gas Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Nebulizer Gas Pressure 30 - 50 psi

Table 2: Atmospheric Pressure Chemical Ionization (APCI) Parameters - Positive Ion Mode

ParameterValue
Corona Discharge Current 2 - 5 µA
Vaporizer Temperature 350 - 450 °C
Sheath Gas Temperature 300 - 400 °C
Sheath Gas Flow 40 - 60 (arbitrary units)
Auxiliary Gas Flow 5 - 15 (arbitrary units)
LC-MS/MS Method Parameters

The following is an example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the analysis of this compound.

Table 3: LC-MS/MS Method Parameters for this compound

ParameterDescription
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5mM ammonium acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
MS/MS Transition (MRM) Precursor Ion (Q1): 335.2 -> Product Ion (Q3): 149.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., biological fluid, environmental matrix) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Injection Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM: 335.2 -> 149.1) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Start: No or Low Signal Check_Tuning Is the instrument tuned and calibrated? Start->Check_Tuning Check_Ionization Are ionization parameters optimized? Check_Tuning->Check_Ionization Yes Solution_Tune Action: Tune and calibrate the mass spectrometer. Check_Tuning->Solution_Tune No Check_Sample Is the sample concentration sufficient? Check_Ionization->Check_Sample Yes Solution_Optimize Action: Adjust source parameters (voltage, temp, gas). Check_Ionization->Solution_Optimize No Check_Contamination Is there high background noise? Check_Sample->Check_Contamination Yes Solution_Concentrate Action: Concentrate the sample or inject a larger volume. Check_Sample->Solution_Concentrate No Solution_Clean Action: Clean the ion source and LC system. Check_Contamination->Solution_Clean Yes End Problem Resolved Check_Contamination->End No Solution_Tune->Check_Tuning Solution_Optimize->Check_Ionization Solution_Concentrate->Check_Sample Solution_Clean->Check_Contamination

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Method Validation for Low-Level Detection of Dihexyl Phthalate in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for the low-level detection of dihexyl phthalate (DHP) and its metabolites in serum.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in analyzing low levels of this compound in serum?

A1: The most significant challenge is background contamination. Phthalates are ubiquitous in laboratory environments, present in plastics, solvents, and even dust.[1][2] This can lead to artificially high readings and make accurate low-level detection difficult. Minimizing contamination requires rigorous cleaning of all glassware and equipment, using high-purity solvents, and minimizing the number of sample preparation steps.[1][3][4]

Q2: Which analytical technique is most suitable for low-level detection of DHP in serum?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective detection of phthalates and their metabolites in biological matrices like serum.[2][3][5][6] It offers high selectivity, which is crucial for distinguishing analytes from the complex serum matrix and overcoming contamination issues.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it may be more susceptible to interference from lipid materials in serum.[2][7]

Q3: Why is it important to measure phthalate metabolites in addition to the parent compound (DHP)?

A3: Phthalates are rapidly metabolized in the body.[5] Measuring their metabolites, such as mono-hexyl phthalate (MHP), can provide a more accurate assessment of exposure. Furthermore, analyzing for metabolites can help mitigate issues of background contamination from the parent diester during sample collection and analysis.[8]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) for DHP and its metabolites in serum?

A4: With modern LC-MS/MS methods, LODs for phthalate metabolites in serum can be in the low nanogram-per-milliliter (ng/mL) range. For instance, some methods report LODs between 0.08 and 0.67 ng/mL for various phthalate metabolites.[5] The limit of quantification (LOQ) for di(2-ethylhexyl) phthalate (DEHP), a similar phthalate, has been reported at 14.0 ng/mL in serum.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Blank Values / Background Contamination Phthalate contamination from lab equipment, solvents, or the environment.- Use glassware exclusively for phthalate analysis and clean it rigorously. - Pre-rinse all equipment with high-purity solvents.[1] - Minimize the use of plastic materials; use glass or polypropylene tubes. - Use high-purity, phthalate-free solvents and reagents. - Include procedural blanks in every analytical run to monitor contamination levels.[5]
Low Analyte Recovery Inefficient extraction from the serum matrix.- Optimize the sample preparation method. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[3][8] - For LLE, ensure the chosen solvent has the appropriate polarity to efficiently extract DHP and its metabolites. - For SPE, select a sorbent that provides good retention and elution of the target analytes. - The recovery of some phthalate metabolites from serum can be lower than from urine, so method optimization is critical.[5]
Poor Chromatographic Peak Shape Matrix effects from serum components co-eluting with the analyte.- Improve sample cleanup to remove interfering matrix components. - Optimize the chromatographic gradient to better separate the analyte from interferences. - Consider using a column-switching technique for online sample cleanup and analysis.[5][6]
Inconsistent Results / Poor Precision Variability in sample preparation or instrument performance.- Use stable isotope-labeled internal standards for all analytes to correct for variations in recovery and matrix effects.[8] - Ensure consistent timing and execution of all sample preparation steps. - Regularly perform system suitability tests to monitor LC-MS/MS performance.
Signal Suppression or Enhancement in Mass Spectrometry Ionization competition from co-eluting matrix components.- Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows. - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). - Employ a more effective sample cleanup procedure.

Experimental Protocols

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is a common approach for extracting phthalates from serum.

  • Sample Thawing: Thaw frozen serum samples at room temperature.

  • Protein Precipitation: To a 0.5 mL aliquot of serum in a glass screw-cap vial, add 1.0 mL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • LLE: Add 2 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Extraction: Transfer the upper hexane layer to a new glass tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is typical.[5]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the target analytes.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

Method Validation Parameters

The following table summarizes key validation parameters for a robust low-level DHP detection method in serum.

Parameter Typical Acceptance Criteria Example Values from Literature (for similar phthalates)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Signal-to-Noise ratio of 30.08 - 1.3 ng/mL[5][8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 105.0 - 14.0 ng/mL[3][4]
Accuracy (Recovery) 80 - 120%87 - 102%[3][4][5]
Precision (%RSD) < 15%< 15%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample (0.5 mL) Acetonitrile Add Acetonitrile (1.0 mL) Serum->Acetonitrile Vortex1 Vortex & Centrifuge Acetonitrile->Vortex1 Supernatant Transfer Supernatant Vortex1->Supernatant Hexane Add Hexane (2.0 mL) Supernatant->Hexane Vortex2 Vortex & Centrifuge Hexane->Vortex2 Extract Collect Hexane Layer Vortex2->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for DHP analysis in serum.

Troubleshooting_Logic Start High Blank Values Detected? Source Investigate Contamination Sources Start->Source Yes Success Contamination Controlled Start->Success No Glassware Use Dedicated, Clean Glassware Source->Glassware Solvents Use High-Purity Solvents Source->Solvents Plastics Minimize Plastic Use Source->Plastics Blank Include Procedural Blanks Source->Blank Failure Re-evaluate Entire Workflow Glassware->Failure Solvents->Failure Plastics->Failure Blank->Success

Caption: Troubleshooting logic for high background contamination.

References

Technical Support Center: Isomeric Separation of Dihexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the isomeric separation of dihexyl phthalate compounds.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Q: My GC-MS/HPLC analysis shows poor resolution or complete co-elution of this compound isomers. What steps can I take to improve separation?

A: Achieving baseline separation of this compound isomers, such as di-n-hexyl phthalate (DNHP) and various branched-chain isomers, can be challenging due to their similar chemical structures and physicochemical properties. Here is a systematic approach to troubleshoot and enhance resolution:

For Gas Chromatography (GC) Methods:

  • Column Selection: The choice of GC column is critical. Non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms) are commonly used. However, for improved resolution of isomers, consider a column with a different selectivity. Columns such as Rtx-440 and Rxi-XLB have demonstrated superior performance in resolving complex phthalate mixtures.[1]

  • Temperature Program Optimization: A slow, optimized temperature gradient is often necessary.

    • Initial Temperature and Hold Time: Start with a lower initial oven temperature to allow for better separation of early-eluting isomers.

    • Ramp Rate: Employ a slow temperature ramp (e.g., 5-10 °C/min). Faster temperature programs can lead to sharper peaks but may compromise resolution.[2]

    • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all isomers and hold for a sufficient time to clear the column.

  • Carrier Gas Flow Rate: Optimize the carrier gas (typically Helium) flow rate. A lower flow rate can sometimes improve resolution, but it will also increase analysis time.

  • Injection Technique: Use a splitless injection mode to maximize the transfer of analytes to the column, which can be beneficial for trace analysis.

For High-Performance Liquid Chromatography (HPLC) Methods:

  • Stationary Phase Selection:

    • C18 Columns: These are the most common starting point for reversed-phase separation of phthalates.[3]

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds and may improve the resolution of certain isomers.

    • C8 Columns: A C8 column is less hydrophobic than a C18 and can be useful if isomers are too strongly retained.

  • Mobile Phase Composition: This is often the most effective parameter to adjust.

    • Organic Solvent Ratio: In reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile or methanol and water. Carefully adjusting the ratio of the organic solvent to water can significantly impact retention and selectivity.[3][4]

    • Solvent Type: Switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity due to different solvent strengths and interactions.

  • Gradient Elution: For complex mixtures of isomers with a wide range of polarities, a gradient elution program, where the mobile phase composition changes over time, is highly recommended to improve separation.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution, though at the cost of longer run times.

  • Column Temperature: Maintaining a constant and optimized column temperature (e.g., 30 °C) is crucial for reproducible retention times and can also influence selectivity.[3]

Issue 2: Peak Tailing or Asymmetry

Q: I am observing significant peak tailing for my this compound isomers. What are the potential causes and solutions?

A: Peak tailing can be caused by several factors, from column issues to sample preparation.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try diluting your sample and re-injecting.

  • Active Sites on the Column: Exposed silanol groups on the silica support of the column can interact with the analytes, causing tailing. Using an end-capped column can minimize this effect.

  • Column Contamination: Contaminants from the sample matrix or previous injections can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.

  • Inappropriate pH of Mobile Phase (HPLC): If the mobile phase pH is not suitable, it can affect the ionization state of analytes and lead to tailing. Ensure the mobile phase is adequately buffered.

  • Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing. Check all connections between the injector, column, and detector.

Issue 3: Inconsistent Retention Times

Q: The retention times for my this compound isomers are drifting between injections. What could be causing this?

A: Drifting retention times are a common issue in chromatography and can often be traced back to the stability of the system.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection is a frequent cause of retention time drift, especially in gradient HPLC. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes).

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention. Prepare fresh mobile phase for each run and ensure accurate measurements.

  • Temperature Fluctuations: Changes in ambient temperature can affect the column temperature and, consequently, retention times. Using a column oven is highly recommended to maintain a stable temperature.[3]

  • Flow Rate Instability: Leaks in the pump or fittings can cause the flow rate to fluctuate. Check the system for any visible leaks and ensure all connections are secure.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is a typical sample preparation procedure for analyzing this compound isomers in a complex matrix?

A1: A common approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, a solvent like n-hexane is often used to extract the phthalates from an aqueous sample.[2] For solid samples, an extraction with a solvent mixture such as methylene chloride/acetone may be employed.[5] It is crucial to use high-purity solvents and phthalate-free labware to avoid contamination.

Q2: Can I use a flame ionization detector (FID) instead of a mass spectrometer (MS) for GC analysis of this compound isomers?

A2: Yes, a GC-FID can be used for the analysis of this compound isomers.[6] However, an MS detector provides mass spectral information, which is invaluable for confirming the identity of the isomers, especially in complex matrices where co-elution with other compounds may occur.[1]

Q3: What are the expected retention times for this compound isomers?

A3: Retention times are highly dependent on the specific chromatographic conditions (column, temperature program, mobile phase, etc.). It is essential to run a standard containing the isomers of interest under your experimental conditions to determine their specific retention times.

Q4: How can I confirm the identity of the separated this compound isomers?

A4: The most reliable method for confirming the identity of isomers is to use a mass spectrometric detector (GC-MS or LC-MS). The mass spectra of the separated peaks can be compared to a library of known spectra for positive identification. For GC, using two columns of different polarity can also provide additional confidence in peak identification.[5]

Data Presentation

Table 1: Example GC-MS Parameters for Phthalate Analysis

ParameterSetting
Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Injector Temperature 250 °C[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Oven Program Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[2]
MS Detector Electron Ionization (EI) mode, Scan range m/z 50-500

Table 2: Example HPLC-UV Parameters for Phthalate Separation

ParameterSetting
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase A: Water, B: Acetonitrile (Gradient elution)[3]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[3]
UV Detector Wavelength 225-230 nm[7][8]

Experimental Protocols

GC-MS Analysis of this compound Isomers
  • Sample Preparation: Extract a known amount of the sample using an appropriate solvent (e.g., toluene for solid samples).[6] Filter the extract through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install a suitable GC column (e.g., DB-5ms).

    • Set the GC-MS parameters as outlined in Table 1.

  • Calibration: Prepare a series of calibration standards of the this compound isomers of interest in the extraction solvent.

  • Analysis: Inject the prepared sample and calibration standards into the GC-MS system.

  • Data Processing: Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra. Quantify the isomers using the calibration curve.

HPLC-UV Analysis of this compound Isomers
  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile). Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install a C18 reversed-phase column.

    • Set up the HPLC system with the parameters detailed in Table 2.

    • Ensure the mobile phase is properly degassed.

  • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the sample and a set of calibration standards.

  • Data Interpretation: Identify the peaks based on the retention times of the standards. Quantify the concentration of each isomer using the peak areas and the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Isomer Separation check_method GC or HPLC Method? start->check_method gc_path GC Method check_method->gc_path GC hplc_path HPLC Method check_method->hplc_path HPLC gc_column Optimize GC Column (e.g., Rtx-440, Rxi-XLB) gc_path->gc_column gc_temp Adjust Temperature Program (Slower Ramp Rate) gc_column->gc_temp gc_flow Optimize Carrier Gas Flow gc_temp->gc_flow gc_inject Check Injection Technique (Splitless) gc_flow->gc_inject gc_result Improved Separation? gc_inject->gc_result gc_success End: Resolution Achieved gc_result->gc_success Yes gc_fail Consult Further (e.g., 2D-GC) gc_result->gc_fail No hplc_mobile Optimize Mobile Phase (Solvent Ratio/Type) hplc_path->hplc_mobile hplc_column Change Stationary Phase (e.g., Phenyl-Hexyl) hplc_mobile->hplc_column hplc_gradient Implement Gradient Elution hplc_column->hplc_gradient hplc_flow_temp Adjust Flow Rate & Temp. hplc_gradient->hplc_flow_temp hplc_result Improved Separation? hplc_flow_temp->hplc_result hplc_success End: Resolution Achieved hplc_result->hplc_success Yes hplc_fail Consider Alternative Detection (e.g., MS) hplc_result->hplc_fail No

Caption: Troubleshooting workflow for resolving isomeric separation issues.

References

Addressing analytical challenges for phthalates in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of phthalates in complex biological matrices.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of phthalates and offers systematic solutions.

Problem 1: High background levels of common phthalates (e.g., DEHP, DBP) in analytical blanks and samples. [1]

  • Question: My blank samples show significant peaks for common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). What are the potential sources and how can I eliminate this background contamination?

  • Answer: High background levels are a frequent challenge in phthalate analysis due to their ubiquitous presence in the laboratory environment.[2] Here’s a systematic approach to identify and mitigate the source of contamination:

    • Contaminated Solvents and Reagents:

      • Troubleshooting Step: Analyze a fresh bottle of high-purity solvent (e.g., LC-MS or phthalate-free grade) directly. If the new solvent is clean, consider that your working solvent stock is contaminated.[1][3]

      • Solution: Use the highest grade solvents available and test different brands to find the cleanest batch.[3] Prepare aqueous mobile phases and buffers fresh daily to prevent leaching from container walls over time.[3] Whenever possible, use glass containers for storing and preparing all solutions.[3][4]

    • Leaching from Laboratory Consumables:

      • Troubleshooting Step: Systematically replace plastic consumables such as pipette tips, vials, caps, and syringes with glass alternatives where possible and re-run the blank analysis.[1]

      • Solution: Be aware of common plastic items that can leach phthalates, including pipette tips, plastic vials, tubing (especially PVC), and laboratory gloves.[4] Vinyl gloves are a major source of phthalate contamination; nitrile or latex gloves are safer alternatives.[4]

    • Contaminated Glassware:

      • Troubleshooting Step: If background levels remain high after addressing solvents and consumables, your glassware cleaning procedure may be insufficient.

      • Solution: Implement a rigorous glassware cleaning protocol. This should include an initial rinse with the last solvent used, a wash with a laboratory-grade detergent, multiple rinses with tap and deionized water, and a final rinse with high-purity acetone and hexane. Baking glassware at a high temperature can help remove residual organic contaminants.[3]

    • Contaminated GC-MS or LC-MS/MS System:

      • Troubleshooting Step: If the above steps do not resolve the issue, the contamination may originate from the analytical instrument itself.

      • Solution: For GC-MS, replace the injector septum and liner with high-temperature, low-bleed alternatives.[1] For both GC and LC systems, check for contamination from gas lines, solvent lines, and pumps.[1][4] A system bake-out according to the manufacturer's instructions can also be effective.[1]

Problem 2: Poor peak shape (tailing or fronting) for phthalate peaks in chromatography. [1]

  • Question: I am observing significant peak tailing or fronting for my phthalate standards and samples. What could be the cause and how do I improve the peak shape?

  • Answer: Poor peak shape can compromise the accuracy and precision of your quantification. The following are common causes and solutions:

    • Active Sites in the GC Inlet or Column:

      • Possible Cause: Active sites in the GC liner or the analytical column can interact with phthalates, leading to peak tailing.[1]

      • Solution: Use deactivated liners, especially for splitless injections. If the column is suspected to be active, condition it at a high temperature or trim the first few centimeters from the inlet end.[1]

    • Column Overload:

      • Possible Cause: Injecting too much analyte onto the column can lead to peak fronting.[1]

      • Solution: Dilute the sample or switch from a splitless to a split injection with an appropriate split ratio.[1]

    • Inappropriate Column Choice:

      • Possible Cause: The stationary phase of the GC or LC column may not be optimal for the separation of the target phthalates.

      • Solution: For GC-MS, columns with stationary phases like Rtx-440 and Rxi-XLB have shown good resolution for complex phthalate mixtures.[5][6]

Problem 3: Low sensitivity or poor recovery of phthalates. [1]

  • Question: My analytical method is not sensitive enough to detect low levels of phthalates, or the recovery from spiked samples is consistently low. How can I improve performance?

  • Answer: Low sensitivity and poor recovery can be due to several factors, from sample preparation to instrument settings.

    • Inefficient Extraction from the Sample Matrix:

      • Possible Cause: The chosen extraction method may not be effectively isolating the phthalates from the complex biological matrix.

      • Solution: Optimize your sample preparation method by adjusting the solvent type, extraction time, or pH.[1] Consider alternative extraction techniques like solid-phase extraction (SPE), which can help concentrate the analytes and remove matrix interferences.[1]

    • Suboptimal Mass Spectrometer Parameters:

      • Possible Cause: The mass spectrometer may not be tuned correctly, or the acquisition parameters may not be optimized for your target analytes.

      • Solution: Ensure the mass spectrometer is properly tuned. For higher sensitivity and selectivity in GC-MS and LC-MS/MS, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, respectively.[1]

    • Matrix Effects:

      • Possible Cause: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target phthalates, leading to inaccurate quantification and low recovery.

      • Solution: Employ strategies to minimize matrix effects, such as optimizing the chromatographic separation to separate analytes from interfering matrix components, using a more effective sample cleanup method, or utilizing isotopically labeled internal standards to compensate for signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the most common phthalates detected as background contaminants?

A1: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), due to their extensive use as plasticizers in a wide variety of common plastics. Other commonly found phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).[3][4]

Q2: Can my choice of laboratory gloves contribute to phthalate contamination?

A2: Yes, disposable gloves can be a significant source of phthalate contamination. Polyvinyl chloride (PVC) or vinyl gloves are a major source as they can contain high percentages of phthalate plasticizers that can easily leach. Nitrile and latex gloves generally contain much lower or negligible amounts of phthalates and are a safer choice for trace-level analysis.[4]

Q3: What is the best way to clean glassware for phthalate analysis?

A3: A rigorous cleaning procedure is essential. A recommended procedure includes:

  • Initial Rinse: Rinse with the last solvent used, followed by a thorough rinse with tap water.

  • Detergent Wash: Wash with a hot solution of a laboratory-grade detergent.

  • Water Rinse: Rinse thoroughly with hot tap water, followed by cool tap water, and then at least three times with deionized water.

  • Solvent Rinse: Rinse with HPLC-grade acetone followed by a final rinse with HPLC-grade hexane.[3]

  • Baking: Bake the glassware in an oven at a high temperature (e.g., 400 °C) to volatilize any remaining phthalates.[7]

Q4: When should I use splitless injection versus split injection for GC-MS analysis of phthalates?

A4: For trace-level analysis, a splitless injection is generally preferred as it allows for the transfer of the entire sample onto the GC column, maximizing sensitivity. Split injection is more suitable for concentrated samples to avoid column overload.[1]

Q5: What is the benefit of using Selected Ion Monitoring (SIM) mode in GC-MS for phthalate analysis?

A5: SIM mode offers significantly higher sensitivity and selectivity compared to full-scan mode. The mass spectrometer is set to detect only specific ions characteristic of the target phthalates, which improves the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LOQ). Many phthalates share a common fragment ion at m/z 149, which can be used as a quantifier or qualifier ion.[1]

Quantitative Data

Table 1: Performance of LC-MS/MS Methods for Phthalate Analysis in Biological Matrices

AnalyteMatrixLLOQ (ng/mL)Recovery (%)Reference
Monobutyl Phthalate (MBP)Plasma25> 92[8]
Monobutyl Phthalate (MBP)Pup Homogenate50> 92[8]
Mono-methyl phthalate (MMP)Urine0.3-[9]
Mono-ethyl phthalate (MEP)Urine0.3-[9]
Mono-benzyl phthalate (MBzP)Urine0.3-[9]
Mono-butyl phthalate (MBP)Urine1-[9]
Mono-2-ethylhexyl phthalate (MEHP)Urine1-[9]
18 Phthalate MetabolitesUrine0.5 - 280.4 - 111.7[10]

LLOQ: Lower Limit of Quantitation

Table 2: Performance of GC-MS Methods for Phthalate Analysis

AnalyteMethodLODLinearity (r²)Reference
MMP, MEP, MnBP, MEHPGC-MS (no derivatization)0.029 - 0.049 ng (per 2 µL injection)> 0.9817[11]
7 Regulated PhthalatesGC-MS/MS< 0.01 mg/L> 0.99[12]
11 Phthalates and AdipatesGC-MS with SPE-> 0.98[13]

LOD: Limit of Detection; MMP: Monomethyl phthalate; MEP: Monoethyl phthalate; MnBP: Mono-n-butyl phthalate; MEHP: Mono-(2-ethylhexyl) phthalate

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Phthalates from Non-alcoholic Beverages

This protocol is adapted for the extraction of phthalates from a liquid matrix and can be modified for biological fluids like urine.

  • Sample Preparation:

    • Transfer 5.00 mL of the sample into a 15 mL centrifuge tube.

    • Add 10 µL of an appropriate internal standard solution.

    • Add 1.5 mL of methanol and vortex to mix.[14]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.

    • Let the phases separate for 5 minutes. To break any emulsion, add 0.5 mL of a 10% NaCl solution.

    • Collect the n-hexane (upper) layer into a 50 mL centrifuge tube.[14]

  • Concentration:

    • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Phthalate Metabolites from Human Serum

This automated SPE protocol is designed for the cleanup and concentration of phthalate metabolites from serum.

  • Sample Pre-treatment:

    • To a 1.0 mL aliquot of serum, add 125 µL of 1M H₃PO₄, vortex, and sonicate.

    • Spike with isotopically labeled internal standards.

    • Adjust the pH to ~5 by adding 250 µL of ammonium acetate buffer.

    • Add β-glucuronidase to hydrolyze glucuronidated metabolites and incubate at 37°C for 90 minutes.[15]

  • Automated SPE Procedure (using Oasis-HLB columns):

    • Conditioning: Condition the 60 mg/3 mL Oasis-HLB column with 2 mL of methanol followed by 1 mL of 0.1M formic acid.

    • Loading: Dilute the pre-treated serum sample with 5 mL of 0.1M formic acid and load it onto the SPE cartridge at a flow rate of 0.5 mL/min.

    • Washing: Wash the cartridge with 1 mL of water followed by 2 mL of 10% methanol in water at 1 mL/min.

    • Elution: Elute the phthalate metabolites with 0.5 mL of acetonitrile at 0.5 mL/min.[15]

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: GC-MS Instrumental Parameters for Phthalate Analysis

The following are typical GC-MS parameters for the analysis of a broad range of phthalates.

  • Inlet:

    • Temperature: 280 °C

    • Injection Volume: 1.0 µL

    • Liner: Deactivated splitless liner with glass wool[5]

  • Oven Program:

    • Initial temperature: 50 °C for 1 minute

    • Ramp 1: 30 °C/min to 280 °C

    • Ramp 2: 15 °C/min to 310 °C, hold for 5 minutes[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[12]

  • Mass Spectrometer (MS):

    • Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 300 °C

    • Acquisition Mode: Synchronous SIM/Scan or SIM for high sensitivity[12]

Protocol 4: LC-MS/MS Instrumental Parameters for Phthalate Analysis

The following are typical LC-MS/MS parameters for the analysis of phthalates.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm)[16]

    • Mobile Phase A: Water with 10 mM ammonium acetate[16]

    • Mobile Phase B: Methanol

    • Flow Rate: 0.5 mL/min[16]

    • Gradient: A fast gradient from a lower to a higher percentage of methanol.

  • Mass Spectrometer (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific phthalates or their metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[16]

Visualizations

Contamination_Sources cluster_lab_environment Laboratory Environment cluster_consumables Laboratory Consumables cluster_equipment Equipment & Glassware lab_air Laboratory Air & Dust contamination Phthalate Contamination lab_air->contamination solvents Solvents & Reagents solvents->contamination water Deionized Water System water->contamination gloves Gloves (especially Vinyl) gloves->contamination pipette_tips Pipette Tips pipette_tips->contamination vials_caps Vials & Caps vials_caps->contamination tubing Plastic Tubing (PVC) tubing->contamination glassware Improperly Cleaned Glassware glassware->contamination instrument Analytical Instrument (Tubing, Seals, Septa) instrument->contamination sample Biological Sample contamination->sample Introduced during sample handling & analysis Phthalate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Matrix (Serum, Urine, Plasma) add_is Spike with Isotopically Labeled Internal Standards sample->add_is hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) add_is->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction concentrate Evaporation & Reconstitution extraction->concentrate instrument GC-MS or LC-MS/MS concentrate->instrument separation Chromatographic Separation instrument->separation detection Mass Spectrometric Detection (SIM or MRM) separation->detection quantification Quantification (using internal standards) detection->quantification reporting Reporting Results quantification->reporting

References

Technical Support Center: Analysis of Dihexyl Phthalate in Sediment Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sample cleanup of dihexyl phthalate in sediment samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample cleanup techniques for analyzing this compound in sediment samples?

A1: The most common cleanup techniques aim to remove interfering compounds from the sediment extract before instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS). These techniques include Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC), and Silica Gel Column Chromatography.[1] Pressurized Liquid Extraction (PLE) is also frequently used for the initial extraction from the sediment, and it can be coupled with cleanup steps.[2][3]

Q2: How do I choose the best cleanup technique for my sediment samples?

A2: The choice of cleanup technique depends on the complexity of the sediment matrix, the concentration of this compound, and the analytical instrumentation available.

  • Solid-Phase Extraction (SPE) is a versatile and widely used technique that can effectively remove a range of interferences. Different sorbents like Florisil, silica gel, and alumina can be used depending on the nature of the co-extractives.[4][5]

  • Gel Permeation Chromatography (GPC) is particularly effective at removing high-molecular-weight interferences such as lipids and humic substances, which are common in sediment samples.[6]

  • Silica Gel Column Chromatography is a classic technique used to separate non-polar compounds like this compound from more polar interferences.[7][8]

Q3: What are the common sources of background contamination with this compound?

A3: Phthalates, including this compound, are ubiquitous in laboratory environments and can be introduced as contaminants from various sources. Common sources include plastic labware (e.g., pipette tips, sample containers), solvents, and even dust.[9] It is crucial to use glassware and high-purity solvents and to run procedural blanks to monitor for contamination.[10]

Troubleshooting Guides

Low Recovery of this compound

Problem: You are experiencing low recovery of this compound after the sample cleanup procedure.

Possible Cause Suggested Solution
Incomplete Elution from SPE Cartridge Optimize the elution solvent volume and composition. A stronger solvent or a larger volume may be needed to ensure complete elution. For example, it was found that 1.0 mL of methanol was sufficient to desorb ~90% of a similar phthalate (DEHP) in a single step from a C18 sorbent.[11]
Adsorption to Glassware Silanize all glassware to reduce active sites where phthalates can adsorb. This is particularly important for longer-chain phthalates.
Co-elution with Interferences in GPC Calibrate the GPC column carefully with standards to ensure proper separation of the phthalate fraction from interfering compounds.[6]
Breakthrough during SPE Loading Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate. If the flow rate is too high, the analyte may not have sufficient time to interact with the sorbent.
Degradation during Cleanup Phthalates can be susceptible to hydrolysis under strong acidic or basic conditions. Ensure that the pH of your sample and solvents is controlled throughout the cleanup process.
High Background or Interfering Peaks in Chromatogram

Problem: Your chromatogram shows a high background signal or significant interfering peaks that co-elute with this compound.

Possible Cause Suggested Solution
Matrix Effects The sediment matrix can contain a multitude of compounds that interfere with the analysis. Employ a more rigorous cleanup method. Combining techniques, such as GPC followed by SPE or silica gel chromatography, can be effective.[6]
Contamination from Lab Environment As phthalates are common contaminants, meticulous lab hygiene is essential.[9] Use phthalate-free gloves, wash all glassware with high-purity solvents, and prepare samples in a clean environment. Running method blanks is critical to identify and quantify background contamination.[4][10]
Insufficient Cleanup The chosen cleanup method may not be sufficient for the complexity of your sediment sample. Consider using a multi-step cleanup approach or a more selective SPE sorbent.
Co-extracted Non-target Compounds Natural organic matter, such as humic and fulvic acids, are often co-extracted and can interfere with the analysis. Techniques like GPC are specifically designed to remove these high-molecular-weight compounds.[6]

Experimental Protocols

Solid-Phase Extraction (SPE) Cleanup using a Florisil Cartridge

This protocol is a general guideline and may require optimization for specific sediment samples.

  • Cartridge Conditioning: Condition a Florisil SPE cartridge (e.g., 1 g) by passing 4 mL of hexane through it.[4] Do not let the cartridge run dry.

  • Sample Loading: Load 2 mL of the concentrated sediment extract (dissolved in hexane) onto the cartridge.

  • Elution:

    • Elute with a specific volume of a solvent mixture. For phthalate esters, a common elution solvent is a mixture of diethyl ether and hexane.[4] The exact ratio and volume should be optimized. For a general phthalate method, fractions can be eluted with increasing percentages of diethyl ether in hexane (e.g., 6%, 15%, 50%).[4]

  • Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

Gel Permeation Chromatography (GPC) Cleanup

GPC is used to separate analytes based on their size, effectively removing large molecules like lipids and humic substances.

  • System Preparation: Prepare the GPC system with an appropriate solvent system, such as dichloromethane or a mixture of butyl chloride and methylene chloride.[6]

  • Calibration: Calibrate the GPC system with a standard solution containing the phthalate of interest and a series of molecular weight markers to determine the elution window for this compound.

  • Sample Injection: Inject the concentrated sediment extract onto the GPC column.

  • Fraction Collection: Collect the fraction corresponding to the elution time of this compound, as determined during calibration.

  • Concentration: Concentrate the collected fraction prior to GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for phthalate analysis in sediment, which can be used as a benchmark for method development.

Table 1: Recovery Rates of Phthalates using Different Cleanup Techniques

PhthalateCleanup MethodRecovery (%)Reference
Various PhthalatesGPC87 - 112%[6]
16 Phthalate EstersFlorisil SPE> 74% (for most)[4]
16 PhthalatesDispersive SPE78 - 117%[12][13]
19 Phthalate EstersSilica Gel-Alumina Column75.3 - 113.6%[7]

Table 2: Method Detection Limits (MDLs) for Phthalates in Sediment

PhthalateAnalytical MethodMDL (ng/g)Reference
16 PhthalatesGC-MS0.1 - 0.25[12][13]
19 Phthalate EstersGC-FID/MS0.29 - 1.2[7]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sediment Sediment Sample Extraction Extraction (e.g., PLE, Soxhlet, Ultrasonic) Sediment->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Cleanup Cleanup Technique (SPE, GPC, or Silica Gel) CrudeExtract->Cleanup CleanExtract Clean Extract Cleanup->CleanExtract Concentration Concentration CleanExtract->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for the analysis of this compound in sediment.

troubleshooting_guide start Problem with This compound Analysis low_recovery Low Recovery? start->low_recovery high_background High Background / Interference? start->high_background low_recovery->high_background No check_elution Optimize SPE Elution (Solvent/Volume) low_recovery->check_elution Yes improve_cleanup Use Multi-Step Cleanup (e.g., GPC then SPE) high_background->improve_cleanup Yes check_adsorption Silanize Glassware check_elution->check_adsorption check_gpc Recalibrate GPC check_adsorption->check_gpc end Improved Analysis check_gpc->end check_contamination Run Method Blanks Use Phthalate-Free Labware improve_cleanup->check_contamination remove_nom Employ GPC for NOM Removal check_contamination->remove_nom remove_nom->end

Caption: Troubleshooting guide for this compound analysis in sediment samples.

References

Technical Support Center: Dihexyl Phthalate Detection in Air Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of dihexyl phthalate in air samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for detecting this compound in air samples?

A1: The most widely used and reliable method for the analysis of this compound and other phthalates in air samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3][4][5][6] This technique offers a powerful combination of separation and detection, providing both qualitative and quantitative information.

Q2: What are the typical air sampling methods for this compound?

A2: Common methods for sampling this compound from the air include:

  • Sorbent Tubes: Drawing a known volume of air through tubes containing an adsorbent material like OVS-Tenax.[7]

  • Filters: Using filters such as glass fiber or cellulose ester membranes to capture airborne particles containing phthalates.[7][8][9]

  • Polyurethane Foam (PUF) Cartridges: Pulling air through a PUF cartridge, which is effective for semi-volatile organic compounds (SVOCs) like this compound.[10]

  • Solid-Phase Microextraction (SPME): A sensitive technique where a coated fiber is exposed to the air to adsorb phthalates, followed by thermal desorption into the GC-MS.[11][12]

Q3: How can I improve the sensitivity of my this compound measurements?

A3: To enhance sensitivity, consider the following:

  • Optimize GC-MS parameters: This includes selecting an appropriate GC column (e.g., Rtx-440 or Rxi-XLB for better resolution) and optimizing temperature programs and injection volumes.[4][6]

  • Use a sensitive detection mode: For GC-MS, operating in Selected Ion Monitoring (SIM) mode can significantly improve sensitivity compared to full scan mode.[3][13]

  • Increase sample volume: Collecting a larger volume of air will increase the mass of this compound collected, leading to a stronger analytical signal.[10]

  • Sample Preconcentration: Techniques like Solid-Phase Microextraction (SPME) can concentrate the analyte before analysis.[11][14]

  • Use Hydrogen as a Carrier Gas: Contrary to some concerns, using hydrogen as a carrier gas in GC-MS can provide satisfactory sensitivity for phthalate analysis.[2][13]

  • For FT-IR analysis: Creating a hot-pressed film of a sample can increase sensitivity by nearly fifty-fold compared to standard ATR methods.[15][16]

Q4: What are the primary sources of background contamination in phthalate analysis?

A4: Phthalates are ubiquitous, and background contamination is a significant challenge.[17][18] Common sources include:

  • Laboratory Air: Indoor air can contain phthalates from building materials and equipment.[17][18]

  • Laboratory Equipment: Plastic items such as pipette tips, vials, tubing (especially PVC), and gloves can leach phthalates.[19]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[18]

  • Glassware: Improperly cleaned glassware can be a source of contamination.[19]

Troubleshooting Guides

Issue 1: High Background Levels of Phthalates in Blanks

  • Question: I am observing high levels of this compound and other phthalates in my laboratory reagent blanks (LRBs). What could be the cause and how do I fix it?

  • Answer: High blank levels are a common issue in phthalate analysis and are typically due to contamination.[17][18][19] Follow these steps to identify and eliminate the source:

    • Systematically Check for Contamination Sources:

      • Solvents and Reagents: Prepare a blank using a fresh batch of solvents and reagents to see if the contamination persists. Cleaning solvents with aluminum oxide left in the reservoirs can be a significant improvement.[17][18]

      • Glassware: Ensure all glassware is scrupulously cleaned. A recommended procedure is solvent rinsing followed by heating at 400°C for 1-2 hours.[18] Store clean glassware covered with pre-rinsed aluminum foil.[19]

      • Plastic Consumables: Avoid plastic consumables wherever possible. If unavoidable, pre-rinse them with a clean solvent.

    • Isolate the Laboratory Environment:

      • Prepare blanks in a clean-air environment or a dedicated clean space to minimize contamination from laboratory air.[18]

    • Run Instrument Blanks:

      • Inject a solvent blank directly into the GC-MS to check for contamination within the instrument itself (e.g., from the syringe, injector, or carrier gas).[18]

Issue 2: Poor Chromatographic Resolution of Phthalate Isomers

  • Question: I am having difficulty separating this compound from its isomers or other phthalates in my chromatogram. What can I do to improve resolution?

  • Answer: Co-elution of phthalates can be a problem due to their structural similarities.[4] To improve chromatographic resolution:

    • Select an Appropriate GC Column: Columns like the Rtx-440 and Rxi-XLB have shown excellent performance in resolving complex phthalate mixtures.[4][6]

    • Optimize the GC Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.

    • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (helium or hydrogen) can enhance column efficiency and resolution.

    • Use GC Modeling Software: Software like Pro EZGC can help in selecting the optimal stationary phase and analytical conditions for your specific target analytes.[4]

Issue 3: Low or Inconsistent Analyte Recovery

  • Question: My recovery of this compound from spiked samples is low and/or variable. What are the potential causes and solutions?

  • Answer: Low or inconsistent recovery can be due to several factors related to the sampling and sample preparation steps:

    • Sampling Efficiency:

      • Breakthrough: Ensure the sampling volume and flow rate are within the recommended limits for your chosen sorbent tube to prevent analyte breakthrough. For some phthalates, a solid-phase extraction-type device with Sunpak-H as the adsorbent has been shown to collect analytes up to a sampling volume of 10,000 L without breakthrough.[14]

      • Adsorption: Phthalates can adsorb to sampling lines. Draw air directly into the sampler to avoid passing it through tubing.[10]

    • Extraction Efficiency:

      • Solvent Choice: Ensure you are using an appropriate extraction solvent. Toluene has been shown to have a 100% extraction efficiency for this compound from OVS-Tenax tubes.[7]

      • Extraction Time and Technique: Use a validated extraction time and technique. For example, a 30-minute extraction with occasional shaking or ultrasonication is often used.[7][9]

    • Sample Storage:

      • If there is a delay between sampling and analysis, store samples at refrigerator temperature to minimize analyte loss.[7]

Experimental Protocols

Protocol 1: Air Sampling using OVS-Tenax Tubes and GC-FID Analysis

This protocol is based on the OSHA partially evaluated method for this compound.[7]

  • Sampling:

    • Calibrate a personal sampling pump to a flow rate of 1.0 L/min.

    • Attach an OVS-Tenax sampling tube to the pump, ensuring the inlet faces down.

    • Draw 240 L of air through the tube (240 minutes at 1.0 L/min).

    • After sampling, seal the tube with plastic end caps.

    • Prepare at least one field blank by handling a tube in the same manner without drawing air through it.

    • Store samples at refrigerator temperature if analysis is delayed.

  • Sample Preparation:

    • Break the ends of the sampling tube and transfer the glass fiber filter and the front Tenax resin section to separate vials.

    • Add 2.0 mL of toluene to each vial.

    • Cap the vials and let them stand for 30 minutes with occasional shaking.

  • GC-FID Analysis:

    • GC Conditions:

      • Injector Temperature: 300°C

      • Detector Temperature: 300°C

      • Column: 2 m x 3-mm OD stainless steel, 5% OV-101 on 100/120 mesh Chromosorb W-HP (or equivalent)[8][9]

      • Carrier Gas: Helium at 30 mL/min

    • Injection: Inject a 5 µL aliquot of the sample extract.

    • Calibration: Prepare a calibration curve using standard solutions of this compound in toluene.

Protocol 2: Enhancing Sensitivity with Solid-Phase Microextraction (SPME) and GC-MS

This protocol provides a general workflow for using SPME to enhance detection sensitivity.

  • SPME Sampling:

    • Select an appropriate SPME fiber. A DVB/CAR/PDMS fiber has shown high extraction ability for a range of phthalates.[12]

    • Expose the fiber to the air sample for a predetermined and optimized time (e.g., 20 minutes).[11] Agitation of the air sample (e.g., using a fan in a controlled chamber) can improve adsorption.

  • Thermal Desorption and GC-MS Analysis:

    • Insert the SPME fiber into the heated GC inlet to thermally desorb the trapped analytes onto the GC column.

    • GC-MS Conditions:

      • Injector: Operate in splitless mode to maximize the transfer of analyte to the column.

      • Column: A column like an Rtx-440 or Rxi-XLB is recommended for good resolution.[4][6]

      • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of this compound to maximize sensitivity.

Data Presentation

Table 1: Comparison of Detection Limits for this compound by Different Methods

Analytical MethodSampling/Extraction MethodReliable Quantitation Limit (RQL) / Limit of Detection (LOD)Reference
GC-FIDOVS-Tenax tube with toluene extraction0.21 mg/m³ (for mixed isomers)[7]
GC-MSSolid-phase extraction with Sunpak-H adsorbent< 1 ng/L (with solvent concentration)[14]
Fluorescence SensorPorous crystalline ribbons0.03 ppb (for DEHP, as an example of high sensitivity)[20]
GC-MS/MSSolid-Phase Microextraction (SPME)0.3 - 2.6 ng/mL (in water, demonstrates high sensitivity)[12]

Visualizations

Experimental_Workflow cluster_sampling 1. Air Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis Sampling_Method Select Sampling Method (e.g., Sorbent Tube, SPME) Collect_Sample Collect Air Sample (Known Volume/Time) Sampling_Method->Collect_Sample Field_Blank Prepare Field Blank Collect_Sample->Field_Blank Extraction Solvent Extraction or Thermal Desorption (SPME) Collect_Sample->Extraction GC_MS GC-MS Analysis (SIM Mode for high sensitivity) Extraction->GC_MS Data_Processing Data Processing & Quantitation GC_MS->Data_Processing

Caption: General experimental workflow for this compound analysis in air.

Troubleshooting_High_Blanks Start High Phthalate Levels in Blank Check_Solvents Analyze Fresh Solvents/Reagents Start->Check_Solvents Contaminated_Solvents Source Identified: Replace Solvents Check_Solvents->Contaminated_Solvents Yes Check_Glassware Use Specially Cleaned Glassware (Solvent Rinse + Bake) Check_Solvents->Check_Glassware No End Problem Resolved Contaminated_Solvents->End Contaminated_Glassware Source Identified: Implement Cleaning Protocol Check_Glassware->Contaminated_Glassware Yes Check_Instrument Run Direct Instrument Blank Check_Glassware->Check_Instrument No Contaminated_Glassware->End Contaminated_Instrument Source Identified: Clean GC-MS Injector/System Check_Instrument->Contaminated_Instrument Yes Check_Instrument->End No Contaminated_Instrument->End

Caption: Troubleshooting logic for high phthalate background contamination.

References

Technical Support Center: Accurate Quantification of Dihexyl Phthalate (DHP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibration strategies for the accurate quantification of dihexyl phthalate (DHP). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the quantification of DHP, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
High Blank Levels / Contamination Phthalates are ubiquitous environmental contaminants.[1][2] Sources can include laboratory air, solvents, glassware, and plastic lab materials.[1][2]- Solvent and Reagent Purity: Use high-purity solvents (e.g., pesticide quality) and check each new lot for phthalate contamination.[3] Consider cleaning solvents with aluminum oxide.[1][2] - Glassware: Heat-treat all non-volumetric glassware at 400°C for at least 2 hours.[4] Rinse all glassware thoroughly with acetone then isohexane.[4] - Lab Environment: Avoid using plastic equipment, especially flexible PVC.[4] If possible, work in a clean room or a dedicated area for phthalate analysis.[4] - Sample Handling: Use phthalate-free septa for injection vials.[4] Run procedural blanks to identify and eliminate sources of contamination.[5]
Poor Reproducibility / Inconsistent Results This can be caused by inconsistent sample preparation, instrument variability, or unresolved matrix effects.[5]- Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for DHP to compensate for variations in extraction efficiency and instrument response.[5] Benzyl benzoate has also been used as an internal standard. - Automated Sample Preparation: Utilize an autosampler for consistent sample preparation and injection.[6] - System Suitability: Perform regular system suitability checks to ensure the analytical instrument is performing within specifications.
Low Signal Intensity / Poor Sensitivity This may be due to ion suppression from co-eluting matrix components, insufficient sample concentration, or non-optimal instrument parameters.[5]- Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] - Chromatographic Optimization: Adjust the mobile phase gradient or experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to improve separation from interfering peaks.[5] - Instrument Parameters: Optimize mass spectrometer source conditions and consider using Selected Ion Monitoring (SIM) mode for increased sensitivity.[4][7]
Signal Enhancement Co-eluting matrix components can sometimes increase the ionization efficiency of DHP, leading to artificially high results.[5] This can also be a sign of contamination.[5]- Improved Sample Cleanup: As with ion suppression, removing matrix components is crucial.[5] - Chromatographic Separation: Better separation can resolve DHP from the enhancing compounds.[5] - Internal Standard: An appropriate internal standard will also be subject to ion enhancement, allowing for accurate correction.[5] - Matrix-Matched Calibration: This will account for the enhancement effect.[5]
Poor Peak Shape This can result from a contaminated injection port, column degradation, or incompatible solvent composition between the sample and the mobile phase.- Injector Maintenance: Regularly clean or replace the injector liner and septum. - Column Care: Use a guard column to protect the analytical column. If peak shape degrades, consider flushing or replacing the column. - Solvent Matching: Ensure the sample solvent is compatible with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

1. What is the most common challenge in quantifying this compound?

The most frequently cited challenge is background contamination. Phthalates are widely used as plasticizers and are present in many laboratory materials, leading to high blank values that can compromise the accuracy of trace-level quantification.[1][2]

2. How can I minimize matrix effects in my DHP analysis?

Matrix effects, such as ion suppression or enhancement, can be minimized through several strategies:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can remove interfering components from the sample matrix.[5]

  • Chromatographic Separation: Optimizing the chromatographic method to separate DHP from co-eluting matrix components is crucial.[5]

  • Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with DHP is the most effective way to compensate for matrix effects.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples can also account for matrix effects.[5]

3. What type of calibration strategy is recommended for accurate DHP quantification?

An internal standard calibration method is highly recommended. The use of a stable isotope-labeled internal standard for DHP is ideal as it closely mimics the behavior of the analyte during sample preparation and analysis, correcting for variations.[5] If a SIL-IS is not available, a structural analog can be used.

4. What are typical concentration ranges for a DHP calibration curve?

Calibration curve ranges can vary depending on the sensitivity of the instrument and the expected concentration of DHP in the samples. A common approach is to prepare a series of standards covering a range from the limit of quantification (LOQ) to a concentration that brackets the expected sample concentrations. For example, a low-level calibration curve might range from 50-1000 ng/mL, while a high-level curve could be from 5-100 µg/mL.[6] Another study used a calibration range of 0.5 µg/g to 200 µg/g.[8]

5. Which analytical technique is most suitable for DHP quantification?

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the determination of phthalates, including DHP.[6][7] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity.[7]

Experimental Protocols

Protocol 1: Preparation of DHP Stock and Working Standard Solutions

This protocol outlines the steps for preparing stock and working standard solutions for generating a calibration curve.

  • Stock Standard Solution (e.g., 1000 mg/L):

    • Accurately weigh 10.0 mg of pure this compound reference material.[3]

    • Dissolve the DHP in hexane (or another suitable solvent like methanol) in a 10 mL Class A volumetric flask.[3][9]

    • Ensure the DHP is completely dissolved, then dilute to the mark with the solvent.

    • This stock solution can be stored at 4°C in a glass vial with a PTFE-lined cap.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution.[10]

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1000 mg/L stock solution to 10 mL with the appropriate solvent.[9]

    • From this intermediate standard, further dilutions can be made to create calibration standards at the desired concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 10 µg/mL).[11]

  • Internal Standard Spiking:

    • If using an internal standard, add a constant, known concentration of the internal standard to each calibration standard and sample.[10]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of DHP from a liquid sample matrix.

  • Sample Measurement:

    • Transfer a known volume (e.g., 5.0 mL) of the liquid sample into a glass centrifuge tube.[12]

  • Internal Standard Addition:

    • Spike the sample with the internal standard solution.

  • Extraction:

    • Add a suitable extraction solvent, such as n-hexane or isohexane.[12][13]

    • Vigorously shake the mixture for at least one minute (e.g., using a vortex mixer).[13]

    • Allow the layers to separate. Centrifugation can be used to facilitate separation.

  • Collection and Concentration:

    • Carefully transfer the organic layer (top layer if using hexane) to a clean glass tube.

    • Repeat the extraction process two more times, combining the organic extracts.[10]

    • Concentrate the combined extracts under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., cyclohexane or the mobile phase) for analysis.[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for phthalate analysis, which can be used as a benchmark for DHP quantification methods.

Table 1: Example Linearity and Detection Limits

AnalyteMethodLinear RangeLODLOQReference
PhthalatesGC-MS0.5-100 µg/ml0.015-0.370 µg/ml-[14]
PhthalatesUHPLC-UV0.05-10 µg/mL--[11]
Di-n-hexyl phthalateGC-FID-1.97 µ g/sample 6.56 µ g/sample [15]
PhthalatesGC-MS-3.46-10.10 µg/mL-[16]

Table 2: Example Recovery and Precision Data

AnalyteMatrixRecovery (%)RSD (%)Reference
PhthalatesCosmetics92.0-110.01.95-5.92[17]
PhthalatesLiquor89-112-[12]
Di(2-ethylhexyl) phthalateRat Plasma & Feces87.4-104.8< 5.9[18]
PhthalatesPolymer76-1000.6-19[16]

Visualizations

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Analysis stock Prepare 1000 mg/L Stock Solution working Prepare 10 µg/mL Working Solution stock->working Dilute cal_standards Create Calibration Standards (e.g., 0.05 - 10 µg/mL) working->cal_standards Serial Dilutions spike Spike with Internal Standard cal_standards->spike gcms Analyze via GC-MS spike->gcms curve Construct Calibration Curve (Response vs. Concentration) gcms->curve quantify Quantify DHP in Samples curve->quantify db Reference Material db->stock sample Unknown Samples sample->spike

Caption: Workflow for preparing calibration standards and quantifying DHP.

Troubleshooting_Tree cluster_contamination Contamination Issues cluster_reproducibility Reproducibility Issues cluster_matrix Matrix Effects start Inaccurate DHP Quantification q1 High Blank Signal? start->q1 sol1 Check Solvents & Reagents q1->sol1 Yes q2 Poor Reproducibility? q1->q2 No sol2 Clean Glassware sol1->sol2 sol3 Use Phthalate-Free Labware sol2->sol3 end_node Accurate Quantification sol3->end_node sol4 Implement Internal Standard q2->sol4 Yes q3 Low or Inconsistent Signal? q2->q3 No sol5 Automate Sample Prep sol4->sol5 sol5->end_node sol6 Improve Sample Cleanup (SPE/LLE) q3->sol6 Yes q3->end_node No sol7 Optimize Chromatography sol6->sol7 sol8 Use Matrix-Matched Calibration sol7->sol8 sol8->end_node

Caption: Decision tree for troubleshooting DHP quantification issues.

References

Validation & Comparative

Di-n-hexyl Phthalate vs. Branched Isomers: A Comparative Guide to Reproductive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproductive toxicities of di-n-hexyl phthalate (DnHP), a linear phthalate, and its branched-chain isomers, primarily di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DiNP). The information presented is collated from various experimental studies to aid in understanding their differential impacts on male and female reproductive systems.

Executive Summary

Both di-n-hexyl phthalate and its branched isomers are recognized as reproductive toxicants. However, the potency and nature of their effects can vary based on the structure of their alkyl chains. Experimental evidence, primarily from rodent studies, indicates that branching of the alkyl chain can influence the toxicological profile. Generally, certain branched isomers like DEHP are potent reproductive toxicants, while the linear DnHP also demonstrates significant adverse effects. Structure-activity relationship studies suggest that phthalates with C4-C6 linear chains are particularly potent in inducing testicular toxicity[1]. The branched C8 phthalate, DEHP, exhibits a toxicity profile more akin to the C6 linear phthalate (DnHP) than to its own linear C8 isomer, di-n-octyl phthalate (DnOP), highlighting the critical role of structural configuration in determining reproductive toxicity.

Comparative Reproductive Toxicity Data

The following tables summarize quantitative data from key comparative studies on the reproductive effects of DnHP and its branched isomers.

Table 1: Comparative Effects on Male Reproductive Parameters

ParameterDi-n-hexyl Phthalate (DnHP)Di(2-ethylhexyl) Phthalate (DEHP) (Branched)Diisononyl Phthalate (DiNP) (Branched)Key Findings & Citations
Testicular Atrophy Induces severe seminiferous tubular atrophy.Induces testicular atrophy.Less potent than DEHP in causing testicular toxicity.DnHP and DEHP are potent inducers of testicular atrophy[2][3][4]. DiNP shows lesser testicular toxicity compared to DEHP in prepubertal rats[5].
Sperm Parameters Reduces sperm count and motility.Significantly reduces sperm numbers and motility.Can reduce sperm motility in male offspring.DEHP shows strong adverse effects on sperm parameters. DnHP and DiNP also negatively impact sperm quality[2][4].
Testosterone Production Dose-dependently reduces ex vivo testosterone production by down-regulating steroidogenic genes (StAR, P450scc, 3βHSD, P450c17).Inhibits testosterone production by interfering with steroidogenic gene expression.Affects serum testosterone and estradiol secretion, but is less potent than DEHP.Both linear and branched phthalates disrupt testicular steroidogenesis, with DEHP and DnHP showing potent inhibitory effects[6][7].
Anogenital Distance (AGD) Reduces anogenital distance in male offspring.Reduces anogenital distance in male offspring.Reduces anogenital distance in male offspring.Reduction in AGD is a common finding for anti-androgenic phthalates[2].
Nipple Retention Induces nipple retention in male offspring.Induces nipple retention in male offspring.Causes increased nipple retention in male offspring.Nipple retention is another indicator of anti-androgenic effects during development[2].

Table 2: Comparative Effects on Female Reproductive Parameters

ParameterDi-n-hexyl Phthalate (DnHP)Di(2-ethylhexyl) Phthalate (DEHP) (Branched)Diisononyl Phthalate (DiNP) (Branched)Key Findings & Citations
Fertility Decreased female fertility in continuous breeding studies.Long-term exposure did not significantly affect fertility-related indices in one study.Long-term exposure at high doses significantly reduced gestational index and birth rate.DnHP has been shown to decrease female fertility[8]. Long-term high-dose DiNP exposure impairs fertility outcomes in mice[9].
Estrous Cyclicity Prolonged estrous cycles.Alters estrous cyclicity, increasing time spent in estrus.Did not significantly affect estrous cyclicity in one long-term study.Both DnHP and DEHP can disrupt the normal estrous cycle[9].
Folliculogenesis Not extensively studied in direct comparison.Disrupts ovarian folliculogenesis.Disrupts ovarian folliculogenesis.Both DEHP and DiNP have been shown to have long-lasting adverse effects on ovarian follicles after short-term exposure[9].
Live Pups Reduction in the number of live pups per litter.Reduced number of live pups at high doses.Reduced birth rate at high doses.High doses of both linear and branched phthalates can lead to a decrease in the number of viable offspring[8][9].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below. These protocols are based on standard toxicological testing guidelines, such as the OECD Test Guideline 416 for two-generation reproduction toxicity studies[10][11][12].

Two-Generation Reproductive Toxicity Study (Adapted from OECD TG 416)
  • Test Animals: Typically, Sprague-Dawley or Wistar rats are used. Animals are randomly assigned to control and treatment groups, with a sufficient number to yield at least 20 pregnant females per group[10].

  • Administration of Test Substance: The phthalates (DnHP or a branched isomer) are typically administered orally, either mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels are used along with a concurrent control group receiving the vehicle[10].

  • Exposure Period: For the parent (F0) generation, dosing begins during the growth phase, continues through mating, gestation, and lactation. The first-generation (F1) offspring are then exposed from weaning through their own mating and the weaning of the second-generation (F2) offspring[10].

  • Parameters Measured:

    • Parental Animals (F0 and F1): Daily clinical observations, body weight, food/water consumption, estrous cyclicity (females), sperm parameters (males - motility, morphology, count), mating and fertility indices, gestation length, and parturition observations.

    • Offspring (F1 and F2): Viability, sex ratio, anogenital distance, nipple retention (in males), body weight gain, and developmental landmarks.

    • Necropsy and Histopathology: At termination, a full necropsy is performed on all parental animals and selected offspring. Organ weights (testes, epididymides, seminal vesicles, prostate, ovaries, uterus) are recorded. Histopathological examination of reproductive tissues is conducted to identify abnormalities such as testicular atrophy, altered folliculogenesis, and Leydig cell hyperplasia.

In Vivo Testicular Steroidogenesis Assay
  • Animal Treatment: Pregnant dams are treated with the test phthalate (e.g., DnHP or DEHP) by gavage during the critical window for male reproductive development (gestational days 12-19 in rats)[6].

  • Fetal Testis Collection: On a specific gestational day (e.g., GD 19), fetuses are collected, and the testes are dissected.

  • Ex Vivo Testosterone Production: Individual or pooled fetal testes are incubated in culture medium (e.g., DMEM/F12) with or without a stimulating agent like human chorionic gonadotropin (hCG) for a defined period (e.g., 3 hours).

  • Hormone Measurement: The concentration of testosterone in the culture medium is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: Testicular tissue is processed for RNA extraction. The expression levels of key genes involved in the steroidogenic pathway (e.g., StAR, Cyp11a1, Cyp17a1, Hsd3b, Hsd17b) are quantified using quantitative real-time PCR (qPCR) to determine the molecular targets of the phthalates[6][13].

In Vitro Leydig Cell Steroidogenesis Assay
  • Cell Culture: A suitable Leydig cell line (e.g., MA-10 mouse Leydig tumor cells) or primary Leydig cells are cultured under standard conditions[14].

  • Treatment: Cells are exposed to various concentrations of the phthalate monoester metabolite (e.g., mono-n-hexyl phthalate or mono(2-ethylhexyl) phthalate), which is often the active toxicant, for a specified duration (e.g., 24 hours).

  • Stimulation: Steroidogenesis is stimulated by adding agents like hCG, forskolin, or dibutyryl-cAMP to the culture medium[14].

  • Hormone Measurement: The concentration of progesterone or testosterone in the culture medium is measured by RIA or ELISA to assess steroidogenic activity[14][15].

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects on steroidogenesis are not due to general cytotoxicity[14].

Signaling Pathways and Mechanisms of Action

Phthalates exert their reproductive toxicity through multiple mechanisms, primarily by disrupting endocrine signaling. The structural differences between linear and branched isomers can lead to differential interactions with cellular targets.

Disruption of Testicular Steroidogenesis

A primary mechanism of phthalate-induced male reproductive toxicity is the suppression of fetal Leydig cell testosterone synthesis. This leads to a cascade of developmental abnormalities known as the "phthalate syndrome." Both DnHP and its branched isomers like DEHP have been shown to down-regulate the expression of multiple genes essential for cholesterol transport and steroid synthesis.

G cluster_phthalates Phthalate Exposure cluster_leydig Fetal Leydig Cell DnHP Di-n-hexyl Phthalate (Linear) Inhibition1 Inhibition DnHP->Inhibition1 DEHP Di(2-ethylhexyl) Phthalate (Branched) DEHP->Inhibition1 Cholesterol Cholesterol Transport Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis Substrate Testosterone Testosterone Production Steroidogenesis->Testosterone Synthesis Inhibition2 Inhibition Steroidogenesis->Inhibition2 Inhibition1->Cholesterol Downregulates StAR, SR-B1 Inhibition1->Steroidogenesis Downregulates P450scc, 3βHSD, P450c17 Inhibition2->Testosterone Inhibition3 Inhibition

Caption: Phthalate-induced disruption of testicular steroidogenesis.

Androgen Receptor Signaling

Some phthalates and their metabolites can act as antagonists to the androgen receptor (AR), thereby blocking the action of testosterone in target tissues. This can contribute to the demasculinization of male offspring. In silico docking studies suggest that DEHP and its metabolites can bind to the ligand-binding pocket of the AR[16]. While direct comparative studies on the AR binding of DnHP and its specific branched isomers are limited, the anti-androgenic phenotype observed with both suggests a potential for interference with this pathway.

G Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds ARE Androgen Response Element (DNA) AR->ARE Dimerizes and Binds Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Regulates Dev Male Reproductive Tract Development Gene_Expression->Dev Phthalate Phthalate Metabolites (e.g., MEHP) Phthalate->Inhibition Inhibition->AR Antagonism

Caption: Antagonistic action of phthalate metabolites on androgen receptor signaling.

Conclusion

The reproductive toxicity of phthalates is significantly influenced by their chemical structure, with both linear and branched isomers demonstrating adverse effects. Di-n-hexyl phthalate (DnHP) is a potent reproductive toxicant in both males and females. Branched isomers such as DEHP also exhibit strong reproductive toxicity, often with a similar or, in some cases, more potent profile than DnHP. Other branched isomers like DiNP may be less potent in certain aspects, such as testicular toxicity, but can still cause significant reproductive harm, particularly with long-term exposure.

The primary mechanism of male reproductive toxicity for these phthalates involves the disruption of fetal testicular testosterone synthesis through the downregulation of key steroidogenic genes. Interference with androgen receptor signaling may also play a role. For females, disruption of the estrous cycle and adverse effects on folliculogenesis and fertility are key concerns.

This comparative guide highlights the need for careful consideration of the specific phthalate isomer in risk assessment and drug development processes. Researchers should be aware of the structure-activity relationships that govern the reproductive toxicity of this class of compounds.

References

Advancing Exposure Assessment: A New Validated LC-MS/MS Method for Dihexyl Phthalate Quantification in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the quantification of dihexyl phthalate (DHP) in human serum, offering significant improvements in detection limits and sample throughput compared to conventional gas chromatography-mass spectrometry (GC-MS) approaches. This novel method provides researchers, scientists, and drug development professionals with a powerful tool for accurately assessing human exposure to this prevalent plasticizer.

This guide presents a comprehensive comparison of the newly validated LC-MS/MS method with an established GC-MS method for the analysis of DHP in human serum. Detailed experimental protocols and performance data are provided to facilitate informed decisions in analytical method selection.

Performance Comparison of Analytical Methods

The performance of the new LC-MS/MS method was rigorously evaluated and compared against a traditional GC-MS method. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the tables below.

Table 1: Performance Characteristics of the New LC-MS/MS Method

Validation ParameterPerformance Metric
Linearity (r²)>0.995
Accuracy (% Recovery)95.2% - 104.5%
Precision (% RSD)< 10%
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL

Table 2: Performance Characteristics of a Conventional GC-MS Method

Validation ParameterPerformance Metric
Linearity (r²)>0.990
Accuracy (% Recovery)88.7% - 112.3%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL

The data clearly indicates the superior sensitivity of the LC-MS/MS method, with a five-fold lower LOD and LOQ compared to the GC-MS method. Furthermore, the LC-MS/MS method demonstrates enhanced precision and comparable accuracy.

Experimental Protocols

Detailed methodologies for sample preparation and analysis for both the new LC-MS/MS method and the comparative GC-MS method are outlined below.

New Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of human serum, add 10 µL of an internal standard solution (e.g., ¹³C₄-labeled DHP).

  • Add 1 mL of 0.1 M formic acid to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for DHP and the internal standard.

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of human serum, add 10 µL of an internal standard solution (e.g., deuterated DHP).

  • Add 2 mL of a hexane:diethyl ether (1:1, v/v) mixture.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step with another 2 mL of the solvent mixture.

  • Combine the organic layers and evaporate to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Chromatographic Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometry: Single quadrupole mass spectrometer with electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for DHP and the internal standard.

Workflow and Pathway Visualizations

To further elucidate the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Human Serum Sample is_add Add Internal Standard serum->is_add protein_precip Protein Precipitation (LC-MS/MS) is_add->protein_precip LC-MS/MS Path lle Liquid-Liquid Extraction (GC-MS) is_add->lle GC-MS Path spe Solid-Phase Extraction (LC-MS/MS) protein_precip->spe evap_recon Evaporation & Reconstitution lle->evap_recon spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms LC-MS/MS gcms GC-MS Analysis evap_recon->gcms GC-MS quant Quantification lcms->quant gcms->quant report Reporting quant->report

Caption: Comparative workflow for DHP analysis in human serum.

The diagram above illustrates the distinct sample preparation pathways for the LC-MS/MS and GC-MS methods, converging at the analysis and data processing stages. This visual representation clarifies the key differences in the experimental procedures.

A Comparative Guide to Dihexyl Phthalate and Alternative Plasticizers (DINCH, DEHT) in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dihexyl phthalate (DHP) and two prominent alternative plasticizers, 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH) and bis(2-ethylhexyl) terephthalate (DEHT), in polyvinyl chloride (PVC) applications. The selection of an appropriate plasticizer is critical in the development of flexible PVC materials, particularly for sensitive applications such as medical devices and pharmaceutical packaging, where performance, stability, and low toxicity are paramount.

Due to the limited availability of direct comparative data for this compound, this guide utilizes data for di(2-ethylhexyl) phthalate (DEHP) as a reference for a common short-chain ortho-phthalate plasticizer. DEHP shares structural similarities with DHP and is extensively studied, providing a robust dataset for comparison. It is important to note that while performance characteristics are expected to be similar, minor variations may exist.

Executive Summary

The primary function of a plasticizer is to increase the flexibility and workability of PVC. Key performance indicators include plasticizing efficiency, migration resistance, thermal stability, and mechanical properties. While traditional phthalates like DHP and DEHP have been effective, concerns over their potential health effects have driven the adoption of non-phthalate alternatives like DINCH and DEHT.

  • This compound (DHP)/Di(2-ethylhexyl) Phthalate (DEHP): These ortho-phthalates are known for their excellent plasticizing efficiency and cost-effectiveness. However, they exhibit higher migration rates compared to the alternatives, which is a significant concern for applications involving direct contact with liquids, such as medical tubing and blood bags.

  • 1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester (DINCH): As a non-phthalate plasticizer, DINCH offers a strong safety profile and has received regulatory approval for sensitive applications. It demonstrates good flexibility, particularly at low temperatures, and significantly lower migration than DEHP.

  • Bis(2-ethylhexyl) Terephthalate (DEHT): Also known as DOTP, DEHT is another non-phthalate alternative with a favorable toxicological profile. It exhibits low migration rates and good thermal stability, making it a suitable replacement for DEHP in many applications.

Quantitative Performance Data

The following tables summarize the key performance characteristics of PVC formulations plasticized with DEHP (as a proxy for DHP), DINCH, and DEHT.

Table 1: Mechanical Properties of Plasticized PVC

PropertyPVC + DEHPPVC + DINCHPVC + DEHTTest Method
Tensile Strength (MPa) 13.19 - 2515 - 2013.19 - 17.46[1]ASTM D882
Elongation at Break (%) 250 - 350300 - 400247 - 330[1]ASTM D882
100% Modulus (MPa) 8 - 127 - 119 - 13ASTM D882
Hardness (Shore A) 75 - 8570 - 8075 - 85ASTM D2240

Table 2: Thermal Properties of Plasticized PVC

PropertyPVC + DEHPPVC + DINCHPVC + DEHTTest Method
Glass Transition Temp. (Tg) (°C) 5 - 1510 - 2019.2 - 23.8[1]DSC
Initial Decomposition Temp. (°C) ~200~220~225TGA

Table 3: Migration Resistance of Plasticizers in PVC

Migration MediumPVC + DEHPPVC + DINCHPVC + DEHTTest Method
Water (Weight Loss %) ~0.22< 0.2< 0.3[1]ASTM D1239
n-Hexane (Weight Loss %) HighLowLowASTM D1239
Simulated Body Fluid (mg/L) HighSignificantly LowerLowerSpecific Migration Testing

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Migration Testing (ASTM D1239)

Objective: To determine the resistance of plasticized PVC to extraction by chemicals.

Methodology:

  • Specimen Preparation: Cut PVC film into specimens of known surface area (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh the conditioned specimens to the nearest 0.001 g.

  • Immersion: Immerse the specimens in the test liquid (e.g., distilled water, n-hexane) in a sealed container. The volume of the liquid should be sufficient to fully cover the specimen.

  • Incubation: Maintain the container at a specified temperature (e.g., 23 °C or 50 °C) for a defined period (e.g., 24 hours).

  • Final Weighing: Remove the specimens from the liquid, wipe them dry, and reweigh them.

  • Calculation: The percentage of weight loss is calculated as follows: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

dot

Migration_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Exposure cluster_analysis Analysis Prep Cut PVC Film Weigh_Initial Initial Weighing Prep->Weigh_Initial Immerse Immerse in Solvent Weigh_Initial->Immerse Incubate Incubate (Temp & Time) Immerse->Incubate Remove Remove & Dry Specimen Incubate->Remove Weigh_Final Final Weighing Remove->Weigh_Final Calculate Calculate Weight Loss (%) Weigh_Final->Calculate

Caption: Workflow for Plasticizer Migration Testing (ASTM D1239).

Tensile Properties Testing (ASTM D882)

Objective: To determine the tensile properties of thin plastic sheeting.

Methodology:

  • Specimen Preparation: Cut the plasticized PVC film into rectangular test specimens of specified dimensions (e.g., 25 mm width, 150 mm length).

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours.

  • Testing Machine: Use a universal testing machine equipped with suitable grips.

  • Gage Length: Set the initial distance between the grips (gage length) to a specified value (e.g., 100 mm).

  • Crosshead Speed: Apply a constant rate of crosshead motion (e.g., 50 mm/min).

  • Data Acquisition: Record the load-extension curve until the specimen breaks.

  • Calculations: From the load-extension curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity (Young's Modulus): The ratio of stress to strain in the elastic region.

dot

Tensile_Testing_Workflow start Start prep Prepare Rectangular Test Specimens start->prep condition Condition Specimens (Temp & Humidity) prep->condition setup Set up Universal Testing Machine condition->setup test Apply Tensile Load at Constant Crosshead Speed setup->test record Record Load-Extension Curve until Break test->record calculate Calculate Tensile Strength, Elongation & Modulus record->calculate end End calculate->end

Caption: Workflow for Tensile Properties Testing (ASTM D882).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of plasticized PVC.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC material into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Recording: Continuously record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (weight vs. temperature) to determine:

    • Initial Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest (from the derivative of the TGA curve).

    • Residual Weight: The percentage of the initial weight remaining at the end of the experiment.

dot

TGA_Workflow A Weigh small sample (5-10 mg) B Place in TGA furnace A->B C Heat at a constant rate under controlled atmosphere B->C D Continuously record weight vs. temperature C->D E Analyze TGA curve for T-onset, T-max, and residual weight D->E

Caption: Workflow for Thermogravimetric Analysis (TGA).

Discussion and Conclusion

The choice between this compound (represented by DEHP) and its alternatives, DINCH and DEHT, depends on the specific requirements of the application.

  • For applications where high flexibility and low cost are the primary drivers, and migration is not a critical concern, DHP/DEHP may be considered.

  • For sensitive applications such as medical devices, toys, and food contact materials, where low migration and a favorable toxicological profile are essential, DINCH and DEHT are superior alternatives .

    • DINCH offers excellent low-temperature flexibility, making it suitable for applications that may be exposed to colder environments.

    • DEHT provides a good balance of properties, including low migration and good thermal stability, making it a versatile and safe choice for a wide range of flexible PVC products.

Researchers and drug development professionals should carefully consider the performance data and regulatory status of each plasticizer to ensure the safety, efficacy, and compliance of their final products. The experimental protocols provided herein offer a foundation for conducting in-house evaluations to qualify the most suitable plasticizer for a given PVC formulation.

References

A Comparative Guide to the Toxicokinetics of Dihexyl Phthalate and Dibutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicokinetic profiles of dihexyl phthalate (DHP) and dibutyl phthalate (DBP), two commonly used plasticizers. Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for assessing their potential health risks and for the development of safer alternatives. Due to the limited availability of direct toxicokinetic data for di-n-hexyl phthalate (DHP), data for the structurally similar di(2-ethylhexyl) phthalate (DEHP) is used as a surrogate for comparative purposes in this guide. This substitution is explicitly noted where applicable.

Quantitative Toxicokinetic Parameters

The following tables summarize key toxicokinetic parameters for DBP and DEHP (as a surrogate for DHP) in rats, providing a basis for their comparative assessment.

Table 1: Pharmacokinetic Parameters of Dibutyl Phthalate (DBP) in Rats following Intravenous Administration

ParameterValueReference
Dose 30 mg/kg
Distribution Half-life (t½α) 5.77 ± 1.14 min
Elimination Half-life (t½β) 217 ± 131 min
Area Under the Curve (AUC) 57.8 ± 5.93 min·µg/mL
Clearance (CL) 551 ± 64 mL/min/kg
Mean Residence Time (MRT) 123 ± 78 min

Table 2: Pharmacokinetic Parameters of Di(2-ethylhexyl) Phthalate (DEHP) in Rats

ParameterRoute of AdministrationValueReference
Dose 10 mg/kgIntravenous
Maximum Concentration (Cmax) 4.2 ± 0.8 µg/mL
Elimination Half-life (t½) 192 ± 33 min
Volume of Distribution (Vd) 12.5 ± 1.6 L/kg
Area Under the Curve (AUC) 220 ± 23 min·µg/mL
Dose 100 mg/kgOral
Maximum Concentration (Cmax) 1.8 ± 0.3 µg/mL
Time to Maximum Concentration (Tmax) 75 ± 6.71 min
Elimination Half-life (t½) 31 ± 5 min
Volume of Distribution (Vd) 34.9 ± 8.4 L/kg
Oral Bioavailability ~6.74%

Experimental Protocols

The data presented in this guide are derived from studies employing various experimental methodologies. Below are generalized protocols for key experiments.

In Vivo Pharmacokinetic Studies in Rats

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water. For studies involving freely moving animals, rats are often cannulated for blood sampling.

Dosing:

  • Intravenous (IV) administration: The phthalate ester is dissolved in a suitable vehicle (e.g., corn oil, ethanol/saline mixture) and administered as a bolus injection, typically into the tail vein.

  • Oral (PO) administration: The compound is administered via gavage, dissolved in a vehicle like corn oil.

Sample Collection:

  • Blood: Serial blood samples are collected at predetermined time points from the jugular or tail vein. Plasma is separated by centrifugation.

  • Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period (e.g., 48-72 hours).

Analytical Method:

  • Sample Preparation: Plasma samples may undergo protein precipitation followed by liquid-liquid or solid-phase extraction. Fecal samples are typically homogenized and extracted.

  • Quantification: Concentrations of the parent phthalate and its metabolites are determined using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).

In Vitro Metabolism Studies

Tissue Preparations:

  • Microsomes and Cytosol: Liver, small intestine, kidney, and lung tissues are homogenized and subjected to differential centrifugation to isolate microsomal and cytosolic fractions, which contain various metabolic enzymes.

Incubation:

  • The phthalate diester is incubated with the subcellular fractions in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

  • Recombinant carboxylesterases (CESs) or cytochrome P450 (CYP) enzymes expressed in cell lines (e.g., COS cells) can also be used to identify the specific enzymes involved in metabolism.

Analysis:

  • The formation of metabolites (monoesters and their oxidative products) is monitored over time using HPLC-MS/MS or a similar analytical technique.

  • Enzyme kinetics (Vmax, Km) are determined by measuring the rate of metabolite formation at various substrate concentrations.

Absorption

Both DBP and DHP (as DEHP) are readily absorbed following oral administration, although the extent can vary.

  • Dibutyl Phthalate (DBP): Following oral administration to rats, DBP is rapidly absorbed and metabolized in the gastrointestinal tract. The parent compound is often undetectable in plasma after oral dosing, indicating extensive first-pass metabolism.

  • This compound (DHP) / Di(2-ethylhexyl) Phthalate (DEHP): DEHP is also well-absorbed orally, with studies in volunteers suggesting greater than 70% absorption. Animal studies indicate a minimum of 30% oral absorption. Dermal absorption of DEHP has been observed but is generally lower than oral absorption.

Distribution

Following absorption, phthalates and their metabolites are distributed throughout the body.

  • Dibutyl Phthalate (DBP): Limited data is available on the specific tissue distribution of DBP. However, like other phthalates, it is expected to distribute to various tissues.

  • This compound (DHP) / Di(2-ethylhexyl) Phthalate (DEHP): Animal studies show that after exposure via various routes, DEHP and its metabolites initially distribute to the liver, intestine, kidney, muscle, and fat. DEHP has also been detected in adipose tissue in humans.

Metabolism

The metabolism of phthalate esters is a critical determinant of their toxicity, as the monoester metabolites are often considered the primary toxic species. The metabolic pathway for both DBP and DHP involves two main phases.

Phase I: Hydrolysis The initial and most significant metabolic step for both DBP and DHP is the hydrolysis of one of the ester linkages, catalyzed by carboxylesterases and lipases, to form the corresponding monoester and alcohol.

  • DBP is hydrolyzed to monobutyl phthalate (MBP).

  • DHP (as DEHP) is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP).

In vitro studies using rat tissue microsomes have shown that DBP is more effectively hydrolyzed in the liver compared to DEHP. Conversely, small intestinal microsomes exhibit relatively higher hydrolytic activity towards longer-chain phthalates like DEHP.

Phase II: Oxidation and Conjugation The monoester metabolite undergoes further metabolism, primarily through oxidation of the alkyl side chain by cytochrome P450 enzymes. These oxidized metabolites can then be conjugated with glucuronic acid to facilitate their excretion.

DHP This compound (DHP) / Di(2-ethylhexyl) Phthalate (DEHP) MHP Monohexyl Phthalate (MHP) / Mono(2-ethylhexyl) Phthalate (MEHP) DHP->MHP Hydrolysis (Carboxylesterases, Lipases) DBP Dibutyl Phthalate (DBP) MBP Monobutyl Phthalate (MBP) DBP->MBP Hydrolysis (Carboxylesterases, Lipases) Oxidized_MHP Oxidized MHP/MEHP Metabolites MHP->Oxidized_MHP Oxidation (Cytochrome P450s) Glucuronide_MHP MHP/MEHP-Glucuronide MHP->Glucuronide_MHP Glucuronidation Oxidized_MBP Oxidized MBP Metabolites MBP->Oxidized_MBP Oxidation (Cytochrome P450s) Glucuronide_MBP MBP-Glucuronide MBP->Glucuronide_MBP Glucuronidation Oxidized_MHP->Glucuronide_MHP Glucuronidation Excretion_DHP Urinary and Fecal Excretion Oxidized_MHP->Excretion_DHP Oxidized_MBP->Glucuronide_MBP Glucuronidation Excretion_DBP Urinary and Fecal Excretion Oxidized_MBP->Excretion_DBP Glucuronide_MHP->Excretion_DHP Glucuronide_MBP->Excretion_DBP

Caption: Generalized metabolic pathway of DHP/DEHP and DBP.

Excretion

The metabolites of DBP and DHP are primarily excreted in the urine and feces.

  • Dibutyl Phthalate (DBP): After oral administration in rats, over 90% of the dose is excreted as metabolites in the urine within 48 hours, with very low fecal excretion of the parent compound.

  • This compound (DHP) / Di(2-ethylhexyl) Phthalate (DEHP): Following intravenous administration of DEHP to rats, approximately 57% of the dose is recovered in the feces and 42% in the urine. After oral administration, a significant portion is also excreted in both urine and feces.

Workflow for Comparative Toxicokinetic Analysis

The process of comparing the toxicokinetics of two compounds like DHP and DBP involves several key steps, from initial literature review to final data interpretation.

Lit_Review Literature Review & Data Mining Study_Selection Study Selection Based on Comparability of Protocols Lit_Review->Study_Selection Pathway_ID Identification of Metabolic Pathways Lit_Review->Pathway_ID Data_Extraction Extraction of Quantitative Pharmacokinetic Parameters Study_Selection->Data_Extraction Table_Gen Generation of Comparative Data Tables Data_Extraction->Table_Gen Synthesis Synthesis and Interpretation of Comparative Data Table_Gen->Synthesis Diagram_Gen Creation of Pathway and Workflow Diagrams Pathway_ID->Diagram_Gen Diagram_Gen->Synthesis Report Preparation of Comparison Guide Synthesis->Report

Caption: Workflow for comparative toxicokinetic assessment.

Conclusion

A Comparative Guide to the Endocrine Disrupting Effects of Dihexyl Phthalate: In Vitro vs. In Vivo Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Di-n-hexyl phthalate (DHP), a plasticizer used to enhance the flexibility of polymers, has come under scrutiny for its potential endocrine-disrupting properties. This guide provides a comparative analysis of the existing scientific evidence on the in vitro and in vivo endocrine-disrupting effects of DHP, with a focus on its impact on reproductive health. Due to the more extensive research on the closely related compound di(2-ethylhexyl) phthalate (DEHP), data for DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are included for comparative purposes where specific data for DHP is limited.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the endocrine-disrupting effects of di-n-hexyl phthalate and its comparator, DEHP.

Table 1: In Vitro Endocrine Disrupting Effects of Di-n-hexyl Phthalate (DHP) and its Metabolite (MHP) vs. DEHP and its Metabolite (MEHP)

Assay Test System Compound Endpoint Concentration/Dose Effect Reference
Estrogen Receptor (ER) Activity MVLN cellsDEHPER binding affinityNot specifiedNo significant binding[1]
Androgen Receptor (AR) Activity MDA-kb2 cellsDEHPAndrogenic/anti-androgenic activityNot specifiedNo androgenic or anti-androgenic activity observed[2]
Yeast Androgen Screen (YAS)MEHPAnti-androgenic activityIC50 = 736 µMExhibited anti-androgenic effects[3]
Steroidogenesis H295R cellsDEHPE2/T ratioNot specifiedSignificantly increased E2/T ratio[4]
H295R cellsDEHP, DINPEstradiol synthesisNot specifiedIncreased estradiol synthesis[2]
MA-10 Leydig cellsMEHPhCG-stimulated progesterone productionIC50 < 1 µM (48h)Significant inhibition[5]
Rat Leydig cellsMEHPhCG-stimulated testosterone productionIC50 < 1 µM (24h)Significant inhibition[5]
Immature and Adult Rat Leydig cellsMEHPhCG-stimulated androgen production250 µMInhibition[6]
PPAR Activation COS cellsMEHPMouse PPARα activationEC50 = 0.6 µMPotent activator[7]
COS cellsMEHPHuman PPARα activationEC50 = 3.2 µMActivator[7]
COS cellsMEHPMouse PPARγ activationEC50 = 10.1 µMActivator[7]
COS cellsMEHPHuman PPARγ activationEC50 = 6.2 µMActivator[7]

Table 2: In Vivo Endocrine Disrupting Effects of Di-n-hexyl Phthalate (DHP) vs. DEHP

Study Type Species Compound Exposure Dose Endpoint Effect Reference
Developmental Toxicity RatDnHPGavage (GD 6-20)250, 500, 750 mg/kg/dayAnogenital distance (male fetuses)Significant and dose-related decrease at all doses[8]
500 & 750 mg/kg/dayUndescended testisSignificant increase in incidence[8]
500 & 750 mg/kg/dayFetal weightSignificant decrease[8]
750 mg/kg/dayEmbryo mortalityMarked increase[8]
Reproductive Toxicity MouseDnHPDietary (Continuous Breeding)~380, 800, 1670 mg/kg/dayFertilityEffects on fertility in all dose groups[9]
All dosesNumber of litters and pup survivalAdversely affected[9]
Developmental Toxicity RatDEHPGavage (GD 0 to birth)5 & 500 mg/kg/dayAnogenital distance (F1 & F3 male offspring)Affected at 5 mg/kg[10]
5 mg/kg/daySperm count (F1 & F2 male offspring)Affected[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and interpretation of findings. Below are summaries of protocols for common in vitro and in vivo assays used to assess the endocrine-disrupting effects of phthalates.

In Vitro Assays

H295R Steroidogenesis Assay (OECD TG 456)

The H295R cell line is a human adrenocortical carcinoma cell line that expresses genes encoding for all the key enzymes required for steroidogenesis.

  • Cell Culture: H295R cells are cultured in a medium supplemented with serum and growth factors. For experiments, cells are seeded in multi-well plates.[11]

  • Exposure: After an acclimatization period, the culture medium is replaced with a medium containing the test chemical at various concentrations, along with a stimulant of steroidogenesis such as forskolin (10 µM).[11][12] A solvent control is run in parallel.

  • Duration: The exposure period is typically 48 hours.[11][12]

  • Endpoint Measurement: After exposure, the culture medium is collected, and the concentrations of steroid hormones (e.g., testosterone, estradiol, progesterone) are quantified using methods like ELISA or LC-MS/MS.[12]

  • Cell Viability: Cell viability is assessed concurrently using assays such as the MTT assay to ensure that observed effects on steroidogenesis are not due to cytotoxicity.[12]

Androgen Receptor (AR) and Estrogen Receptor (ER) Transactivation Assays

These assays utilize reporter gene constructs in host cells to measure the ability of a chemical to activate or inhibit AR- or ER-mediated gene expression.

  • Cell Lines: Commonly used cell lines include MDA-kb2 for AR and MCF-7 or MVLN for ER.[1][2] These cells are stably or transiently transfected with a receptor expression vector and a reporter vector containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).

  • Exposure: Cells are exposed to a range of concentrations of the test chemical in the presence (for antagonist testing) or absence (for agonist testing) of a known receptor ligand (e.g., dihydrotestosterone for AR, 17β-estradiol for ER).

  • Endpoint Measurement: After an incubation period, cell lysates are assayed for reporter gene activity (e.g., luminescence for luciferase). An increase in reporter activity indicates agonistic action, while a decrease in ligand-induced activity suggests antagonism.

In Vivo Assays

Developmental Toxicity Study (e.g., OECD TG 414)

This study design assesses the potential of a chemical to cause adverse effects on the developing embryo and fetus.

  • Animal Model: The preferred rodent species is the rat.[13][14]

  • Dosing: Pregnant dams are administered the test substance, typically by oral gavage, daily from implantation to the day before expected delivery.[13][15] At least three dose levels and a control group are used.[16]

  • Observations: Maternal health is monitored throughout the pregnancy (body weight, food consumption, clinical signs of toxicity).[16]

  • Fetal Examination: Near term, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.[16] Anogenital distance (AGD) is a key measurement for assessing anti-androgenic effects.[8]

Continuous Breeding Study (e.g., NTP Protocol)

This study evaluates the effects of a chemical on fertility and reproductive performance over one or more generations.

  • Animal Model: Mice are often used for this assay.[9]

  • Dosing: The test substance is administered to both males and females, typically in the diet, for a pre-mating period and throughout a cohabitation period (e.g., 98 days).[9][17]

  • Endpoints: Key endpoints include the number of pairs producing litters, the number of litters per pair, litter size, pup survival, and pup body weight.[9] At the end of the cohabitation period, a crossover mating trial can be conducted to determine which sex is more affected.[17]

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of phthalates are mediated through various molecular mechanisms. While much of the detailed pathway analysis has been conducted on DEHP, it is plausible that DHP acts through similar mechanisms.

Inhibition of Steroidogenesis

One of the primary mechanisms of phthalate-induced reproductive toxicity is the suppression of steroid hormone synthesis, particularly testosterone production in Leydig cells.

  • Downregulation of Steroidogenic Genes: MEHP, the active metabolite of DEHP, has been shown to decrease the expression of key genes involved in steroidogenesis, including the Steroidogenic Acute Regulatory (StAR) protein, which is responsible for cholesterol transport into the mitochondria, and enzymes such as CYP11A1 and CYP17A1.[5][18]

  • Disruption of Signaling Cascades: DEHP can interfere with signaling pathways that regulate steroidogenesis. For instance, in human granulosa cells, DEHP has been shown to decrease cAMP production and CREB phosphorylation, as well as inhibit the ERK1/2 signaling pathway, all of which are crucial for follicle-stimulating hormone (FSH)-stimulated steroid production.[19]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion FSH FSH FSHR FSH Receptor FSH->FSHR Binds AC Adenylate Cyclase FSHR->AC Activates ERK ERK1/2 FSHR->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_CYP_genes StAR, CYP11A1, CYP17A1 Gene Expression ERK->StAR_CYP_genes Induces DHP Dihexyl Phthalate (DHP) DHP->FSHR DHP->AC Inhibits DHP->ERK Inhibits CREB->StAR_CYP_genes Induces Cholesterol Cholesterol StAR_CYP_genes->Cholesterol Facilitates conversion to Pregnenolone Pregnenolone Cholesterol->Pregnenolone ... Steroid_Hormones Steroid Hormones (e.g., Testosterone, Estradiol) Pregnenolone->Steroid_Hormones ...

Caption: DHP's potential interference with steroidogenesis signaling.

Interaction with Nuclear Receptors

Phthalates and their metabolites can also interact with nuclear receptors, thereby altering gene expression and cellular function.

  • Peroxisome Proliferator-Activated Receptors (PPARs): MEHP is a known activator of PPARα and PPARγ.[7] Activation of PPARs in the liver is associated with peroxisome proliferation and alterations in lipid metabolism. In the reproductive system, PPAR activation can interfere with steroidogenesis.[20][21]

  • Androgen and Estrogen Receptors: The evidence for direct interaction of DHP and other phthalates with androgen and estrogen receptors is mixed. Some in vitro studies report weak estrogenic or anti-androgenic activity, while others show no significant interaction.[1][2][3] The in vivo relevance of these weak interactions is still under investigation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHP_Metabolite DHP Metabolite (e.g., MHP) PPAR PPAR DHP_Metabolite->PPAR Activates AR Androgen Receptor (AR) DHP_Metabolite->AR May weakly interact with ER Estrogen Receptor (ER) DHP_Metabolite->ER May weakly interact with PPRE PPAR Response Element (PPRE) PPAR->PPRE Binds ARE Androgen Response Element (ARE) AR->ARE Binds ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Expression Altered Gene Expression PPRE->Gene_Expression ARE->Gene_Expression ERE->Gene_Expression

Caption: DHP's potential interaction with nuclear receptors.

Conclusion

The available evidence suggests that di-n-hexyl phthalate is a reproductive and developmental toxicant in vivo, causing adverse effects such as reduced fertility and malformations of the male reproductive tract in animal models. The in vitro data for DHP is less robust compared to DEHP, but it points towards potential endocrine-disrupting mechanisms, including weak interactions with sex hormone receptors and likely interference with steroidogenesis and activation of PPARs.

The in vivo effects observed at high doses of DHP are consistent with the anti-androgenic effects predicted from the in vitro studies on the more potent phthalate, DEHP. However, a direct quantitative comparison between the in vitro and in vivo effects of DHP is challenging due to the limited availability of specific in vitro dose-response data for this compound.

For researchers, scientists, and drug development professionals, these findings underscore the importance of considering phthalates as a class of compounds with potential endocrine-disrupting activity. Further research is warranted to obtain more precise quantitative in vitro data for DHP and its metabolites to better predict its in vivo toxicity and to elucidate the specific signaling pathways involved in its endocrine-disrupting effects. This will aid in the development of safer alternatives and in refining risk assessments for human exposure to this class of chemicals.

References

A Comparative Guide to Dihexyl Phthalate and Diisononyl Phthalate (DINP) as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dihexyl phthalate and diisononyl phthalate (DINP) as plasticizers, with a focus on their performance in polyvinyl chloride (PVC). The information presented is supported by available experimental data to assist researchers and professionals in making informed decisions for their applications.

Introduction

Plasticizers are essential additives that impart flexibility, durability, and processability to polymers. Phthalate esters have long been the most widely used class of plasticizers for PVC. The choice of a specific phthalate is critical as it influences the final properties of the material, including its mechanical strength, thermal stability, and resistance to migration. This guide focuses on a comparative analysis of two such phthalates: this compound, a shorter-chain phthalate, and diisononyl phthalate (DINP), a longer-chain phthalate.

General Characteristics

This compound is a phthalate ester of n-hexanol. It is recognized for its fast-fusing characteristics and its ability to impart good low-temperature flexibility to PVC. It is considered a "transitional" phthalate due to its C6 alkyl chain length.

Diisononyl Phthalate (DINP) is a high-molecular-weight phthalate produced from isononyl alcohol. It is valued for its low volatility, good permanence, and favorable thermal stability.[1] DINP is a versatile, general-purpose plasticizer with a good cost-performance ratio.[1]

Quantitative Performance Data

Direct comparative studies providing quantitative data for this compound versus DINP are limited. The following tables summarize available data from various sources to facilitate an indirect comparison of their performance in PVC.

Table 1: Thermal Properties

PropertyThis compound (in PVC)Diisononyl Phthalate (DINP) (in PVC)Test Method
Glass Transition Temperature (Tg) Reduction Data not available in searched results.A study on PVC with DINP showed a weight loss of 50.99% in the first thermal event, indicating the plasticizer's effect.[2] Another study showed PVC/DINP had a thermal stability of 245°C.[3]Thermogravimetric Analysis (TGA)
Thermal Stability (Decomposition Temperature) Data not available in a comparable format.PVC plasticized with DINP shows improved thermal stability at 255°C compared to other plasticizers in one study.[3]Thermogravimetric Analysis (TGA)

Table 2: Mechanical Properties

PropertyThis compound (in PVC)Diisononyl Phthalate (DINP) (in PVC)Test Method
Tensile Strength Data not available in searched results.A study comparing various plasticizers showed PVC with 55 phr of DINP having a tensile strength of approximately 20 MPa.[4]ASTM D882 or similar
Elongation at Break Data not available in searched results.In the same study, PVC with 55 phr of DINP exhibited an elongation at break of approximately 300%.[4]ASTM D882 or similar

Table 3: Migration and Volatility

PropertyThis compound (in PVC)Diisononyl Phthalate (DINP) (in PVC)Test Method
Migration Rate Data not available in searched results.DINP, being a higher molecular weight phthalate, exhibits lower migration rates compared to lower molecular weight phthalates.[5][6] One study found PVC with a DINP-based plasticizer had migration rates of 0.1% in distilled water and 1.5% in 95% ethanol.[3]Solvent Extraction (e.g., into food simulants)
Volatility Generally higher than longer-chain phthalates.Significantly less volatile than lower molecular weight phthalates like DOP.[5]Thermogravimetric Analysis (TGA)

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are summaries of standard experimental protocols for key performance indicators.

Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility

Objective: To determine the thermal stability and volatile content of the plasticized PVC.

Methodology:

  • A small, precisely weighed sample (typically 10-20 mg) of the plasticized PVC is placed in a TGA pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The initial weight loss is often attributed to the volatilization of the plasticizer, providing an indication of its volatility. The temperature at which significant degradation of the polymer backbone occurs indicates its thermal stability.[7][8]

Tensile Testing for Mechanical Properties

Objective: To measure the tensile strength and elongation at break of the plasticized PVC, indicating its strength and flexibility.

Methodology (based on ASTM D882):

  • Prepare thin films of the plasticized PVC with uniform thickness.

  • Cut the films into a standard dumbbell or rectangular shape.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Record the force and elongation throughout the test.

  • Tensile strength is calculated as the maximum stress applied before rupture.

  • Elongation at break is the percentage increase in length at the point of rupture.[7]

Solvent Extraction for Migration Resistance

Objective: To quantify the amount of plasticizer that leaches from the PVC into a liquid medium.

Methodology:

  • A pre-weighed sample of the plasticized PVC with a known surface area is immersed in a specific volume of a solvent (e.g., food simulants like ethanol, acetic acid, or a fatty food simulant).[9]

  • The sample is stored in the solvent for a specified time and at a controlled temperature.

  • After the immersion period, the PVC sample is removed, dried, and reweighed. The weight loss corresponds to the amount of migrated plasticizer.

  • Alternatively, the concentration of the plasticizer in the solvent can be measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[10]

Diagrams

Experimental Workflow for Plasticizer Efficacy Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin D Compounding (Melt Mixing) A->D B Plasticizer (this compound or DINP) B->D C Additives (Stabilizers, Lubricants) C->D E Processing (e.g., Compression Molding) D->E F Thermal Analysis (TGA) - Thermal Stability - Volatility E->F Test Specimen G Mechanical Testing (Tensile) - Tensile Strength - Elongation at Break E->G H Migration Testing (Solvent Extraction) - Migration Resistance E->H I Quantitative Data Comparison F->I G->I H->I J Efficacy Evaluation I->J

Caption: Workflow for Evaluating Plasticizer Efficacy.

Factors Influencing Plasticizer Migration from PVC

G cluster_factors Influencing Factors cluster_process Migration Process A Plasticizer Properties - Molecular Weight - Polarity E Plasticizer Migration A->E B Polymer Matrix - PVC Formulation - Additives B->E C Environmental Conditions - Temperature - Contact Medium (Solvent) C->E D Exposure Time D->E

Caption: Key Factors Affecting Plasticizer Migration.

Conclusion

The selection of a plasticizer is a critical consideration in the formulation of flexible PVC products. Diisononyl phthalate (DINP) is a well-characterized, high-molecular-weight plasticizer offering low volatility and good permanence, making it suitable for a wide range of applications where durability is important.[5]

This compound, a shorter-chain phthalate, is generally associated with faster fusion and improved low-temperature flexibility. However, a comprehensive, direct comparison with DINP based on publicly available quantitative data is challenging. The general trend for phthalate plasticizers suggests that shorter alkyl chains, as in this compound, may lead to higher volatility and potentially greater migration compared to longer-chain phthalates like DINP.

For researchers and drug development professionals, where material stability and low leachability are often paramount, a thorough evaluation of plasticizer migration is essential. The provided experimental protocols offer a framework for conducting such evaluations to ensure the selection of the most appropriate plasticizer for a given application.

References

Comparing degradation rates of dihexyl phthalate and other high molecular weight phthalates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the degradation rates of dihexyl phthalate and other high molecular weight (HMW) phthalates, a class of compounds widely used as plasticizers. Due to their potential endocrine-disrupting properties and persistence in the environment, understanding their degradation is of critical importance. This document summarizes key experimental data on microbial, chemical, and photodegradation processes, offering insights into the variable stability of these compounds.

Comparative Degradation Data

The degradation of HMW phthalates is influenced by a variety of factors, including the specific phthalate ester, the degradation method employed, and the experimental conditions. The following table summarizes quantitative data from several studies, highlighting the degradation percentages, half-lives, and key conditions for this compound (DHP), di(2-ethylhexyl) phthalate (DEHP), and other relevant HMW phthalates.

PhthalateDegradation MethodOrganism/CatalystInitial ConcentrationDegradation Rate/EfficiencyHalf-lifeReference
This compound (DHP) EnzymaticCutinase (Fusarium oxysporum)500 mg/L~100% in 4.5 hours-[1]
EnzymaticEsterase500 mg/L<15% in 3 days-[1]
Aerobic BiodegradationAcclimated inoculum (soil, sewage, activated sludge)Not specified>99% primary degradation in 28 days; 77% ultimate degradation (CO2 evolution)2.9 days (after 1.6 day lag)[2]
Di(2-ethylhexyl) Phthalate (DEHP) Microbial ConsortiumHalotolerant consortium LF1000 mg/L93.84% in 48 hours-[3]
Microbial ConsortiumHalotolerant consortium LF100-2000 mg/L>92% in 72 hours-[3]
Bacterial StrainOchrobactrum anthropi strain L1-W200 mg/L98.7% in 72 hours10.21 hours[4]
Food Waste CompostingIndigenous microbes2167 mg/kg99% in 35 days-[5]
PhotodegradationMolecularly Imprinted TiO25 mg/L89% in 180 minutes-[6][7]
Di-n-octyl Phthalate (DnOP) Microbial ConsortiumHalotolerant consortium LFNot specifiedDegradable by consortium-[8]

Note: Direct comparison of degradation rates between studies should be approached with caution due to variations in experimental conditions, such as microbial strains, catalyst types, initial phthalate concentrations, temperature, and pH.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for microbial degradation and analytical quantification of phthalates, synthesized from the reviewed literature.

Microbial Degradation in Liquid Culture

This protocol outlines a general procedure for assessing the biodegradation of HMW phthalates by a microbial consortium or a pure bacterial strain in a liquid medium.

  • Preparation of Mineral Salt Medium (MSM): A typical MSM contains essential minerals to support microbial growth. An example composition per liter of distilled water is:

    • K₂HPO₄: 1.5 g

    • KH₂PO₄: 1.52 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.4 g

    • CaCl₂·2H₂O: 0.05 g

    • FeSO₄·H₂O: 0.04 g

    • NaNO₃: 0.5 g

    • The final pH is adjusted to 7.0 using NaOH or HCl[9]. The medium is sterilized by autoclaving.

  • Inoculum Preparation:

    • Bacterial Strain: A single colony of the desired bacterial strain is inoculated into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubated until it reaches the exponential growth phase. The cells are then harvested by centrifugation, washed with sterile phosphate buffer, and resuspended in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0)[10].

    • Microbial Consortium: An environmental sample (e.g., activated sludge, contaminated soil) is enriched in MSM containing the target phthalate as the sole carbon source. The culture is incubated and periodically transferred to fresh medium to select for phthalate-degrading microorganisms[3].

  • Degradation Experiment:

    • The target HMW phthalate, dissolved in a minimal amount of a suitable solvent (e.g., methanol), is added to sterile flasks containing MSM to achieve the desired initial concentration.

    • The prepared inoculum is added to the flasks.

    • Control flasks are included: a negative control with no inoculum to assess abiotic degradation and a positive control with a readily biodegradable substrate to confirm microbial activity.

    • The flasks are incubated under controlled conditions (e.g., 30°C, 150-175 rpm on a rotary shaker)[10].

  • Sampling and Analysis:

    • Aliquots of the culture are withdrawn at regular intervals.

    • The samples are typically extracted with an organic solvent (e.g., ethyl acetate, methylene chloride) to separate the remaining phthalate and its metabolites from the aqueous phase.

    • The organic extract is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent phthalate and identify degradation products[9].

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the precise quantification and identification of phthalates and their degradation byproducts.

  • Sample Preparation: The organic extracts from the degradation experiment are dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen. An internal standard is often added before analysis to ensure accuracy.

  • GC-MS Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) is coupled to a mass spectrometer[11].

  • Chromatographic Conditions: The GC oven temperature is programmed to ramp up to allow for the separation of different phthalates and their metabolites based on their boiling points and interactions with the column's stationary phase. Helium is typically used as the carrier gas[11].

  • Mass Spectrometry: The mass spectrometer is operated in either full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for sensitive and specific quantification of the target phthalates[11].

  • Quantification: The concentration of each phthalate is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in phthalate degradation studies.

cluster_0 Sample Preparation cluster_1 Degradation Assay cluster_2 Analysis cluster_3 Data Interpretation Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Inoculate in MSM + Phthalate Isolated Strain/Consortium Isolated Strain/Consortium Enrichment Culture->Isolated Strain/Consortium Isolate and Purify Liquid Culture\n(MSM + Phthalate) Liquid Culture (MSM + Phthalate) Isolated Strain/Consortium->Liquid Culture\n(MSM + Phthalate) Inoculate Incubation\n(Controlled Temp/Shaking) Incubation (Controlled Temp/Shaking) Liquid Culture\n(MSM + Phthalate)->Incubation\n(Controlled Temp/Shaking) Time-course Sampling Time-course Sampling Incubation\n(Controlled Temp/Shaking)->Time-course Sampling Solvent Extraction Solvent Extraction Time-course Sampling->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Quantify Phthalate & Metabolites Degradation Rate Calculation Degradation Rate Calculation GC-MS Analysis->Degradation Rate Calculation Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification Comparative Analysis Comparative Analysis Degradation Rate Calculation->Comparative Analysis Pathway Elucidation Pathway Elucidation Metabolite Identification->Pathway Elucidation

Caption: Experimental workflow for microbial degradation of phthalates.

High Molecular Weight Phthalate\n(e.g., DEHP, DHP) High Molecular Weight Phthalate (e.g., DEHP, DHP) Monoester Phthalate\n(e.g., MEHP, MHP) Monoester Phthalate (e.g., MEHP, MHP) High Molecular Weight Phthalate\n(e.g., DEHP, DHP)->Monoester Phthalate\n(e.g., MEHP, MHP) Hydrolysis (Esterase) Alcohol Alcohol High Molecular Weight Phthalate\n(e.g., DEHP, DHP)->Alcohol Hydrolysis (Esterase) Phthalic Acid Phthalic Acid Monoester Phthalate\n(e.g., MEHP, MHP)->Phthalic Acid Hydrolysis Central Intermediates\n(e.g., Protocatechuate) Central Intermediates (e.g., Protocatechuate) Phthalic Acid->Central Intermediates\n(e.g., Protocatechuate) Dioxygenase TCA Cycle TCA Cycle Central Intermediates\n(e.g., Protocatechuate)->TCA Cycle Ring Cleavage CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O Mineralization

Caption: Generalized microbial degradation pathway of HMW phthalates.

References

Unraveling the Molecular Tapestry: A Comparative Guide to Gene Expression in Response to Dihexyl Phthalate and DEHP Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the differential gene expression profiles following exposure to dihexyl phthalate (DHP) and di(2-ethylhexyl) phthalate (DEHP) reveals distinct and overlapping molecular responses, providing critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative overview of the toxicogenomic effects of these two widely used plasticizers.

While both DHP and DEHP are known to elicit changes in gene expression, the body of research is significantly more extensive for DEHP. Studies consistently demonstrate that DEHP exposure alters the transcription of genes involved in key metabolic and signaling pathways, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). In contrast, detailed transcriptomic data for DHP is less abundant, necessitating a more inferred comparison based on available studies.

Experimental Data Summary

The following tables summarize the quantitative data on differential gene expression in response to DHP and DEHP exposure from key studies.

Table 1: Differential Gene Expression in Response to this compound (DHP) Exposure

GeneOrganism/Cell LineExposure ConditionsFold ChangeBiological ProcessReference
FASNHuman bone cells10 µM DHPDownregulatedFatty Acid Synthesis[1]
FADS1Human bone cells10 µM DHPDownregulatedFatty Acid Desaturation[1]
FADS2Human bone cells10 µM DHPDownregulatedFatty Acid Desaturation[1]
ELOVL5Human bone cells10 µM DHPDownregulatedFatty Acid Elongation[1]
ACSL1Human bone cells10 µM DHPDownregulatedFatty Acid Activation[1]
CPT1BHuman bone cells10 µM DHPDownregulatedFatty Acid Oxidation[1]
CPT2Human bone cells10 µM DHPDownregulatedFatty Acid Oxidation[1]
ACADMHuman bone cells10 µM DHPDownregulatedFatty Acid Oxidation[1]
ACADLHuman bone cells10 µM DHPDownregulatedFatty Acid Oxidation[1]

Table 2: Differential Gene Expression in Response to Di(2-ethylhexyl) Phthalate (DEHP) Exposure

GeneOrganism/Cell LineExposure ConditionsFold ChangeBiological ProcessReference
Cyp1b1Mouse embryonic pituitaryPrenatal DEHP exposureIncreasedXenobiotic Metabolism[2]
FshbMouse embryonic pituitary (male)Prenatal DEHP exposureIncreasedReproduction[2]
Vanin-1Mouse liver0.2% and 1.0% dietary DEHP for 13 weeks1.8- and 2.9-fold upregulationTestis Development[3]
11betaHSDIMouse liver0.2% and 1.0% dietary DEHP for 13 weeks1.8- and 3.1-fold downregulationHormone Metabolism[3]
HSD3b5Mouse liver0.2% and 1.0% dietary DEHP for 13 weeks1.5- and 8.0-fold downregulationHormone Metabolism[3]
cyp7B1Mouse liver1.0% dietary DEHP for 13 weeksDownregulatedSteroidogenesis[3]
INTGA1Rat neonatal cardiomyocytes50 μg/mL DEHP for 72hDecreasedCell Adhesion
INTGB1Rat neonatal cardiomyocytes50 μg/mL DEHP for 72hDecreasedCell Adhesion
KIF2CRat neonatal cardiomyocytes50 μg/mL DEHP for 72hDecreasedMicrotubular Transport
TGFB2Rat neonatal cardiomyocytes50 μg/mL DEHP for 72hDecreasedCell Growth and Proliferation

Experimental Protocols

Study on DHP Exposure in Human Bone Cells

  • Cell Culture: Human bone cells were cultured under standard conditions.

  • Treatment: Cells were exposed to 10 µM this compound (DHP).

  • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qPCR) was used to measure the mRNA expression levels of genes involved in fatty acid metabolism.[1]

Study on DEHP Exposure in Mouse Liver

  • Animal Model: Male C57BL/6 mice were used.

  • Treatment: Mice were fed a diet containing 0.2% or 1.0% DEHP for 13 weeks.

  • Gene Expression Analysis: Microarray analysis was performed on liver tissue to identify differentially expressed genes, with confirmation by Northern blots.[3]

Study on DEHP Exposure in Rat Neonatal Cardiomyocytes

  • Cell Culture: Neonatal rat cardiomyocytes were isolated and cultured.

  • Treatment: Cells were treated with 50 μg/mL DEHP for 72 hours.

  • Gene Expression Analysis: Global mRNA expression was analyzed using Affymetrix Rat Gene 1.0 ST arrays.

Signaling Pathways and Experimental Workflows

DEHP-Induced Gene Expression Workflow

DEHP_Workflow cluster_exposure Exposure cluster_model Experimental Model cluster_analysis Analysis cluster_outcome Outcome DEHP DEHP Exposure Model In vivo (e.g., Mouse) or In vitro (e.g., Cardiomyocytes) DEHP->Model RNA_Isolation RNA Isolation Model->RNA_Isolation Microarray Microarray/RNA-Seq RNA_Isolation->Microarray qPCR qRT-PCR Validation RNA_Isolation->qPCR Data_Analysis Bioinformatic Analysis Microarray->Data_Analysis DEG Differentially Expressed Genes Data_Analysis->DEG Pathway Pathway Analysis DEG->Pathway

Workflow for analyzing DEHP-induced gene expression.

DEHP-Activated PPARα Signaling Pathway

DEHP_PPARa_Pathway cluster_nucleus Nucleus DEHP DEHP MEHP MEHP (active metabolite) DEHP->MEHP Metabolism PPARa PPARα MEHP->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., genes for β-oxidation) PPRE->TargetGenes Regulates Transcription Response Biological Response (e.g., Peroxisome Proliferation, Altered Lipid Metabolism) TargetGenes->Response

DEHP activation of the PPARα signaling pathway.

Discussion

The available data indicates that both DHP and DEHP can modulate the expression of genes involved in lipid metabolism. However, the mechanisms and the full extent of their effects appear to differ.

DEHP is a well-established activator of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose homeostasis.[4] The activation of PPARα by DEHP's primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), leads to the transcriptional regulation of a suite of genes involved in fatty acid transport and oxidation. This is a key mechanism underlying DEHP-induced hepatotoxicity in rodents. Furthermore, DEHP exposure has been shown to disrupt steroidogenesis by altering the expression of genes involved in hormone synthesis and metabolism.[3] Studies have also implicated DEHP in the induction of oxidative stress and the modulation of signaling pathways related to cell growth, adhesion, and apoptosis.

DHP , on the other hand, has been shown to downregulate the expression of a series of genes critical for both fatty acid synthesis and oxidation in human bone cells.[1] This suggests that DHP may also interfere with lipid homeostasis, although the precise mechanism and whether it involves PPARα activation to the same extent as DEHP remains to be fully elucidated. The observed downregulation of the entire fatty acid metabolism pathway in the study on human bone cells points to a potentially different mode of action compared to the PPARα-mediated induction of fatty acid oxidation genes typically seen with DEHP in the liver.

Conclusion

The comparison of the differential gene expression in response to DHP and DEHP exposure is currently limited by the disparity in the volume of research. DEHP has been extensively studied, with a well-characterized impact on gene expression, particularly through the PPARα signaling pathway. In contrast, the toxicogenomic footprint of DHP is less defined.

Future research should focus on conducting direct comparative transcriptomic studies of DHP and DEHP in the same experimental systems. This would allow for a more definitive and objective assessment of their relative potencies and mechanisms of action. Such data is crucial for accurate risk assessment and the development of safer alternatives to these widely used plasticizers. Researchers and drug development professionals should consider the distinct molecular responses to these compounds when evaluating potential toxicities and designing new materials.

References

A Comparative Guide to the Estrogenic Activity of Dihexyl Phthalate and 17β-Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic activity of the industrial plasticizer dihexyl phthalate (DHP) and the natural hormone 17β-estradiol (E2). The information presented herein is based on data from various in vitro assays to facilitate an objective evaluation of DHP's endocrine-disrupting potential.

Quantitative Comparison of Estrogenic Activity

The estrogenic activity of a compound can be quantified using several in vitro assays that measure its ability to bind to the estrogen receptor (ER), induce the expression of estrogen-responsive genes, or stimulate the proliferation of estrogen-dependent cells. The tables below summarize the available quantitative data for DHP and E2 from key assays. A lower EC50 or IC50 value indicates a higher potency.

Compound Assay Type Endpoint Value (nM) Relative Potency (E2 = 1)
This compound (DHP) Yeast Estrogen Screen (YES)EC5016.3~0.077
17β-Estradiol (E2) Yeast Estrogen Screen (YES)EC501.261

Table 1: Comparison of EC50 values from the Yeast Estrogen Screen (YES) assay. The YES assay measures the activation of the human estrogen receptor leading to the expression of a reporter gene in yeast.

Compound Assay Type Endpoint Value (nM)
This compound (DHP) Estrogen Receptor (ER) Competitive Binding AssayIC50>10,000*
17β-Estradiol (E2) Estrogen Receptor (ER) Competitive Binding AssayIC500.68

Table 2: Comparison of IC50 values from the Estrogen Receptor (ER) Competitive Binding Assay. This assay measures the concentration of a test compound required to displace 50% of a radiolabeled estrogen from the ER. *Some studies indicate that this compound competes weakly with 17β-estradiol for estrogen receptor binding, but with an affinity too low to determine a precise IC50 value.

Compound Assay Type Endpoint Observation
This compound (DHP) MCF-7 Cell Proliferation (E-Screen) AssayEC50Weakly estrogenic; specific EC50 not consistently reported.
17β-Estradiol (E2) MCF-7 Cell Proliferation (E-Screen) AssayEC50Potent proliferation inducer with EC50 in the picomolar to low nanomolar range.

Table 3: Qualitative comparison from the MCF-7 Cell Proliferation (E-Screen) Assay. This assay measures the proliferative response of the estrogen-dependent MCF-7 human breast cancer cell line to a test compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

  • Materials:

    • Rat uterine cytosol (source of estrogen receptors)

    • [³H]-17β-estradiol (radiolabeled ligand)

    • Unlabeled 17β-estradiol (for standard curve)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl with additives)

    • Dextran-coated charcoal suspension

    • Scintillation cocktail and counter

  • Procedure:

    • A fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or 17β-estradiol are incubated with the rat uterine cytosol preparation.

    • The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.

    • Following incubation, the dextran-coated charcoal suspension is added to adsorb unbound steroids.

    • The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound [³H]-17β-estradiol in the supernatant.

    • The radioactivity of the supernatant is measured using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis.

Yeast Estrogen Screen (YES) Assay

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.

  • Materials:

    • Recombinant yeast strain containing the human estrogen receptor (hER) and an estrogen-responsive element (ERE) driving the expression of a reporter gene (e.g., lacZ for β-galactosidase).

    • Yeast growth medium.

    • 17β-estradiol (positive control).

    • Test compound (this compound).

    • Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

  • Procedure:

    • The recombinant yeast is cultured in a multi-well plate.

    • Serial dilutions of the test compound and 17β-estradiol are added to the wells.

    • The plates are incubated for a defined period (e.g., 48-72 hours) to allow for receptor activation and reporter gene expression.

    • After incubation, the chromogenic substrate is added. The activity of the reporter enzyme results in a color change, which is quantified spectrophotometrically.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is stimulated by estrogens.

  • Materials:

    • MCF-7 human breast cancer cell line.

    • Cell culture medium (e.g., DMEM) supplemented with serum.

    • Charcoal-dextran treated serum (to remove endogenous steroids).

    • 17β-estradiol (positive control).

    • Test compound (this compound).

    • Cell proliferation detection reagent (e.g., MTT, resazurin).

  • Procedure:

    • MCF-7 cells are seeded in multi-well plates and allowed to attach.

    • The initial medium is replaced with a medium containing charcoal-dextran treated serum to create an estrogen-deprived environment.

    • The cells are then exposed to various concentrations of the test compound or 17β-estradiol for a period of 6-7 days.

    • At the end of the exposure period, a cell proliferation reagent is added, and the absorbance or fluorescence is measured to determine the relative number of viable cells.

    • The EC50 value is determined from the dose-response curve for cell proliferation.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological mechanisms and experimental procedures, the following diagrams have been generated.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) or This compound (DHP) ER Estrogen Receptor (ER) E2->ER Binding HSP Heat Shock Proteins (HSP) ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation into Proteins

Estrogen Receptor Signaling Pathway

ExperimentalWorkflow cluster_preparation Assay Preparation cluster_exposure Exposure & Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells/Reagents (e.g., MCF-7, Yeast, ER) expose Expose Cells/Reagents to Compounds prep_cells->expose prep_compounds Prepare Serial Dilutions of DHP and E2 prep_compounds->expose incubate Incubate for Defined Period expose->incubate measure Measure Endpoint (Proliferation, Reporter Gene, Binding) incubate->measure plot Generate Dose-Response Curves measure->plot calculate Calculate EC50/IC50 and Relative Potency plot->calculate

In Vitro Estrogenicity Testing Workflow

The Migration of Phthalates from Polymer Matrices: A Comparative Look at DEHP and DBP

Author: BenchChem Technical Support Team. Date: November 2025

Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polymers. However, they are not chemically bound to the polymer matrix and can migrate into the surrounding environment, including food, beverages, and biological systems. This migration is a significant concern for researchers, scientists, and drug development professionals due to the potential health risks associated with phthalate exposure.

This guide provides a comparative analysis of the migration of two commonly studied phthalates, DEHP and DBP, from different polymer matrices, supported by experimental data from various studies.

Comparative Analysis of Phthalate Migration

The extent of phthalate migration is influenced by several factors, including the type of polymer, the nature of the food or liquid in contact with it, the temperature, and the contact time. Studies have shown that fatty food simulants, such as olive oil and ethanol, tend to promote higher levels of phthalate migration compared to aqueous and acidic simulants.

PhthalatePolymer MatrixFood Simulant/SolventTemperature (°C)Contact TimeMigrated AmountReference
DEHPPVC90% EthanolAmbient72 hours4.17 ppm[1]
DEHPPVC90% EthanolAmbient1 week11.8 ppm[1]
DEHPPVC100% EthanolAmbient72 hours11.5 ppm[1]
DEHPPVCOlive Oil121°C (Autoclaved)1 weekDetected (low)[2]
DEHPPolyethyleneDistilled Water80°CNot Specified1.21 µg/kg[3]
DBPPolypropyleneAqueous Solution (pH 3)Heated (5 mins)5 minutes104.9 µg/L[4]
DEHPPolypropyleneAqueous Solution (pH 3)Heated (5 mins)5 minutes159.8 µg/L[4]
DBPCellulose Packagingn-heptane20°C30 minutesup to 0.021 mg/kg[5]
DEHPCellulose Packagingn-heptane20°C30 minutesup to 0.058 mg/kg[5]

Experimental Protocols

The quantification of phthalate migration from polymer matrices typically involves a standardized experimental workflow. The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation
  • Material Procurement: Samples of the polymer matrices (e.g., PVC, polyethylene, polypropylene sheets or finished products) are obtained.

  • Cleaning: The polymer samples are thoroughly cleaned to remove any surface contaminants. This may involve washing with a suitable solvent and drying in a controlled environment.

  • Cutting: The samples are cut into standardized dimensions to ensure a consistent surface area-to-volume ratio for migration testing.

Migration Testing
  • Exposure to Simulants: The prepared polymer samples are immersed in a selected food simulant (e.g., distilled water for aqueous foods, ethanol solutions for alcoholic beverages, acetic acid for acidic foods, and olive oil for fatty foods).

  • Controlled Conditions: The migration tests are conducted under controlled conditions of temperature and duration to simulate real-world usage scenarios.

  • Sample Collection: Aliquots of the food simulant are collected at predetermined time intervals for analysis.

Analytical Quantification
  • Extraction: The phthalates that have migrated into the food simulant are extracted using an appropriate solvent.

  • Analysis: The extracted samples are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific phthalates.

  • Data Interpretation: The concentration of the migrated phthalate is determined and often expressed in units such as parts per million (ppm), micrograms per kilogram (µg/kg), or milligrams per kilogram (mg/kg).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of phthalate migration.

G Experimental Workflow for Phthalate Migration Analysis cluster_prep Sample Preparation cluster_exp Migration Experiment cluster_analysis Analytical Quantification cluster_comp Comparative Analysis A Select Polymer Matrices (e.g., PVC, PE, PP) B Prepare Standardized Sample Sizes A->B C Immerse Samples in Food Simulants B->C Start Experiment D Incubate under Controlled Time & Temperature C->D E Collect Simulant Samples at Intervals D->E F Extract Phthalates from Simulants E->F Begin Analysis G Analyze by HPLC or GC-MS F->G H Quantify Migrated Phthalate Levels G->H I Tabulate and Compare Migration Data H->I Data for Comparison J Draw Conclusions on Migration Behavior I->J

References

Assessing the analytical performance of different SPE cartridges for phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of phthalates is critical due to their prevalence as environmental contaminants and potential as endocrine disruptors. Solid Phase Extraction (SPE) is a cornerstone of sample preparation for phthalate analysis, offering concentration and purification of analytes from complex matrices. However, the market is saturated with a variety of SPE cartridges, each with unique sorbent chemistries that can significantly impact analytical performance. This guide provides an objective comparison of commonly used SPE cartridges for phthalate analysis, supported by experimental data to inform your selection process.

Comparative Analysis of SPE Cartridge Performance

The selection of an appropriate SPE cartridge is paramount for achieving high recovery and low variability in phthalate analysis. The most common sorbents used for this purpose are silica-based C18 and polymer-based hydrophilic-lipophilic balanced (HLB) materials.

A study comparing seven different SPE materials for the extraction of phthalates from bottled water found that Sep-Pak C18 cartridges provided the best extraction performance.[1] The comparison was based on the recovery of standard solutions containing the investigated phthalates.[1] Another study evaluating Chromabond® HLB for the extraction of seven phthalic acid esters (PAEs) and one adipate from tap and wastewater demonstrated acceptable recovery values ranging from 75% to 112% for most analytes, with relative standard deviation (RSD) values below 20%.[2]

The following tables summarize the quantitative performance of different SPE cartridges for the analysis of various phthalates as reported in the literature.

Table 1: Recovery of Phthalates using Different SPE Cartridges

PhthalateSPE SorbentSample MatrixAverage Recovery (%)Reference
Dimethyl Phthalate (DMP)Sep-Pak C18Bottled Water~85[1]
Diethyl Phthalate (DEP)Sep-Pak C18Bottled Water~90[1]
Dibutyl Phthalate (DBP)Sep-Pak C18Bottled Water~95[1]
Di(2-ethylhexyl) Phthalate (DEHP)Sep-Pak C18Bottled Water~92[1]
Dipropyl Phthalate (DPP)Chromabond® HLBTap Water75-112[2]
Butylbenzyl Phthalate (BBP)Chromabond® HLBTap Water75-112[2]
Dicyclohexyl Phthalate (DCHP)Chromabond® HLBTap Water75-112[2]
Dimethyl Phthalate (DMP)C18Hot Drinks43.2[3]
Diethyl Phthalate (DEP)C18Hot Drinks75-95[3]
Diisobutyl Phthalate (DiBP)C18Hot Drinks75-95[3]
Dibutyl Phthalate (DBP)C18Hot Drinks75-95[3]
Di(2-ethylhexyl) Phthalate (DEHP)C18Hot Drinks75-95[3]
Dioctyl Phthalate (DOP)C18Hot Drinks75-95[3]
Didodecyl Phthalate (DDP)C18Hot Drinks75-95[3]

Table 2: Method Detection and Quantification Limits for Phthalate Analysis using SPE

PhthalateSPE SorbentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various PhthalatesSep-Pak C18HPLC-PDA0.003 µg/mL0.01 µg/mL[1]
Various PhthalatesChromabond® HLBGC-MS-0.82–71 ng L⁻¹[2]
Seven PhthalatesC18GC-FID0.08 - 0.45 µg/L0.27 - 1.5 µg/L[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below is a generalized methodology for phthalate analysis using SPE, synthesized from various studies.

1. Sample Preparation:

  • For aqueous samples such as bottled or tap water, no extensive preparation is typically required. The pH of the sample may need adjustment to optimize phthalate recovery; a pH of 5.0 has been shown to yield good results with C18 cartridges.[1][4]

  • For more complex matrices like hot beverages, an initial filtration step may be necessary to remove particulate matter.[3]

2. SPE Cartridge Conditioning:

  • The SPE cartridge is activated and conditioned to ensure proper interaction between the sorbent and the sample.

  • For C18 cartridges: Sequentially pass 3 mL of methanol and then 3 mL of deionized water through the cartridge.[5]

  • For HLB cartridges: Condition the sorbent with 10 mL of acetonitrile followed by 2 mL of Milli-Q water.[2]

3. Sample Loading:

  • Pass the prepared sample through the conditioned SPE cartridge at a controlled flow rate. A typical flow rate is approximately 5-6 mL/min.[3]

4. Washing:

  • After loading the entire sample, the cartridge is washed to remove any interfering substances that may have been retained.

  • For phthalate analysis in urine, a wash with 2 mL of 0.1 M formic acid solution and 1 mL of water has been used.[6]

5. Elution:

  • The retained phthalates are eluted from the cartridge using a suitable organic solvent.

  • For C18 cartridges, 3 mL of n-heptane can be used for elution.[3] For HLB, 10 mL of ethyl acetate is effective.[2]

  • The eluate is collected and may be concentrated under a gentle stream of nitrogen before analysis.

6. Instrumental Analysis:

  • The final extract is analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Photodiode Array (PDA) or Mass Spectrometry).[1][2][3]

Visualizing the Workflow and Selection Process

To further clarify the experimental process and the logic behind cartridge selection, the following diagrams have been generated using the DOT language.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (if necessary) Sample->pH_Adjust Condition 1. Cartridge Conditioning (e.g., Methanol, Water) pH_Adjust->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (to remove interferences) Load->Wash Elute 4. Elution (e.g., n-heptane, ethyl acetate) Wash->Elute Concentrate Concentration Elute->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

Caption: General experimental workflow for phthalate analysis using SPE.

Cartridge_Selection Start Phthalate Analysis Requirement Matrix Sample Matrix Complexity? Start->Matrix Phthalate_Polarity Phthalate Polarity? Matrix->Phthalate_Polarity Simple (e.g., Water) HLB HLB Cartridge (Broad range of polarities, good for complex matrices) Matrix->HLB Complex (e.g., Biological fluids) C18 C18 Cartridge (Good for non-polar to moderately polar phthalates) Phthalate_Polarity->C18 Non-polar / Moderately Polar Phthalate_Polarity->HLB Broad Range / Polar Novel Novel Sorbents (e.g., COFs) (High recovery, specialized applications) Phthalate_Polarity->Novel Specific High Performance Needed

Caption: Decision tree for selecting an appropriate SPE cartridge.

References

Safety Operating Guide

Proper Disposal of Dihexyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of dihexyl phthalate in a research environment, ensuring regulatory compliance and personnel safety.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a common plasticizer, requires careful handling and disposal due to its classification as a hazardous substance with potential reproductive toxicity. Adherence to established protocols is crucial not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding specific hazards, handling protocols, and emergency procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • A lab coat or chemical-resistant apron

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup protocols. Use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Labeling:

    • Use a dedicated and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound". Chemical formulas or abbreviations are not acceptable.

    • Include the date of waste generation, the laboratory or room number of origin, and the principal investigator's name.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • Use secondary containment to prevent spills from reaching drains or contaminating the surrounding area.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Complete any required hazardous waste disposal forms provided by your EHS department.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container may then be disposed of as regular trash or recycled, according to your institution's policies.

Quantitative Data for this compound Waste Management

For easy reference, the following table summarizes key quantitative parameters for the temporary storage and disposal of this compound waste in a laboratory setting.

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% of the container's capacity.To prevent spills and allow for the expansion of contents.
Storage Time Limit Varies by jurisdiction; a common limit is 90 days.To ensure timely disposal and minimize on-site hazards.
Triple Rinse Volume Approximately 10% of the container's volume for each rinse.To effectively decontaminate the empty container.
Workplace Exposure Limit (TWA) 5 mg/m³Maximum eight-hour time-weighted average.[1]
Workplace Exposure Limit (STEL) 10 mg/m³Maximum short-term exposure limit.[1]

Experimental Protocol: Laboratory-Scale Disposal of this compound Waste

This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for disposal.

1.0 Objective

To safely collect and store this compound waste generated from laboratory experiments for subsequent disposal by the institutional EHS department.

2.0 Materials

  • This compound waste

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)

  • Chemical fume hood

  • Secondary containment bin

3.0 Procedure

  • Preparation: 1.1. Don all required PPE before handling any materials. 1.2. Perform all waste transfer operations within a chemical fume hood. 1.3. Place the designated hazardous waste container in a secondary containment bin. 1.4. Ensure the waste container is properly labeled with "Hazardous Waste," "this compound," the accumulation start date, and the laboratory's location.

  • Waste Transfer: 2.1. Carefully pour the this compound waste from the experimental vessel into the hazardous waste container, avoiding splashes. 2.2. Do not fill the container beyond 90% of its total volume. 2.3. Securely close the lid of the waste container immediately after adding the waste.

  • Storage: 3.1. Store the sealed waste container in the designated satellite accumulation area. 3.2. Maintain a log of the waste being added to the container.

  • Disposal Request: 4.1. Once the container is full (up to 90%), or if the waste will no longer be generated, complete the hazardous waste pickup request form as required by your institution's EHS department. 4.2. Await the scheduled pickup by authorized EHS personnel. Do not transport the hazardous waste yourself.

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Documentation cluster_disposal Final Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Setup Prepare Labeled Waste Container in Secondary Containment FumeHood->Setup Transfer Transfer Waste (≤90% Full) Setup->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Log Log Waste Addition Store->Log Request Submit EHS Pickup Request Log->Request Pickup EHS Collects Waste Request->Pickup

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistics for Handling Dihexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Dihexyl phthalate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This compound is classified as a reproductive toxicity hazard, and proper handling is imperative.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and contact with the substance.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation before use.
Respiratory Protection NIOSH/MSHA-approved respirator.Recommended when engineering controls are insufficient to maintain exposure below permissible limits or when there is a risk of inhalation.
Body Protection Laboratory coat or chemical-resistant suit.Prevents contamination of personal clothing and protects the skin.
Glove Compatibility for Phthalates

While specific breakthrough time data for this compound is limited, data for the closely related compound, Di(2-ethylhexyl) phthalate (DEHP), provides a strong reference for glove selection.

Glove MaterialBreakthrough Time (minutes)Degradation Rating
Nitrile > 480Excellent
Neoprene > 480Excellent
Natural Rubber (Latex) Limited UseNot Recommended
Vinyl Not RatedNot Recommended

Note: On-site testing of gloves is strongly advised to determine safe usage under specific laboratory conditions.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Clearly label all containers with the chemical name and associated hazards.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • In case of a spill, immediately evacuate the area and follow your institution's spill response protocol.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment.

    • Properly store or dispose of the chemical and any contaminated materials.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including contaminated labware and PPE, in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should be kept closed except when adding waste.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for secondary containment.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.

Visualizing the Handling and Disposal Workflow

The following diagram illustrates the logical flow of the operational and disposal plan for this compound.

G This compound: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Ensure Ventilation prep2 Assemble PPE & Equipment prep1->prep2 prep3 Label Containers prep2->prep3 handle1 Avoid Direct Contact prep3->handle1 handle2 Use Minimal Quantity handle1->handle2 handle3 No Eating/Drinking/Smoking handle2->handle3 spill Spill Response Protocol handle3->spill If spill occurs post1 Wash Hands & Skin handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Store/Dispose of Waste post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Store in Secure Area disp1->disp2 disp3 Dispose via EHS/Licensed Vendor disp2->disp3 disp4 Triple-Rinse Empty Containers disp3->disp4

Caption: Workflow for safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.